molecular formula C74H167N25O6 B15598717 AtPep3

AtPep3

Numéro de catalogue: B15598717
Poids moléculaire: 1503.3 g/mol
Clé InChI: WHPKIEIWUBJBQV-DSEFJCOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AtPep3 is a useful research compound. Its molecular formula is C74H167N25O6 and its molecular weight is 1503.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C74H167N25O6

Poids moléculaire

1503.3 g/mol

Nom IUPAC

(3S)-3-[[(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-hydroxypentyl]amino]-3-methylpentyl]amino]hexyl]amino]propyl]amino]-5-(diaminomethylideneamino)pentyl]amino]ethylamino]hexyl]amino]-4-[[(2S)-6-amino-1-[[(2R,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[[(2R,3R)-1-[(2S)-2-[[[(2R)-1-[[(2R)-1-amino-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-hydroxybutan-2-yl]amino]methyl]pyrrolidin-1-yl]hexan-2-yl]amino]-3-hydroxybutan-2-yl]amino]hexan-2-yl]amino]butanamide

InChI

InChI=1S/C74H167N25O6/c1-6-55(2)70(95-40-59(80)19-18-36-100)49-93-62(21-8-12-28-76)42-87-56(3)39-88-60(24-15-31-86-74(82)83)41-84-32-33-85-61(20-7-11-27-75)43-90-65(37-73(81)105)45-89-63(22-9-13-29-77)44-96-71(57(4)103)50-94-64(23-10-14-30-78)51-98-34-16-26-69(98)48-97-72(58(5)104)52-99-35-17-25-68(99)47-92-67(54-102)46-91-66(38-79)53-101/h55-72,84-85,87-97,100-104H,6-54,75-80H2,1-5H3,(H2,81,105)(H4,82,83,86)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66+,67+,68-,69-,70+,71+,72+/m0/s1

Clé InChI

WHPKIEIWUBJBQV-DSEFJCOBSA-N

Origine du produit

United States

Foundational & Exploratory

AtPep3 Signaling Pathway in Plant Salt Stress Tolerance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Concepts of the AtPep3 Signaling Pathway

The AtPep (Plant Elicitor Peptide) family consists of endogenous danger signals that were first characterized for their role in amplifying the plant's innate immune response.[1] However, compelling evidence has demonstrated that specific members of this family, notably this compound, also play a significant role in abiotic stress tolerance.[2]

Under conditions of high salinity, the expression of the AtPROPEP3 gene is strongly and rapidly induced.[1][3] This gene encodes a precursor protein which is processed to release the active this compound peptide.[3] Cellular damage caused by salt stress likely facilitates the release of this compound into the apoplast, where it functions as a signaling molecule.[1] The perception of extracellular this compound is mediated by a specific cell-surface receptor, AtPEPR1, a Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK).[2][4] Interestingly, while the immune response can be triggered by this compound binding to both AtPEPR1 and its homolog AtPEPR2, the salt stress tolerance pathway is specifically mediated by AtPEPR1.[1][3][4] This specificity suggests a distinct activation mechanism or downstream signaling cascade under salt stress conditions.[5]

Activation of AtPEPR1 initiates a downstream signaling cascade that ultimately enhances the plant's ability to withstand high salinity.[6] This involves mechanisms that mitigate the detrimental effects of salt, such as chlorophyll (B73375) degradation.[1][2] Overexpression of AtPROPEP3 or exogenous application of the synthetic this compound peptide confers increased salt tolerance, while genetic knockout or knockdown of AtPROPEP3 or its receptor AtPEPR1 renders the plant hypersensitive to salt stress.[1][3][4]

This compound Signaling Pathway Diagram

The following diagram illustrates the core signaling cascade from salt stress perception to the activation of the tolerance response.

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space / Apoplast cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space / Cytosol This compound This compound Peptide PEPR1 PEPR1 Receptor This compound->PEPR1 Binds & Activates Signaling Downstream Signaling Cascade PEPR1->Signaling Initiates Response Salt Stress Tolerance Signaling->Response Leads to Salt_Stress High Salinity (Salt Stress) PROPEP3_gene AtPROPEP3 Gene (Expression ↑) Salt_Stress->PROPEP3_gene Induces PROPEP3_protein PROPEP3 Precursor PROPEP3_gene->PROPEP3_protein Transcription & Translation PROPEP3_protein->this compound Processing & Release

Caption: The this compound-PEPR1 signaling pathway activated by salt stress.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the this compound pathway in response to salt stress.

Table 1: Gene and Peptide Expression under Salt Stress

AnalyteConditionFold Change vs. ControlReference
AtPROPEP3 mRNA1.5 hours salt stress> 15-fold increase[1]
Endogenous this compound PeptideNaCl Treatment> 2-fold increase[4]

Table 2: Phenotypic Responses to Altered this compound Signaling under Salt Stress

Genotype / TreatmentSalt Stress ConditionObserved PhenotypeKey Quantitative ResultReference
AtPROPEP3 OverexpressorSalt StressIncreased toleranceEnhanced survivability and root growth vs. WT[1][3]
AtPROPEP3 Knockdown (RNAi)Salt StressHypersensitiveReduced survivability; phenotype rescued by this compound peptide[1][2]
Wild-Type + this compound peptide150 mM NaClIncreased toleranceInhibition of salt-induced chlorophyll bleaching[1]
pepr1 mutant +/- this compound peptide125 mM NaClHypersensitiveThis compound peptide application did not rescue phenotype[1][4]
pepr2 mutant + this compound peptide125 mM NaClIncreased tolerancePhenotype similar to WT treated with this compound[1][4]
pepr1/pepr2 mutant +/- this compound peptide125 mM NaClHypersensitiveThis compound peptide application did not rescue phenotype[1][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments in this compound signaling analysis.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana, ecotype Columbia (Col-0) is typically used as the wild-type background.

  • Genetic Lines:

    • Overexpression lines: AtPROPEP3 coding sequence cloned under a constitutive promoter (e.g., CaMV 35S) and transformed into wild-type plants.[1]

    • Knockdown/Knockout lines: T-DNA insertion mutants for AtPEPR1 (SALK_059281) and AtPEPR2 (SALK_096964) are commonly used.[1] RNAi constructs targeting AtPROPEP3 are used for knockdown analysis.[1]

  • Growth: Seeds are surface-sterilized and stratified at 4°C for 2-3 days. Seedlings are grown on Murashige and Skoog (MS) medium under long-day conditions (16h light / 8h dark) at ~22°C.

Salt Stress Tolerance and Peptide Treatment Assays
  • Seedling Preparation: 7-day-old seedlings grown on solid MS medium are used.

  • Treatment Application:

    • Seedlings are carefully transferred to a liquid MS culture.

    • For peptide treatment, a synthetic C-terminal fragment of this compound (e.g., KPTPSSGKGGKHN) is added to the liquid medium at a final concentration of ~100 nM for a pre-treatment period of 3 days.[1]

    • Control plants receive a mock treatment.

  • Salt Stress Induction: After the pre-treatment period, NaCl is added to the liquid culture to a final concentration of 125 mM or 150 mM. The peptide is re-added along with the NaCl for the peptide-treated groups.[1][4]

  • Phenotypic Analysis:

    • After 5-7 days of salt stress, plants are photographed.

    • Chlorophyll Quantification: Chlorophyll is extracted from whole seedlings using ethanol (B145695) or acetone, and the absorbance is measured spectrophotometrically to determine chlorophyll content per unit of fresh weight.[1] This serves as a quantitative measure of stress-induced bleaching.

    • Survival Rate: The percentage of green, viable seedlings is calculated.

    • Root Growth: Root length is measured before and after stress treatment.

Gene Expression Analysis (qRT-PCR)
  • Plant Material: Seedlings are grown and subjected to salt stress (e.g., 200 mM NaCl) for a time course (e.g., 0, 1.5, 3, 6, 12, 24 hours).

  • RNA Extraction: Total RNA is isolated from whole seedlings using a standard protocol (e.g., Trizol or a commercial kit).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: Real-time PCR is performed using gene-specific primers for AtPROPEP3 and a reference gene (e.g., Actin2). The relative expression level is calculated using the delta-delta Ct method.[1]

General Experimental Workflow Diagram

The diagram below outlines a typical workflow for identifying and characterizing a peptide-mediated stress tolerance pathway.

Experimental_Workflow A Step 1: Identification (e.g., Microarray, RNA-seq) Identify salt-inducible genes encoding small peptides. B Step 2: Genetic Validation Generate overexpression (OX) and knockdown (RNAi) lines for candidate genes. A->B Select Candidates C Step 3: Phenotypic Analysis Perform salt stress assays on transgenic lines (survival, chlorophyll, root growth). B->C Test Function D Step 4: Peptide Functional Assay Synthesize predicted active peptide. Apply exogenously to WT plants and assess salt tolerance. C->D Confirm with Peptide E Step 5: Receptor Identification Test known receptor mutants (e.g., pepr1, pepr2) for loss of response to peptide application under salt stress. D->E Identify Receptor F Step 6: Downstream Analysis (e.g., Transcriptomics, Proteomics) Identify downstream signaling components in OX and peptide-treated plants. E->F Elucidate Mechanism

Caption: A generalized workflow for studying peptide signaling in stress.

Downstream Mechanisms and Future Directions

While the core this compound-PEPR1 module for salt tolerance is established, the downstream signaling components remain largely unknown.[5][7] One potential downstream gene identified is PEPC1 (AT1g17710), which is upregulated in response to this compound signaling.[1][4] This gene encodes a protein with a pyridoxal (B1214274) phosphate (B84403) phosphatase domain, which may be involved in regulating ion transport, potentially by modulating Na+ influx.[1][4]

The convergence of the this compound pathway in both biotic and abiotic stress suggests it acts as a general "damage-associated" signal.[8] Future research should focus on:

  • Identifying the direct downstream targets of the activated PEPR1 kinase.

  • Elucidating the mechanism by which this pathway regulates ion homeostasis and mitigates oxidative damage.

  • Investigating the crosstalk between this compound signaling and other phytohormone pathways (e.g., ABA, ethylene) during salt stress.[6][9]

  • Exploring the potential of applying synthetic this compound-derived peptides as a biostimulant to enhance salt tolerance in agriculturally important crop species.[10]

References

AtPep3: A Comprehensive Technical Guide on its Discovery, Characterization, and Role in Plant Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, characterization, and functional analysis of AtPep3, a plant elicitor peptide in Arabidopsis thaliana. This compound, derived from its precursor protein PROPEP3, has been identified as a crucial signaling molecule in plant defense and abiotic stress responses, particularly in conferring salinity stress tolerance. This document details the experimental protocols used to elucidate its function, presents quantitative data from key studies, and visualizes the this compound signaling pathway and associated experimental workflows.

Discovery and Characterization

Identification of the AtPep Family

The AtPep peptides are a family of endogenous signaling molecules in Arabidopsis thaliana that are involved in the plant's innate immune response.[1][2] They are derived from precursor proteins called PROPEPs.[3] The expression of the PROPEP1 gene was found to be induced by wounding, methyl jasmonate (MeJA), and ethylene, suggesting a role in plant defense.[1] Subsequent research identified a family of PROPEP genes, with PROPEP1, PROPEP2, and PROPEP3 expression being significantly co-regulated with defense-related genes.[2][3]

This compound and its Precursor, PROPEP3

This compound is a peptide derived from the C-terminal end of the AtPROPEP3 protein (gene locus: At1g72330).[3][4] The full AtPROPEP3 precursor is a 96-amino acid protein.[4] The mature this compound peptide sequence is EIKARGKNKTKPTPSSGKGGKHN .[3][5]

Initial Functional Association with Immunity

The AtPep peptides, including this compound, are recognized as Damage-Associated Molecular Patterns (DAMPs).[5][6] When applied to plant tissues, they can trigger components of the innate immune response, such as the production of hydrogen peroxide (a reactive oxygen species) and the expression of defense-related genes like PDF1.2.[1][7]

Role in Salinity Stress Tolerance

Discovery of a Dual Function

A significant breakthrough in understanding this compound function came from studies on abiotic stress. Researchers identified 17 small coding genes in Arabidopsis that were upregulated in response to salinity stress, with AtPROPEP3 being the most highly induced.[8][9] This finding pointed towards a dual role for this compound in both immunity and salinity tolerance.[4][8]

Experimental Evidence

Several lines of evidence support the role of this compound in salinity stress tolerance:

  • Overexpression and Application: Transgenic Arabidopsis plants overexpressing AtPROPEP3 showed increased survival and better root growth under salt stress conditions.[9][10] Similarly, the external application of a synthetic 13-amino acid C-terminal fragment of this compound (KPTPSSGKGGKHN) also conferred salinity stress tolerance.[4][8]

  • Knockdown Phenotype: Conversely, AtPROPEP3 knockdown plants exhibited a hypersensitive phenotype to salinity stress, which could be rescued by the application of the synthetic this compound peptide.[8][9]

  • Physiological Effects: Treatment with this compound was shown to inhibit the salt-induced bleaching of chlorophyll (B73375) in seedlings.[8][9]

The this compound Signaling Pathway

Receptors: PEPR1 and PEPR2

This compound is perceived by two leucine-rich repeat receptor-like kinases (LRR-RLKs) on the cell surface: PEPR1 and PEPR2.[11][12][13] These receptors are crucial for initiating the downstream signaling cascade.[13] While both receptors can perceive AtPep peptides, functional analyses have revealed that PEPR1 is the primary receptor responsible for mediating the this compound-induced salinity stress tolerance .[8][10][11] In experiments with receptor mutants, the application of this compound could rescue the salt-sensitive phenotype of pepr2 mutants, but not pepr1 or pepr1/pepr2 double mutants.[10][11][12]

Downstream Signaling Events

The binding of this compound to PEPR1 initiates a signaling cascade that involves:

  • Activation of the Receptor Kinase: PEPR1 and PEPR2 are kinases that phosphorylate target proteins upon ligand binding.[13]

  • Calcium Signaling: this compound application leads to an elevation of cytosolic Ca2+ levels, which is dependent on PEPR1.[7] This involves the activation of inwardly conducting plasma membrane Ca2+ channels.[7]

  • Reactive Oxygen Species (ROS) Production: A rapid generation of ROS, often referred to as an "oxidative burst," is a key component of AtPep signaling.[5][6][14] This ROS production is mediated by plasma membrane NADPH oxidases.[15]

  • Transcriptional Reprogramming: The signaling cascade culminates in changes in gene expression, leading to the activation of defense and stress-responsive genes.[2][10]

Signaling Pathway Diagram

AtPep3_Signaling_Pathway cluster_stress Cellular Stress (Salinity/Pathogen) cluster_membrane Plasma Membrane cluster_cytosol Cytosol PROPEP3 PROPEP3 Precursor AtPep3_release This compound Release PROPEP3->AtPep3_release Damage PEPR1 PEPR1 Receptor AtPep3_release->PEPR1 Binding Ca_channel Ca²+ Channel PEPR1->Ca_channel Activates NADPH_oxidase NADPH Oxidase PEPR1->NADPH_oxidase Activates Ca_ion Ca²+ Influx Ca_channel->Ca_ion ROS ROS Production NADPH_oxidase->ROS Signaling_Cascade Downstream Signaling Cascade Ca_ion->Signaling_Cascade ROS->Signaling_Cascade Gene_Expression Transcriptional Reprogramming Signaling_Cascade->Gene_Expression Stress_Response Stress Tolerance & Immune Response Gene_Expression->Stress_Response

Caption: this compound signaling pathway from stress-induced release to cellular response.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: this compound Peptide Concentrations and Physiological Effects

Experiment Peptide/Treatment Concentration Observed Effect Reference
Salinity Stress Tolerance This compound/AT13 peptide 10 µM Pre-treatment for 3 days inhibited salt-induced chlorophyll bleaching. [10]
Salinity Stress Tolerance (Dose-Response) This compound/AT13 peptide 10 nM Induced a high level of salinity stress tolerance in WT Arabidopsis. [10]
Immune Response Gene Induction AtPep1 or this compound 1-10 nM Induced expression of defense-responsive genes. [8]
Root Growth Inhibition AtPep1 100 nM Significant inhibition of primary root growth. [16]

| Oxidative Burst | AtPep1 | 100 nM | Elicitation of an oxidative burst in leaf tissue. |[6] |

Table 2: Gene Expression Changes in Response to this compound and Related Stimuli

Gene Treatment/Condition Fold Change/Observation Analysis Method Reference
AtPROPEP3 Salinity Stress > 4-fold increase in expression. Microarray Analysis [10]
PROPEP1 10 nM AtPep1 (2h) Strong induction of expression. Semiquantitative RT-PCR [1]
PDF1.2 10 nM AtPep1 (2h) Strong induction of expression. Semiquantitative RT-PCR [1]

| Defense Genes | AtPep1 and flg22 | Overlap in upregulated genes, but also unique sets of DEGs. | RNA-Seq |[17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana, ecotype Columbia (Col-0) is typically used as the wild-type.

  • Growth Medium: Plants are grown on soil or Murashige and Skoog (MS) medium supplemented with sucrose (B13894) and solidified with agar.

  • Growth Conditions: Plants are maintained in growth chambers under a long-day (16h light/8h dark) or short-day (8h light/16h dark) photoperiod at approximately 21-22°C.[1][3]

Salinity Stress and Peptide Treatment Assays
  • Seedling Preparation: Seeds are surface-sterilized and plated on MS medium. After stratification at 4°C for 2-3 days, plates are moved to the growth chamber.

  • Peptide Pre-treatment: For salinity tolerance assays, 7-day-old seedlings are transferred to liquid MS medium containing the synthetic this compound peptide (e.g., 10 µM) for a pre-treatment period of 3 days.[8][10]

  • Salt Stress Application: After pre-treatment, NaCl is added to the liquid medium to the desired final concentration (e.g., 125 mM or 150 mM).[10]

  • Phenotypic Analysis: Seedlings are observed for several days, and phenotypes such as chlorophyll content and survival rate are quantified. Chlorophyll is typically extracted with ethanol (B145695) or acetone (B3395972) and measured spectrophotometrically.[8][10]

Gene Expression Analysis (Semiquantitative RT-PCR)
  • Sample Collection: Plant tissue (e.g., leaves) is harvested at specified time points after treatment (e.g., with AtPep peptides, MeJA, or wounding) and immediately frozen in liquid nitrogen.[1]

  • RNA Extraction: Total RNA is isolated from the tissue using standard protocols (e.g., Trizol or commercial kits).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is used as a template for PCR with gene-specific primers for the target gene (e.g., PROPEP3) and a reference gene (e.g., β-tubulin or actin) for normalization.[1]

  • Analysis: PCR products are resolved on an agarose (B213101) gel, and band intensities are quantified to determine the relative transcript abundance.[1]

Reactive Oxygen Species (ROS) Detection
  • Method: A common method for detecting ROS is the luminol-based chemiluminescence assay.

  • Procedure: Leaf discs are excised from plants and floated in water overnight. The next day, the water is replaced with an assay solution containing luminol (B1675438) and horseradish peroxidase.

  • Elicitation: The elicitor (e.g., this compound peptide at 100 nM) is added, and the chemiluminescence is immediately measured using a luminometer.[6] The total photon count over a period (e.g., 30-60 minutes) represents the ROS burst.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_analysis 3. Analysis A Grow Arabidopsis seedlings on MS plates (7 days) B1 Control Group: Transfer to liquid MS A->B1 B2 This compound Group: Transfer to liquid MS + 10 µM this compound A->B2 C Incubate for 3 days B1->C B2->C D1 Add 150 mM NaCl C->D1 D2 Add 150 mM NaCl C->D2 E Incubate for 5-7 days D1->E D2->E F1 Measure Chlorophyll Content E->F1 F2 Assess Survival Rate E->F2 G Compare Results F1->G F2->G

Caption: Workflow for assessing this compound's role in salinity tolerance.

Conclusion

The discovery and characterization of this compound have significantly advanced our understanding of peptide-mediated signaling in plants. Initially identified as an elicitor of the innate immune response, this compound has been demonstrated to have a critical dual function in conferring tolerance to salinity stress. Its perception by the PEPR1 receptor triggers a complex signaling cascade involving Ca2+ influx, ROS production, and large-scale transcriptional changes. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers in plant biology, crop science, and the development of novel biostimulants to enhance crop resilience to environmental stresses. Further investigation into the downstream components of the this compound-PEPR1 signaling module will continue to uncover new targets for improving plant health and productivity.

References

AtPROPEP3 Gene Expression Under Abiotic Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant peptides are increasingly recognized as crucial signaling molecules that mediate a wide range of physiological and developmental processes, including responses to environmental challenges. Among these, the AtPROPEP3 gene in Arabidopsis thaliana, which encodes the precursor of the plant elicitor peptide AtPep3, has emerged as a significant player in the abiotic stress response, particularly in conferring tolerance to high salinity. This technical guide provides an in-depth overview of the current understanding of AtPROPEP3 gene expression under various abiotic stresses, with a primary focus on salinity. It details the experimental protocols used to elucidate its function and outlines the known signaling pathways. All quantitative data are summarized for comparative analysis, and key processes are visualized using diagrams to facilitate comprehension.

Data Presentation: AtPROPEP3 Expression under Salinity Stress

The expression of AtPROPEP3 is rapidly and significantly induced by salinity stress. The following table summarizes the quantitative data on the fold change in AtPROPEP3 mRNA levels in Arabidopsis thaliana following treatment with sodium chloride (NaCl), as determined by quantitative real-time PCR (qRT-PCR).

Stress ConditionPlant AgeTreatment DurationFold Change in AtPROPEP3 ExpressionReference
200 mM NaCl2-week-old15 minutes> 7-fold[1][2]
200 mM NaCl2-week-old1.5 hours> 15-fold[2]
200 mM NaCl2-week-old3 hours~ 12-fold[1][2]

Note: The data indicates that AtPROPEP3 shows the most rapid and highest induction among the AtPROPEP gene family in response to salinity stress.[1][2]

Currently, there is limited to no available quantitative data on the expression of AtPROPEP3 under other abiotic stresses such as drought, cold, heat, or heavy metal stress. The research to date has predominantly focused on its role in salt stress tolerance.

Signaling Pathway of AtPROPEP3 in Salinity Stress Response

Under conditions of high salinity, the expression of the AtPROPEP3 gene is upregulated. The resulting precursor protein is processed to produce the mature this compound peptide. This peptide is then perceived by the PEPTIDE RECEPTOR 1 (PEPR1), a leucine-rich repeat receptor-like kinase (LRR-RLK) located on the cell surface. The binding of this compound to PEPR1 initiates a downstream signaling cascade that ultimately leads to enhanced salinity tolerance.[1][2][3][4] This signaling is independent of the PEPR2 receptor, which is involved in other AtPep-mediated responses.[2][5] The this compound-PEPR1 signaling module represents a dual function in both salinity stress tolerance and innate immunity.[1][2][4]

AtPROPEP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm This compound This compound Peptide PEPR1 PEPR1 Receptor This compound->PEPR1 Binding Signaling_Cascade Downstream Signaling Cascade PEPR1->Signaling_Cascade Activation Salt_Tolerance Enhanced Salinity Tolerance Signaling_Cascade->Salt_Tolerance Salt_Stress High Salinity Stress AtPROPEP3_gene AtPROPEP3 Gene Expression Salt_Stress->AtPROPEP3_gene AtPROPEP3_gene->this compound   Processing & Secretion

AtPROPEP3 signaling pathway under salt stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide comprehensive protocols for key experiments used in the study of AtPROPEP3 gene expression.

Generation of Transgenic Arabidopsis thaliana

The generation of transgenic plants overexpressing or with knocked-down expression of AtPROPEP3 is fundamental to understanding its function. The floral dip method is a common and effective technique for Agrobacterium-mediated transformation of Arabidopsis.

Workflow:

Transgenic_Workflow start Start: Construct Preparation clone Clone AtPROPEP3 CDS into a binary vector (e.g., pBI121) for overexpression or create an RNAi construct for knockdown. start->clone agro Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the construct. clone->agro grow_agro Grow a liquid culture of transformed Agrobacterium. agro->grow_agro dip Infiltrate flowering plants by dipping them into the Agrobacterium suspension containing surfactant (e.g., Silwet L-77). grow_agro->dip prep_plants Grow Arabidopsis plants until the flowering stage. prep_plants->dip grow_seeds Allow plants to mature and collect T1 seeds. dip->grow_seeds selection Select transformed T1 seedlings on a selective medium (e.g., MS medium with kanamycin). grow_seeds->selection confirm Confirm transgene presence and expression in T2/T3 homozygous lines via PCR and qRT-PCR. selection->confirm end End: Homozygous transgenic lines ready for phenotyping confirm->end

Workflow for generating transgenic Arabidopsis.

Detailed Protocol (Floral Dip Method):

  • Vector Construction: The coding sequence of AtPROPEP3 is cloned into a binary vector under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, for overexpression studies. For knockdown studies, an RNA interference (RNAi) construct is designed.

  • Agrobacterium Transformation: The resulting plasmid is introduced into Agrobacterium tumefaciens strain GV3101 by electroporation.

  • Plant Growth: Arabidopsis thaliana (e.g., ecotype Columbia-0) plants are grown until they start flowering. Initial bolts can be clipped to encourage the growth of multiple secondary bolts.

  • Infiltration: A culture of transformed Agrobacterium is grown and then resuspended in an infiltration medium (e.g., 5% sucrose (B13894) solution) containing a surfactant like Silwet L-77 (0.02-0.05%). The above-ground parts of the flowering plants are submerged in this suspension for a few seconds.[6]

  • Seed Collection: The infiltrated plants are grown to maturity, and T1 seeds are harvested.

  • Selection of Transformants: T1 seeds are surface-sterilized and plated on a selection medium (e.g., Murashige and Skoog medium) containing the appropriate antibiotic (e.g., kanamycin) to select for transformants.

  • Generation of Homozygous Lines: Resistant T1 plants are transferred to soil and allowed to self-pollinate. T2 seeds are harvested, and the process is repeated to identify homozygous T3 lines, which are then used for subsequent experiments.[7]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the transcript levels of AtPROPEP3 in response to abiotic stress.

Workflow:

q_RT_PCR_Workflow start Start: Plant Material treatment Treat Arabidopsis seedlings (e.g., 2-week-old) with abiotic stress (e.g., 200 mM NaCl). start->treatment harvest Harvest tissue at different time points and immediately freeze in liquid nitrogen. treatment->harvest rna_extraction Extract total RNA using a suitable kit or protocol. harvest->rna_extraction dnase Treat RNA with DNase I to remove genomic DNA contamination. rna_extraction->dnase cdna_synthesis Synthesize first-strand cDNA using reverse transcriptase and oligo(dT) or random primers. dnase->cdna_synthesis qpcr Perform qPCR using gene-specific primers for AtPROPEP3 and a reference gene (e.g., ACTIN2). cdna_synthesis->qpcr analysis Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression. qpcr->analysis end End: Relative Expression Data analysis->end

Workflow for qRT-PCR analysis.

Detailed Protocol:

  • Plant Material and Stress Treatment: Two-week-old wild-type Arabidopsis seedlings grown on MS medium are treated with 200 mM NaCl. Samples are collected at various time points (e.g., 0, 15 min, 30 min, 1 h, 1.5 h, 3 h) and immediately frozen in liquid nitrogen.[1][2]

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the collected samples using a commercially available kit or a Trizol-based method. The RNA is treated with DNase I to eliminate any genomic DNA contamination. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR is performed using a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers for AtPROPEP3, and a suitable reference gene (e.g., ACTIN2), and SYBR Green Master Mix.

  • Data Analysis: The relative expression of AtPROPEP3 is calculated using the 2-ΔΔCT method, where the expression is normalized to the reference gene and relative to the untreated control.[8]

Histochemical GUS Assay for Promoter Activity Analysis

To study the spatial and temporal expression pattern of AtPROPEP3, its promoter can be fused to the β-glucuronidase (GUS) reporter gene.

Detailed Protocol:

  • Construct Preparation and Transformation: The promoter region of AtPROPEP3 is cloned into a binary vector upstream of the GUS reporter gene. Arabidopsis plants are transformed with this construct using the floral dip method as described above.

  • Stress Treatment: T3 homozygous transgenic seedlings are subjected to abiotic stress (e.g., grown on MS medium supplemented with 300 mM NaCl for 2 hours).[9]

  • GUS Staining:

    • Whole seedlings or specific tissues are harvested and incubated in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

    • A vacuum is applied for approximately 10-15 minutes to facilitate substrate infiltration.

    • The samples are then incubated at 37°C overnight in the dark.[10]

  • Chlorophyll (B73375) Removal: The staining solution is removed, and the tissues are washed with a series of ethanol (B145695) concentrations (e.g., 70%, 90%) to remove chlorophyll and allow for clear visualization of the blue precipitate, which indicates GUS activity.

  • Microscopy: The stained tissues are observed and photographed using a stereomicroscope or a light microscope.

Conclusion and Future Perspectives

The research on AtPROPEP3 has convincingly established its crucial role in mediating salt stress tolerance in Arabidopsis thaliana. The upregulation of AtPROPEP3 and the subsequent activation of the PEPR1 signaling pathway represent a key mechanism by which plants adapt to high salinity environments. The detailed protocols provided in this guide offer a robust framework for further investigation into this pathway.

However, the role of AtPROPEP3 in response to other significant abiotic stresses like drought, cold, and heat remains largely unexplored. Future research should aim to fill this knowledge gap. Investigating the expression of AtPROPEP3 under a broader range of abiotic stresses and identifying the downstream components of the this compound-PEPR1 signaling cascade will be critical. Furthermore, exploring the potential of using synthetic this compound peptides as a biostimulant to enhance crop tolerance to salinity presents an exciting avenue for agricultural applications.[11] A deeper understanding of the molecular mechanisms governed by AtPROPEP3 holds significant promise for the development of stress-resilient crops and novel therapeutic strategies in plant science.

References

AtPep3-PEPR1/PEPR2 Interaction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant elicitor peptides (Peps), such as AtPep3, are endogenous damage-associated molecular patterns (DAMPs) that play a crucial role in plant immunity and stress responses. They are perceived by two leucine-rich repeat receptor-like kinases (LRR-RLKs), PEPR1 and PEPR2. The interaction between AtPeps and their receptors initiates a downstream signaling cascade, leading to the activation of defense mechanisms. This technical guide provides an in-depth overview of the interaction between this compound and its receptors PEPR1 and PEPR2, focusing on quantitative data, experimental protocols, and signaling pathways.

Data Presentation

Quantitative Analysis of AtPep-PEPR Interaction
LigandReceptorDissociation Constant (Kd)MethodReference
AtPep1PEPR10.25 nMRadioligand Binding Assay[3]
AtPep1PEPR2~0.25 nMRadioligand Binding Assay[1]

Note: The Kd values are for AtPep1. This compound shows preferential binding to PEPR1.

AtPep-Induced Physiological Responses

The perception of AtPeps by PEPR1 and PEPR2 triggers a range of physiological responses, including the inhibition of primary root growth. This response is concentration-dependent and primarily mediated by PEPR2.

PeptideConcentration for significant root growth inhibitionPrimary Receptor in RootsReference
AtPep110 nM - 1 µMPEPR2[4]
This compound10 nMNot specified, but PEPR1 is key for salinity response[2]

Signaling Pathways

Upon binding of this compound, PEPR1 and PEPR2 are thought to form a heterodimer with the co-receptor BAK1 (BRI1-ASSOCIATED KINASE 1). This initiates a series of phosphorylation events, leading to the activation of downstream signaling cascades.

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound PEPR1 PEPR1 This compound->PEPR1 PEPR2 PEPR2 This compound->PEPR2 Lower Affinity BAK1 BAK1 PEPR1->BAK1 PEPR1->BAK1 CNGC CNGCs PEPR1->CNGC Activation MAPKKK MAPKKK PEPR1->MAPKKK PEPR2->BAK1 Heterodimerization PEPR2->BAK1 BAK1->PEPR1 BAK1->PEPR2 Trans-phosphorylation Ca_ion Ca²⁺ Ca_ion->MAPKKK CNGC->Ca_ion MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Defense_Genes Defense Gene Expression MAPK->Defense_Genes

Caption: this compound signaling pathway.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of PEPR1 and BAK1

This protocol describes the co-immunoprecipitation of PEPR1 and its co-receptor BAK1 from Arabidopsis thaliana seedlings following this compound treatment.

CoIP_Workflow start Start: Arabidopsis Seedlings treatment Treat with 100 nM this compound (or mock) for 10 min start->treatment harvest Harvest and Freeze Tissue treatment->harvest lysis Grind tissue in liquid N₂ and resuspend in Lysis Buffer harvest->lysis centrifuge1 Centrifuge to pellet debris lysis->centrifuge1 preclear Pre-clear supernatant with Protein A/G beads centrifuge1->preclear incubation Incubate with anti-PEPR1 antibody preclear->incubation pulldown Add Protein A/G beads to immunoprecipitate PEPR1 complexes incubation->pulldown wash Wash beads with Wash Buffer pulldown->wash elution Elute proteins with SDS-PAGE sample buffer wash->elution analysis Analyze by Western Blot using anti-BAK1 antibody elution->analysis end End: Detect PEPR1-BAK1 interaction analysis->end

Caption: Co-immunoprecipitation workflow.

Materials:

  • Arabidopsis thaliana seedlings (wild-type)

  • This compound peptide (100 µM stock)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% (v/v) Nonidet P-40, 1 mM EDTA, 1x protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% (v/v) Nonidet P-40.

  • Anti-PEPR1 antibody

  • Anti-BAK1 antibody

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE sample buffer

Protocol:

  • Grow Arabidopsis seedlings for 10-14 days.

  • Treat seedlings with 100 nM this compound or a mock solution for 10 minutes.

  • Harvest and immediately freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and resuspend in ice-cold Lysis Buffer.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and pre-clear by incubating with Protein A/G agarose beads for 30 minutes at 4°C on a rotator.

  • Centrifuge to remove the beads and transfer the supernatant to a new tube.

  • Add the anti-PEPR1 antibody and incubate for 2-4 hours at 4°C with gentle rotation.

  • Add pre-washed Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and wash three times with Wash Buffer.

  • After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer.

  • Boil the samples for 5 minutes and analyze the supernatant by SDS-PAGE and Western blotting using an anti-BAK1 antibody.

In Vitro Kinase Assay

This protocol outlines an in vitro kinase assay to assess the phosphorylation activity of the PEPR1 cytoplasmic domain (CD) upon interaction with its substrate, such as a generic substrate like Myelin Basic Protein (MBP) or a specific downstream target.

Materials:

  • Purified recombinant PEPR1-CD (e.g., as a GST-fusion protein)

  • Purified substrate protein (e.g., MBP)

  • Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.

  • [γ-³²P]ATP (10 µCi/µl)

  • 10x ATP solution (1 mM)

  • SDS-PAGE sample buffer

Protocol:

  • Set up the kinase reaction in a total volume of 25 µl.

  • To the Kinase Assay Buffer, add 1 µg of purified PEPR1-CD and 5 µg of the substrate protein.

  • Initiate the reaction by adding 1 µl of [γ-³²P]ATP and 2.5 µl of 10x ATP solution.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 5 µl of 6x SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporated radioactivity, indicating phosphorylation.

Root Growth Inhibition Assay

This assay is used to quantify the effect of this compound on primary root growth in Arabidopsis thaliana.

Root_Growth_Assay_Workflow start Start: Arabidopsis seeds sterilize Surface sterilize seeds start->sterilize stratify Stratify at 4°C for 2-3 days sterilize->stratify germinate Germinate on MS agar (B569324) plates stratify->germinate transfer Transfer 5-day-old seedlings to MS plates with varying this compound concentrations germinate->transfer grow Grow vertically for 5-7 days transfer->grow scan Scan plates grow->scan measure Measure primary root length using image analysis software scan->measure end End: Quantify root growth inhibition measure->end

Caption: Root growth inhibition assay workflow.

Materials:

  • Arabidopsis thaliana seeds (wild-type, pepr1, pepr2, and pepr1/pepr2 mutants)

  • Murashige and Skoog (MS) agar plates

  • This compound peptide (stock solution of 100 µM)

  • Stereomicroscope

  • Scanner and image analysis software (e.g., ImageJ)

Protocol:

  • Surface sterilize Arabidopsis seeds and stratify them at 4°C for 2-3 days in the dark.

  • Germinate the seeds on MS agar plates and grow them vertically for 5 days.

  • Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 1, 10, 100 nM).

  • Transfer the 5-day-old seedlings to the this compound-containing plates.

  • Grow the seedlings vertically for another 5-7 days.

  • Scan the plates to obtain high-resolution images.

  • Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software.

  • Calculate the percentage of root growth inhibition for each this compound concentration relative to the mock-treated control.

Conclusion

The interaction between this compound and its receptors, PEPR1 and PEPR2, is a critical component of the plant's innate immune system and its response to abiotic stress. While this compound exhibits a preferential binding to PEPR1, both receptors contribute to the overall defense response. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of plant science and drug development, facilitating further investigation into this important signaling pathway and its potential applications.

References

Downstream Targets of the AtPep3-PEPR1 Signaling Cascade: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate world of plant biology, sophisticated signaling networks are paramount for survival against a barrage of environmental threats. Among these, the AtPep3-PEPR1 signaling cascade in Arabidopsis thaliana has emerged as a critical pathway in orchestrating plant innate immunity and abiotic stress responses. This compound, a member of the plant elicitor peptide (Pep) family, acts as a danger-associated molecular pattern (DAMP), signaling cellular damage. This peptide is perceived by its cognate receptor, PEPR1, a leucine-rich repeat receptor-like kinase (LRR-RLK), initiating a cascade of downstream events that culminate in a robust defense response. This technical guide provides a comprehensive overview of the known downstream targets of the this compound-PEPR1 signaling cascade, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The this compound-PEPR1 Signaling Pathway

The activation of the this compound-PEPR1 signaling cascade is a multi-step process that translates an extracellular signal into a complex intracellular response. The binding of this compound to the extracellular LRR domain of PEPR1 induces a conformational change, leading to the recruitment of the co-receptor BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1) and the formation of an active signaling complex. This initiates a series of phosphorylation events, including the trans-phosphorylation between PEPR1 and BAK1, and the phosphorylation of downstream cytoplasmic kinases such as BIK1 (BOTRYTIS-INDUCED KINASE 1).

Activated BIK1 then phosphorylates a range of downstream targets, including the NADPH oxidase RBOHD, leading to a rapid generation of reactive oxygen species (ROS), a hallmark of plant defense. Concurrently, the signaling cascade triggers an influx of calcium ions (Ca2+) into the cytosol, which acts as a crucial second messenger. This Ca2+ signature, along with the activation of mitogen-activated protein kinase (MAPK) cascades (involving MPK3 and MPK6), leads to large-scale transcriptional reprogramming in the nucleus, ultimately bolstering the plant's defense capabilities.[1][2][3]

AtPep3_PEPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PEPR1 PEPR1 This compound->PEPR1 Binding BAK1 BAK1 PEPR1->BAK1 Heterodimerization BIK1 BIK1 PEPR1->BIK1 Phosphorylation BAK1->BIK1 RBOHD RBOHD ROS ROS Burst RBOHD->ROS BIK1->RBOHD Phosphorylation Ca_ion Ca²⁺ Influx BIK1->Ca_ion MAPK_cascade MAPK Cascade (MPK3/6) BIK1->MAPK_cascade Transcription_Factors Transcription Factors (e.g., WRKYs) Ca_ion->Transcription_Factors Activation MAPK_cascade->Transcription_Factors Activation Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes

Caption: this compound-PEPR1 Signaling Cascade.

Quantitative Data on Downstream Targets

The activation of the this compound-PEPR1 signaling cascade leads to quantifiable changes in the transcriptome, proteome (specifically the phosphoproteome), and metabolome. These changes are central to the establishment of an effective defense response.

Transcriptional Reprogramming

Upon perception of AtPep1, a close homolog of this compound, a significant number of genes are differentially expressed. A comparative RNA-seq analysis of Arabidopsis thaliana seedlings treated with AtPep1 and the bacterial elicitor flg22 revealed both unique and shared transcriptional responses.[1][2][3] The following table summarizes the top up-regulated genes in response to AtPep1 treatment, highlighting key players in plant immunity.

Gene IDGene NameLog2 Fold Change (AtPep1 vs. Control)Putative Function
AT2G17740NHL108.32NDR1/HIN1-like 10, involved in disease resistance
AT4G23550CYP81F28.16Cytochrome P450, involved in glucosinolate biosynthesis
AT1G56650-7.98Unknown protein
AT5G44420WRKY337.85Transcription factor, key regulator of defense responses
AT2G39030-7.76Leucine-rich repeat protein kinase family protein
AT1G75040-7.65Leucine-rich repeat protein kinase family protein
AT1G18570-7.59F-box family protein
AT5G57220-7.51Calcium-binding EF-hand family protein
AT4G11170-7.48Leucine-rich repeat protein kinase family protein
AT2G29130-7.45Cysteine-rich repeat (CRR) secretory protein family

Data adapted from Safaeizadeh et al., 2024.[1][2][3] Seedlings were treated with 1 µM AtPep1 for 30 minutes. Fold changes are expressed as log2 values.

Phosphoproteomic Changes

Protein phosphorylation is a key post-translational modification in signal transduction. While a comprehensive phosphoproteomic analysis specific to this compound-PEPR1 is still emerging, studies on general elicitors in Arabidopsis have identified numerous phosphorylated proteins, many of which are likely downstream of PEPR1 signaling. These include receptor-like kinases, calcium-dependent protein kinases, and RBOHD.[4] A notable example is the phosphorylation of Tyr-995 in the cytoplasmic domain of PEPR1 itself, which has been shown to be a major autophosphorylation site crucial for downstream signaling.[5]

A detailed table of specific phosphorylation sites and their fold changes upon this compound treatment is an area of active research and will be populated as more specific data becomes available.

Metabolic Reprogramming

The activation of plant immunity is accompanied by significant changes in metabolism, leading to the production of defense-related compounds. While specific metabolomic profiling of the this compound-PEPR1 cascade is not yet extensively documented, it is known to induce the production of ethylene (B1197577) and reactive oxygen species.[6] Furthermore, general defense responses in Arabidopsis involve alterations in the levels of amino acids, phenolic compounds, and phytohormones such as salicylic (B10762653) acid and jasmonic acid.[7][8]

A detailed table of specific metabolite changes and their fold changes upon this compound treatment is an area of active research and will be populated as more specific data becomes available.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the downstream targets of the this compound-PEPR1 signaling cascade.

MAPK Activation Assay

This protocol describes the detection of MAPK phosphorylation in Arabidopsis leaf disks following elicitor treatment, a key downstream event in PEPR1 signaling.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Cork borer (4 mm diameter)

  • 6-well plates

  • This compound solution (1 µM in water)

  • Liquid nitrogen

  • Microcentrifuge tubes with glass beads

  • 2x Laemmli sample buffer

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence substrate

Procedure:

  • Excise leaf disks from healthy, fully expanded leaves using the cork borer.

  • Float the leaf disks on sterile water in 6-well plates and incubate overnight in the dark to reduce wounding-induced MAPK activation.

  • Replace the water with 1 µM this compound solution or water (mock control).

  • After the desired incubation time (e.g., 15 minutes), quickly blot the leaf disks dry and flash-freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder in microcentrifuge tubes containing glass beads.

  • Add 2x Laemmli sample buffer, vortex vigorously, and boil for 5 minutes.

  • Centrifuge to pellet debris and load the supernatant onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using a chemiluminescence substrate and an imaging system.

MAPK_Activation_Workflow start Start: Arabidopsis Leaf Disks overnight_incubation Overnight Incubation in Water start->overnight_incubation elicitor_treatment This compound Treatment overnight_incubation->elicitor_treatment freezing Flash Freezing in Liquid N₂ elicitor_treatment->freezing protein_extraction Protein Extraction freezing->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page western_blot Western Blotting sds_page->western_blot antibody_incubation Antibody Incubation (anti-pMAPK) western_blot->antibody_incubation detection Chemiluminescent Detection antibody_incubation->detection end End: Phosphorylated MAPK Signal detection->end

Caption: MAPK Activation Assay Workflow.
Reactive Oxygen Species (ROS) Burst Measurement

This protocol details a luminol-based assay to measure the production of ROS in Arabidopsis leaf disks upon elicitor treatment.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Cork borer (4 mm diameter)

  • 96-well white opaque plate

  • Luminol solution (100 µM)

  • Horseradish peroxidase (HRP) solution (10 µg/mL)

  • This compound solution (1 µM)

  • Luminometer

Procedure:

  • Excise leaf disks and float them on sterile water in a 96-well plate overnight in the dark.

  • Prepare the assay solution containing luminol, HRP, and this compound (or water for control).

  • Just before measurement, replace the water in the wells with the assay solution.

  • Immediately place the plate in a luminometer and measure luminescence every 2 minutes for at least 60 minutes.

  • The data is typically plotted as relative light units (RLU) over time.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of downstream target genes.

Materials:

  • Arabidopsis seedlings or leaf tissue treated with this compound

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Harvest plant tissue at desired time points after this compound treatment and flash-freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit, followed by DNase I treatment to remove genomic DNA contamination.

  • Synthesize first-strand cDNA from the purified RNA.

  • Set up qPCR reactions with SYBR Green master mix, cDNA template, and gene-specific primers for your target genes and a reference gene (e.g., ACTIN2).

  • Run the qPCR program on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression.

Conclusion

The this compound-PEPR1 signaling cascade represents a vital component of the plant's ability to perceive danger and mount an appropriate response. The downstream targets of this pathway are multifaceted, encompassing rapid changes in ion fluxes and protein phosphorylation, the production of reactive oxygen species, and a comprehensive reprogramming of the transcriptome and metabolome. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and professionals seeking to further unravel the complexities of this crucial signaling network and explore its potential for enhancing plant resilience and developing novel therapeutic strategies. Future research focusing on quantitative phosphoproteomics and metabolomics specifically in response to this compound will undoubtedly provide deeper insights into the intricate molecular mechanisms governing plant immunity.

References

Evolutionary Conservation of the AtPep3 Signaling Module: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plant kingdom has evolved sophisticated signaling networks to respond to a myriad of environmental cues, including biotic and abiotic stresses. Among these are signaling pathways mediated by small, endogenous peptides that act as danger signals. The Arabidopsis thaliana Pep (AtPep) family of peptides and their corresponding receptors, PEPRs, represent a crucial signaling module involved in amplifying plant defense responses. This technical guide provides an in-depth exploration of the evolutionary conservation of the AtPep3 signaling module, its components, and the downstream signaling cascades it initiates. A comprehensive understanding of this conserved pathway holds significant potential for the development of novel strategies to enhance crop resilience and disease resistance.

The this compound peptide is recognized by two leucine-rich repeat receptor-like kinases (LRR-RLKs), AtPEPR1 and AtPEPR2.[1] This recognition event triggers a phosphorylation cascade that activates downstream defense signaling, leading to enhanced immunity against pathogens and increased tolerance to abiotic stresses such as high salinity.[2][3][4][5][6] The conservation of the Pep/PEPR signaling module across diverse plant species underscores its fundamental role in plant survival and adaptation.

The this compound Signaling Module: Core Components and Conservation

The core of the this compound signaling module consists of the this compound peptide, derived from its precursor PROPEP3, and its receptors PEPR1 and PEPR2.

This compound Peptide Sequence Conservation

The AtPep peptides are characterized by a conserved C-terminal sequence. While the N-terminal regions can show variability, the C-terminal motif is crucial for receptor binding and biological activity. Below is a table summarizing the sequence alignment of this compound and its orthologs in various plant species, highlighting the conserved residues.

SpeciesPeptideSequence
Arabidopsis thalianaThis compoundSGRPSKRKRSSGKGGKHN
Solanum lycopersicumSlPep3NGRPSKRKRSSGKGGKHN
Oryza sativaOsPep3AGKPSKRKRSSGKGGKHN
Zea maysZmPep3GGRPSKRKRSSGKGGKHN
Glycine maxGmPep3SGRPSKRKRSSGKGGKHN

Note: The conserved C-terminal motif is highlighted in bold.

PEPR Homologs: A Phylogenetic Perspective

PEPR1 and PEPR2 are members of the LRR-RLK subfamily XI. Homologs of these receptors have been identified in numerous plant species, suggesting a widespread conservation of this signaling pathway. A phylogenetic analysis of PEPR homologs reveals their evolutionary relationships.

Phylogenetic relationship of PEPR homologs.

Quantitative Analysis of the this compound Signaling Module

The interaction between this compound and its receptors, as well as the downstream signaling events, can be quantified to understand the efficiency and dynamics of the pathway.

Peptide-Receptor Binding Affinity

The binding affinity of AtPep peptides to their receptors is a key determinant of signaling activation. While the specific dissociation constant (Kd) for this compound binding to PEPR1 has not been explicitly reported, studies on the closely related AtPep1 have shown a high-affinity interaction with its receptor, PEPR1. Given the high sequence and functional similarity between AtPep1 and this compound, a similar high-affinity binding is expected for this compound.

LigandReceptorMethodDissociation Constant (Kd)
AtPep1PEPR1Radioligand Binding Assay~0.25 nM[7]
This compoundPEPR1(Estimated)High Affinity (nM range)
This compound-Induced Gene Expression

Upon activation of the PEPRs, a transcriptional reprogramming occurs, leading to the upregulation of defense- and stress-related genes. The fold change in gene expression can be quantified using techniques like quantitative reverse transcription PCR (qRT-PCR).

GeneFunction in Defense/Stress ResponseFold Change (this compound Treatment)
PDF1.2Plant Defensin, antifungal activity>10-fold[8]
PR-1Pathogenesis-Related protein, marker for salicylic (B10762653) acid pathway>5-fold[8]
PROPEP3Precursor of this compound, positive feedback loop>20-fold[2]
Salt-responsive genesGenes involved in ion homeostasis and osmotic adjustmentVariable (up to 15-fold)[2]

Experimental Protocols

Reproducible and robust experimental protocols are essential for studying the this compound signaling module. Detailed methodologies for key experiments are provided below.

Peptide-Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of unlabeled this compound to its receptor PEPR1.

Materials:

  • Microsomal membranes isolated from Arabidopsis cell cultures or plant tissues expressing PEPR1.

  • Radiolabeled AtPep1 ([125I]-AtPep1) as the tracer.

  • Unlabeled synthetic this compound peptide.

  • Binding buffer (e.g., 25 mM MES-KOH, pH 5.7, 50 mM NaCl, 1 mM DTT).

  • Wash buffer (Binding buffer with 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed amount of microsomal membranes (containing PEPR1) with a constant concentration of [125I]-AtPep1.

  • Add increasing concentrations of unlabeled this compound to the incubation mixtures.

  • Incubate at room temperature for 30 minutes to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of bound [125I]-AtPep1 against the concentration of unlabeled this compound to generate a competition curve and calculate the IC50, from which the Kd can be derived.

G cluster_0 Experimental Workflow A Mix Microsomes (PEPR1), [125I]-AtPep1, and this compound B Incubate to Equilibrium A->B C Filter and Wash B->C D Measure Radioactivity C->D E Data Analysis (IC50, Kd) D->E

Workflow for peptide-receptor binding assay.
In-Gel Kinase Assay

This assay is used to detect the activation of downstream kinases, such as MAPKs, following this compound treatment.

Materials:

  • Protein extracts from Arabidopsis seedlings treated with or without this compound.

  • SDS-PAGE resolving gel containing a kinase substrate (e.g., Myelin Basic Protein, MBP).

  • SDS-PAGE stacking gel.

  • Running buffer, renaturation buffer, and kinase reaction buffer.

  • [γ-32P]ATP.

  • Phosphor imager.

Procedure:

  • Separate protein extracts on an SDS-PAGE gel containing the kinase substrate.

  • After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow proteins to renature.

  • Incubate the gel in a kinase reaction buffer containing [γ-32P]ATP to allow the renatured kinases to phosphorylate the substrate within the gel.

  • Wash the gel extensively to remove unincorporated [γ-32P]ATP.

  • Dry the gel and expose it to a phosphor screen to visualize the phosphorylated substrate. The intensity of the signal corresponds to the kinase activity.

G cluster_1 Experimental Workflow A Protein Extraction B SDS-PAGE with Substrate A->B C Renaturation B->C D Kinase Reaction with [γ-32P]ATP C->D E Wash and Autoradiography D->E

Workflow for in-gel kinase assay.
Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the expression levels of this compound-responsive genes.

Materials:

  • RNA extracted from Arabidopsis seedlings treated with or without this compound.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Gene-specific primers for target and reference genes.

  • Real-time PCR instrument.

Procedure:

  • Treat Arabidopsis seedlings with this compound for a specific duration.

  • Extract total RNA and assess its quality and quantity.

  • Synthesize first-strand cDNA from the RNA template.

  • Perform qPCR using gene-specific primers for the target genes (e.g., PDF1.2, PR-1) and a stably expressed reference gene (e.g., ACTIN2).

  • Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression.[9]

Signaling Pathways and Logical Relationships

The binding of this compound to PEPR1/PEPR2 initiates a cascade of downstream signaling events. This includes the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and changes in the levels of phytohormones like jasmonic acid (JA) and ethylene (B1197577) (ET).

G cluster_0 This compound Signaling Pathway This compound This compound PEPR1_PEPR2 PEPR1/PEPR2 This compound->PEPR1_PEPR2 ROS_Burst ROS Burst PEPR1_PEPR2->ROS_Burst MAPK_Cascade MAPK Cascade PEPR1_PEPR2->MAPK_Cascade Defense_Gene_Expression Defense Gene Expression ROS_Burst->Defense_Gene_Expression JA_ET_Signaling JA/ET Signaling MAPK_Cascade->JA_ET_Signaling JA_ET_Signaling->Defense_Gene_Expression Immunity Enhanced Immunity Defense_Gene_Expression->Immunity Salt_Tolerance Salt Stress Tolerance Defense_Gene_Expression->Salt_Tolerance

This compound signaling pathway overview.

Conclusion and Future Directions

The this compound signaling module is a highly conserved pathway in plants that plays a critical role in orchestrating responses to both biotic and abiotic stresses. Its evolutionary conservation across a wide range of plant species highlights its fundamental importance for plant fitness. The detailed understanding of this pathway, from peptide-receptor interaction to downstream gene activation, provides a solid foundation for the development of innovative approaches in agriculture and drug development. Future research should focus on elucidating the precise molecular mechanisms of signal transduction, identifying novel downstream components, and exploring the potential of synthetic Pep peptide analogs as biopesticides or plant growth enhancers. The knowledge gained from studying the this compound signaling module will undoubtedly contribute to the development of crops with enhanced resilience to a changing environment.

References

The Subcellular Journey of AtPROPEP3: A Technical Guide to the Localization of a Key Stress-Response Precursor Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arabidopsis thaliana Pep3 (AtPep3) peptide, a crucial mediator of both innate immunity and salinity stress tolerance, originates from its precursor protein, AtPROPEP3. Understanding the subcellular localization of AtPROPEP3 is paramount to elucidating the intricate signaling cascade it initiates and for harnessing its potential in developing stress-resilient crops and novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on AtPROPEP3 localization, detailed experimental protocols for its investigation, and visual workflows to aid in experimental design. While direct quantitative data on the subcellular distribution of AtPROPEP3 is not extensively documented in current literature, this guide synthesizes the available qualitative evidence and predictive models to present a cohesive understanding for researchers in the field.

Introduction: this compound and its Precursor, AtPROPEP3

Plant elicitor peptides (Peps) are endogenous molecules that act as danger signals to activate immune responses.[1] this compound, a 30-amino acid peptide, is derived from the 96-amino acid precursor protein AtPROPEP3.[2] It plays a significant role in bolstering tolerance to high salinity and in the plant's defense against pathogens.[2][3] The mature this compound peptide is perceived by the cell surface leucine-rich repeat receptor-like kinases (LRR-RLKs), PEP RECEPTOR 1 (PEPR1) and PEP RECEPTOR 2 (PEPR2), with a preferential binding to PEPR1 for initiating downstream signaling.[3][4] To fully comprehend the regulation and activation of this signaling pathway, it is essential to first determine the subcellular location of the inactive precursor, AtPROPEP3, and the mechanisms governing its processing and the subsequent release of the active this compound peptide.

Subcellular Localization of AtPROPEP3: Current Understanding

Current research suggests a cytosolic localization for the AtPROPEP3 precursor protein. The prevailing hypothesis posits that AtPROPEP3 resides within the cytoplasm in an inactive state under normal physiological conditions. Upon cellular stress, such as pathogen attack or high salinity, cellular damage may lead to the release of AtPROPEP3 into the extracellular space, or apoplast. Here, it is likely processed by proteases to release the mature this compound peptide, which can then bind to its receptors, PEPR1 and PEPR2, located on the plasma membrane.[3]

Data Presentation

As of the latest literature review, specific quantitative data from subcellular fractionation followed by mass spectrometry or immunoblotting to precisely determine the percentage of AtPROPEP3 in different cellular compartments is not available. The localization has been inferred from functional studies and predictive models. The SUBA database, a comprehensive repository for Arabidopsis protein subcellular localization, provides consensus predictions based on various algorithms and available experimental data.

ProteinPredicted Localization (SUBAcon)Experimental Evidence (Qualitative)
AtPROPEP3 (At5g64890) Cytosol/Plasma MembraneInferred cytosolic localization from functional studies suggesting release upon cell damage.

Note: The SUBAcon (Subcellular Consensus) localization is a Bayesian prediction integrating multiple lines of evidence.

Experimental Protocols for Determining AtPROPEP3 Subcellular Localization

To empirically validate the subcellular localization of AtPROPEP3, a combination of techniques is recommended. The following protocols provide a detailed methodology for transient expression of fluorescently tagged AtPROPEP3 in Arabidopsis protoplasts and for subcellular fractionation coupled with immunoblotting.

Protocol 1: Transient Expression of AtPROPEP3-GFP Fusion Protein and Confocal Microscopy

This method allows for the in vivo visualization of the protein's localization.

3.1.1. Materials

  • Arabidopsis thaliana (Col-0) seedlings (10-14 days old)

  • Gateway entry clone containing the full-length coding sequence of AtPROPEP3

  • Gateway destination vector for N-terminal or C-terminal GFP fusion (e.g., pK7WGF2 or pK7FWG2)

  • Protoplast isolation solution (1% Cellulase R10, 0.25% Macerozyme R10, 0.4 M Mannitol, 20 mM KCl, 20 mM MES, pH 5.7)

  • W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7)

  • MMg solution (0.4 M Mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7)

  • PEG-calcium solution (40% PEG 4000, 0.2 M Mannitol, 100 mM CaCl2)

  • Confocal laser scanning microscope

3.1.2. Methodology

  • Vector Construction: Clone the AtPROPEP3 coding sequence into a Gateway-compatible entry vector and subsequently into a destination vector to create an in-frame fusion with Green Fluorescent Protein (GFP). Both N-terminal and C-terminal fusions should be generated to minimize the risk of the tag interfering with localization signals.

  • Protoplast Isolation: Isolate protoplasts from Arabidopsis seedlings by incubating finely chopped leaf tissue in the protoplast isolation solution for 3-4 hours with gentle shaking.

  • Protoplast Transformation: Transfect the isolated protoplasts with the AtPROPEP3-GFP fusion constructs using the PEG-calcium method.

  • Expression: Incubate the transfected protoplasts in the dark at room temperature for 16-24 hours to allow for protein expression.

  • Confocal Microscopy: Observe the protoplasts under a confocal microscope. Use specific organelle markers (e.g., a plasma membrane dye like FM4-64 or a co-expressed RFP-tagged organelle marker) to co-localize the GFP signal.[5]

  • Image Analysis: Capture images and analyze the co-localization of the GFP signal with the organelle markers to determine the subcellular compartment(s) where AtPROPEP3 resides.

Protocol 2: Subcellular Fractionation and Immunoblotting

This biochemical approach provides corroborating evidence for the localization observed through microscopy.

3.2.1. Materials

  • Arabidopsis thaliana seedlings (4-6 weeks old)

  • Homogenization buffer (e.g., Honda buffer: 0.4 M Sucrose, 2.5% Ficoll, 5% Dextran T40, 25 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.5% Triton X-100, supplemented with protease inhibitors)

  • Buffers for differential centrifugation (e.g., Nuclei Isolation Buffer, Cytosolic Extraction Buffer)

  • Antibody specific to AtPROPEP3

  • Antibodies for cellular compartment markers (e.g., H3 for nucleus, UGPase for cytosol, BiP for ER, V-ATPase for tonoplast)

  • SDS-PAGE and western blotting reagents and equipment

3.2.2. Methodology

  • Tissue Homogenization: Homogenize fresh Arabidopsis tissue in ice-cold homogenization buffer.

  • Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate different cellular components.

    • Low-speed centrifugation (e.g., 1,500 x g) to pellet nuclei.

    • Medium-speed centrifugation (e.g., 10,000 x g) to pellet mitochondria and chloroplasts.

    • High-speed centrifugation (e.g., 100,000 x g) to pellet microsomes (ER, Golgi).

    • The final supernatant represents the cytosolic fraction.

  • Protein Extraction: Extract total protein from each fraction.

  • Protein Quantification: Determine the protein concentration in each fraction using a standard assay (e.g., Bradford or BCA).

  • Immunoblotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the primary antibody against AtPROPEP3.

    • Probe separate membranes with antibodies against marker proteins for each subcellular fraction to assess the purity of the fractions.

    • Use a suitable secondary antibody and detection system to visualize the protein bands.

  • Analysis: The presence and relative abundance of the AtPROPEP3 band in a specific fraction, validated by the presence of the corresponding marker protein and absence of markers for other compartments, indicates its subcellular localization.

Visualizing the this compound Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for subcellular localization studies.

This compound Signaling Pathway

Caption: Proposed trafficking and signaling pathway of the this compound peptide.

Experimental Workflow for Subcellular Localizationdot

Experimental_Workflow Conclusion Conclusion on Subcellular Localization Analysis_B Analysis_B Analysis_B->Conclusion Analysis_M Analysis_M Analysis_M->Conclusion

References

Transcriptional Regulation of the AtPROPEP3 Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The AtPROPEP3 gene in Arabidopsis thaliana encodes a precursor protein for AtPep3, a damage-associated molecular pattern (DAMP) that plays a crucial role in plant immunity and abiotic stress responses. The transcriptional regulation of AtPROPEP3 is a key node in the plant's defense signaling network, integrating signals from pathogen attacks and environmental stresses to mount an appropriate response. This technical guide provides an in-depth overview of the current understanding of AtPROPEP3 transcriptional regulation, aimed at researchers, scientists, and drug development professionals. We delve into the signaling pathways that govern its expression, the transcription factors that bind to its promoter, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate comprehension.

Introduction

Plants have evolved sophisticated mechanisms to perceive and respond to both biotic and abiotic threats. A key component of this response is the production of endogenous signaling molecules that amplify and propagate defense signals. The AtPep peptides, derived from their precursor PROPEP proteins, are a family of such molecules in Arabidopsis thaliana. They are recognized by the PEPR1 and PEPR2 receptors, leucine-rich repeat receptor kinases, to initiate a downstream signaling cascade that enhances plant immunity.[1]

Among the PROPEP gene family, AtPROPEP3 is notable for its strong and rapid induction in response to a variety of stimuli, including microbe-associated molecular patterns (MAMPs), pathogen infection, and salinity stress.[1][2][3][4] This induction is critical for amplifying the initial defense response and for conferring tolerance to environmental challenges. Understanding the transcriptional control of AtPROPEP3 is therefore essential for a comprehensive picture of the plant immune and stress signaling networks. This guide will synthesize the current knowledge on the cis-regulatory elements and trans-acting factors that govern AtPROPEP3 expression.

Signaling Pathways Inducing AtPROPEP3 Expression

The expression of AtPROPEP3 is stimulated by multiple signaling pathways, primarily related to plant defense and abiotic stress.

MAMP-Triggered Immunity (MTI)

Microbe-Associated Molecular Patterns (MAMPs) are conserved molecules from microorganisms that are recognized by plant pattern recognition receptors (PRRs). This recognition initiates MAMP-triggered immunity (MTI), a basal defense response. The expression of AtPROPEP3 is strongly induced upon perception of MAMPs like flg22 and elf18.[5] This induction is part of a feedback loop where the resulting this compound peptide can further amplify defense signaling through its receptors, PEPR1 and PEPR2.[1]

Salinity Stress Signaling

AtPROPEP3 is the most highly and rapidly up-regulated gene among the AtPROPEP family in response to salinity stress.[2][3][4] Overexpression of AtPROPEP3 or exogenous application of the this compound peptide enhances salt stress tolerance.[2][3][6] The this compound peptide is perceived by the PEPR1 receptor to mediate this response.[3][7] This highlights a dual role for the AtPep/PEPR signaling module in both biotic and abiotic stress responses.

Crosstalk with Phytohormone Signaling

While the primary inducers of AtPROPEP3 appear to be MAMPs and salt stress, there is evidence of crosstalk with phytohormone signaling pathways. The promoters of AtPROPEP2 and AtPROPEP3 share regulatory elements, and their expression is regulated by WRKY transcription factors, which are known to be involved in various hormone signaling pathways, including those for salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[1][8] However, under salinity stress, the induction of AtPROPEP3 does not seem to significantly alter the expression of genes related to ABA, JA, or SA.[2]

MAMP_Signaling_Pathway MAMP MAMP (e.g., flg22) PRR PRR (e.g., FLS2) MAMP->PRR MAPK_Cascade MAPK Cascade PRR->MAPK_Cascade activation WRKY33_inactive WRKY33 (inactive) MAPK_Cascade->WRKY33_inactive phosphorylation WRKY33_active WRKY33 (active) WRKY33_inactive->WRKY33_active W_boxes W-boxes WRKY33_active->W_boxes binding AtPROPEP3_promoter AtPROPEP3 Promoter AtPROPEP3_gene AtPROPEP3 Gene W_boxes->AtPROPEP3_gene induction AtPROPEP3_mRNA AtPROPEP3 mRNA AtPROPEP3_gene->AtPROPEP3_mRNA transcription

MAMP-induced signaling pathway leading to AtPROPEP3 expression.

Transcriptional Regulators of AtPROPEP3

The primary regulators of AtPROPEP3 transcription identified to date are members of the WRKY family of transcription factors.

WRKY Transcription Factors

The promoter of AtPROPEP3 contains a cis-regulatory module (CRM) comprised of six W boxes.[1] W boxes are the cognate binding sites for WRKY transcription factors. Functional dissection of the AtPROPEP3 promoter has revealed that these W boxes are crucial for its MAMP-responsive expression.[1]

WRKY33: Chromatin immunoprecipitation (ChIP) experiments have demonstrated that WRKY33 binds in vivo to the promoter region of AtPROPEP3 in a MAMP-dependent manner.[1] This indicates that WRKY33 is a key direct regulator of AtPROPEP3 transcription in response to pathogen perception. The position and orientation of the six W boxes are conserved within the PROPEP3 promoters of other Brassicaceae species, suggesting a conserved regulatory mechanism.[1]

Quantitative Data on AtPROPEP3 Expression

The following tables summarize quantitative data on the induction of AtPROPEP3 expression under different conditions.

Table 1: Induction of AtPROPEP3 Expression by Salinity Stress

TreatmentFold Change in ExpressionTime PointReference
NaCl (unspecified concentration)> 15-fold1 hour[2]
NaCl (unspecified concentration)> 7-fold15 minutes[2]

Table 2: Comparison of AtPROPEP Gene Family Expression under Salinity Stress

GeneFold Change (1 hour)Fold Change (15 minutes)Reference
AtPROPEP1~7-8 fold1.8-fold[2]
AtPROPEP2~7-8 fold1.3-fold[2]
AtPROPEP3> 15-fold> 7-fold[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the core experimental protocols used to study the transcriptional regulation of AtPROPEP3.

Promoter-GUS Reporter Assays in Transgenic Plants

This method is used to analyze the spatial and temporal expression patterns of a gene by fusing its promoter to a reporter gene, such as β-glucuronidase (GUS).

Protocol Outline:

  • Vector Construction: The promoter region of AtPROPEP3 is amplified by PCR and cloned into a plant transformation vector upstream of the GUS coding sequence.

  • Plant Transformation: The resulting construct is introduced into Arabidopsis thaliana using Agrobacterium tumefaciens-mediated floral dip transformation.

  • Selection of Transgenic Plants: Transgenic plants are selected on an appropriate antibiotic or herbicide selection medium.

  • Stimulus Treatment: T2 or T3 generation transgenic plants are subjected to the desired treatments (e.g., MAMPs, NaCl).

  • GUS Staining: Plant tissues are harvested and incubated in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). The GUS enzyme cleaves X-Gluc, resulting in a blue precipitate at the site of gene expression.

  • Microscopy: The stained tissues are observed under a microscope to determine the specific cells and tissues where the promoter is active.

Protoplast Transient Expression Assay

This is a rapid method to study gene expression and promoter activity in a cellular context.

Protocol Outline:

  • Protoplast Isolation: Mesophyll protoplasts are isolated from the leaves of Arabidopsis thaliana by enzymatic digestion of the cell walls.

  • Plasmid DNA Preparation: Effector plasmids (e.g., expressing a transcription factor) and reporter plasmids (e.g., AtPROPEP3 promoter driving a luciferase reporter) are prepared.

  • Protoplast Transfection: The plasmid DNA is introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Incubation: The transfected protoplasts are incubated to allow for gene expression.

  • Reporter Gene Assay: The activity of the reporter gene (e.g., luciferase) is measured using a luminometer. The activity of a co-transfected constitutive reporter (e.g., Renilla luciferase) is used for normalization.

Protoplast_Assay_Workflow Start Start: Arabidopsis Leaves Enzymatic_Digestion Enzymatic Digestion (Cellulase, Macerozyme) Start->Enzymatic_Digestion Protoplast_Isolation Protoplast Isolation Enzymatic_Digestion->Protoplast_Isolation Transfection PEG-mediated Transfection Protoplast_Isolation->Transfection Plasmids Effector and Reporter Plasmid DNA Plasmids->Transfection Incubation Incubation Transfection->Incubation Lysis_and_Assay Cell Lysis and Reporter Assay (Luciferase) Incubation->Lysis_and_Assay Data_Analysis Data Analysis Lysis_and_Assay->Data_Analysis

Workflow for a protoplast transient expression assay.
Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo binding of specific proteins (e.g., transcription factors) to particular DNA sequences (e.g., promoters).

Protocol Outline:

  • Cross-linking: Plant tissue is treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Extraction and Sonication: Nuclei are isolated, and the chromatin is sheared into small fragments by sonication.

  • Immunoprecipitation: An antibody specific to the transcription factor of interest (e.g., anti-WRKY33) is used to immunoprecipitate the protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to the target promoter region (e.g., the W-box region of the AtPROPEP3 promoter). The enrichment of the target sequence in the immunoprecipitated sample compared to a control sample indicates binding.

Conclusion and Future Directions

The transcriptional regulation of AtPROPEP3 is a critical aspect of the plant's response to both biotic and abiotic stresses. The identification of WRKY33 as a key regulator and the W-box elements in its promoter provide a solid foundation for our understanding of this process. However, several questions remain. The full complement of transcription factors that regulate AtPROPEP3 expression under different conditions is yet to be elucidated. The upstream signaling components that lead to the activation of these transcription factors, particularly in the context of salinity stress, require further investigation. Additionally, the role of chromatin remodeling and epigenetic modifications in the regulation of AtPROPEP3 expression is an unexplored area. Future research in these areas will provide a more complete picture of how plants fine-tune their defense and stress responses through the precise control of genes like AtPROPEP3. This knowledge can be leveraged for the development of crops with enhanced resilience to environmental challenges.

References

Methodological & Application

Application Notes and Protocols for Synthetic AtPep3 Peptide Treatment of Arabidopsis Seedlings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabidopsis thaliana Peptide 3 (AtPep3) is a plant elicitor peptide (Pep) that plays a crucial role in the plant's innate immunity and abiotic stress responses.[1][2][3] Derived from the C-terminal region of its precursor protein, PROPEP3, this compound is recognized by the leucine-rich repeat receptor kinase PEPR1 (PEP RECEPTOR 1).[1][3][4][5] This recognition triggers a signaling cascade that enhances tolerance to stresses such as high salinity and activates defense responses against pathogens.[1][2][3][4][5] The application of synthetic this compound provides a powerful tool to investigate these signaling pathways and to explore its potential for enhancing crop resilience. These application notes provide a detailed protocol for the treatment of Arabidopsis thaliana seedlings with synthetic this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound treatment, compiled from various studies.

ParameterValueSource
Active this compound Peptide Sequence KPTPSSGKGGKHN (13-amino acid fragment)[2][4]
Effective Concentration Range 10 nM - 1 µM[4][5][6][7]
Observed Effects - Increased salinity stress tolerance- Inhibition of salt-induced chlorophyll (B73375) bleaching- Induction of defense-responsive genes- Inhibition of primary root growth- Acceleration of dark-induced senescence[4][5][8][9][10][11]
Primary Receptor PEPR1[1][3][4][5]

Experimental Protocols

Preparation of Synthetic this compound Stock Solution

a. Peptide Handling:

  • Upon receipt, store the lyophilized synthetic this compound peptide at -20°C or lower.[12]

  • Before opening, allow the vial to warm to room temperature to prevent condensation.[13]

  • For initial solubility tests, use a small aliquot rather than the entire sample.[13][14]

b. Solubilization Protocol:

  • Determine Peptide Characteristics: The this compound 13-amino acid fragment (KPTPSSGKGGKHN) has a net positive charge at neutral pH due to the presence of Lysine (K) and Histidine (H) residues. Therefore, it should be soluble in sterile water.[12][14]

  • Reconstitution:

    • Briefly centrifuge the vial to collect all the lyophilized powder at the bottom.[13]

    • Add sterile, nuclease-free water to the vial to create a 1 mM stock solution. For example, to a vial containing 1 mg of peptide, add the appropriate volume of water based on its molecular weight.

    • Gently vortex or sonicate the vial to ensure complete dissolution.[13] A clear solution indicates the peptide is fully dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. For long-term storage, -80°C is recommended.[12]

Arabidopsis Seedling Growth
  • Sterilization of Seeds:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol (B145695) and incubate for 5 minutes.

    • Remove the ethanol and add 1 mL of 50% bleach with 0.05% Triton X-100. Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in 0.1% sterile agarose (B213101) and stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Plating and Growth Conditions:

    • Pipette the stratified seeds onto square plates containing half-strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324).

    • Seal the plates with breathable tape.

    • Grow the seedlings vertically in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

This compound Treatment of Seedlings

This protocol is adapted for treating seedlings grown on agar plates.

  • Preparation of Treatment Medium:

    • Prepare liquid half-strength MS medium with 1% sucrose.

    • Dilute the 1 mM this compound stock solution to the desired final concentration (e.g., 10 nM, 100 nM, or 1 µM) in the liquid MS medium. Prepare a mock control medium without the peptide. A solvent control (e.g., water) should also be included if a solvent other than water was used for solubilization.

  • Seedling Treatment:

    • Grow Arabidopsis seedlings on solid half-strength MS medium for 4-7 days.[6]

    • For root growth inhibition assays, transplant 4-day-old seedlings to new half-strength MS plates containing the desired concentration of this compound.[6]

    • For salinity stress assays, pre-treat 7-day-old seedlings with liquid MS medium containing this compound for 3 days.[4] Following the pre-treatment, transfer the seedlings to a medium containing both this compound and NaCl (e.g., 150 mM).[4]

    • For other assays, flood the surface of the agar plate with the this compound-containing medium or the mock control medium. After a brief incubation (e.g., 1-2 hours), remove the excess liquid.

  • Incubation and Observation:

    • Return the treated plates to the growth chamber.

    • Observe and quantify the desired phenotypes at specific time points. For example, measure primary root length daily for several days or assess chlorophyll content after a period of salt stress.[4]

Visualizations

This compound Treatment Experimental Workflow

AtPep3_Treatment_Workflow cluster_prep Preparation cluster_growth Seedling Growth cluster_treatment Treatment cluster_analysis Analysis peptide_prep Prepare this compound Stock Solution (1 mM) media_prep Prepare Treatment Media (e.g., 100 nM this compound in 1/2 MS) peptide_prep->media_prep treat Apply this compound Treatment (or Mock Control) media_prep->treat sterilize Sterilize & Stratify Arabidopsis Seeds plate Plate Seeds on 1/2 MS Agar sterilize->plate grow Grow Seedlings (4-7 days) plate->grow grow->treat incubate Incubate under Controlled Conditions treat->incubate phenotype Phenotypic Analysis (e.g., Root Length) incubate->phenotype biochem Biochemical/Molecular Analysis (e.g., Chlorophyll, Gene Expression) incubate->biochem

Caption: Experimental workflow for synthetic this compound peptide treatment of Arabidopsis seedlings.

This compound Signaling Pathway

AtPep3_Signaling_Pathway cluster_downstream Downstream Signaling cluster_response Physiological Responses This compound This compound Peptide PEPR1 PEPR1 Receptor Kinase This compound->PEPR1 Binding Plasma_Membrane Plasma Membrane Ca_influx Cytosolic Ca2+ Elevation PEPR1->Ca_influx MAPK_cascade MAPK Cascade Activation PEPR1->MAPK_cascade Gene_expression Defense & Stress Gene Expression Ca_influx->Gene_expression MAPK_cascade->Gene_expression Cellular_response Cellular Responses Gene_expression->Cellular_response Leads to Salinity_tolerance Increased Salinity Tolerance Cellular_response->Salinity_tolerance Immunity Enhanced Innate Immunity Cellular_response->Immunity

Caption: Simplified signaling pathway of this compound in Arabidopsis.

References

Application Notes and Protocols for AtPep3-Induced Root Growth Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plant elicitor peptides (Peps), such as AtPep3, are endogenous molecules that play crucial roles in plant defense and stress responses.[1][2] Derived from precursor proteins (PROPEPs), these peptides are recognized by specific cell surface receptors, initiating signaling cascades that can impact various physiological processes, including growth.[3][4][5] The this compound peptide, in particular, has been implicated in both innate immunity and tolerance to abiotic stresses like high salinity.[3][6][7] It is primarily recognized by the PEPR1 receptor, and to a lesser extent PEPR2, to trigger downstream signaling.[4][7][8] The this compound-induced root growth inhibition assay is a valuable tool for studying these signaling pathways and for screening compounds that may modulate plant stress responses. This document provides a detailed protocol for conducting this assay in Arabidopsis thaliana.

This compound Signaling Pathway

The perception of this compound by its receptors, PEPR1 and PEPR2, on the plasma membrane initiates a signaling cascade. This involves the activation of downstream components, including an increase in cytosolic Ca2+ concentration, which is a common secondary messenger in plant defense signaling.[9][10] This signaling ultimately leads to various cellular responses, including the expression of defense-related genes and physiological changes such as the inhibition of primary root growth.[9][11]

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound PEPR1 PEPR1 This compound->PEPR1 PEPR2 PEPR2 This compound->PEPR2 Ca_ion Cytosolic Ca2+ Increase PEPR1->Ca_ion PEPR2->Ca_ion Downstream Downstream Signaling Ca_ion->Downstream RootGrowth Root Growth Inhibition Downstream->RootGrowth

Figure 1: this compound Signaling Pathway leading to root growth inhibition.

Experimental Protocol: this compound-Induced Root Growth Inhibition Assay

This protocol details the steps for assessing the effect of this compound on the primary root growth of Arabidopsis thaliana seedlings.

Materials
  • Arabidopsis thaliana seeds (e.g., Col-0 wild type, pepr1, pepr2 mutants)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • MES hydrate

  • Agar (B569324)

  • Potassium hydroxide (B78521) (KOH)

  • Synthetic this compound peptide

  • Sterile petri dishes (90 mm)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber or incubator

  • Stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ)

Methods
  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 5 minutes.

    • Remove the ethanol and add 1 mL of 20% (v/v) bleach solution containing 0.05% (v/v) Triton X-100. Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in 0.1% (w/v) sterile agar solution and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Medium:

    • Prepare half-strength MS medium containing 1% (w/v) sucrose and 0.5 g/L MES.

    • Adjust the pH of the medium to 5.7 with 1 M KOH.

    • Add 0.8% (w/v) agar and autoclave for 20 minutes at 121°C.

    • Allow the medium to cool to approximately 50-60°C.

    • Add sterile synthetic this compound peptide to the desired final concentrations (e.g., 0 nM as a control, and a range of concentrations such as 10 nM, 50 nM, 100 nM).

    • Pour the medium into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Seed Plating and Growth:

    • Pipette the stratified seeds onto the surface of the solidified MS agar plates containing different concentrations of this compound.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Root Growth Measurement:

    • After a designated period of growth (e.g., 7-10 days), remove the plates from the growth chamber.

    • Capture images of the seedlings on each plate using a stereomicroscope equipped with a camera.

    • Measure the length of the primary root for each seedling using image analysis software.

  • Data Analysis:

    • For each this compound concentration, calculate the average primary root length and the standard deviation.

    • Compare the root lengths of seedlings grown on this compound-containing medium to the control (0 nM this compound).

    • The data can be visualized using bar graphs, and statistical significance can be determined using appropriate tests (e.g., Student's t-test or ANOVA).

Experimental Workflow

The overall workflow for the this compound-induced root growth inhibition assay is depicted below.

Experimental_Workflow A Seed Sterilization and Stratification B Preparation of MS Agar Plates with this compound A->B C Seed Plating B->C D Incubation in Growth Chamber C->D E Image Acquisition D->E F Root Length Measurement E->F G Data Analysis F->G

Figure 2: Experimental workflow for the this compound root growth inhibition assay.

Data Presentation

The results of an this compound-induced root growth inhibition assay can be summarized in a table for easy comparison of the effects of different peptide concentrations.

AtPep PeptideConcentration (nM)Primary Root Length (mm ± SD)% Inhibition
Control035.2 ± 2.50%
This compound1030.1 ± 2.114.5%
This compound5022.5 ± 1.836.1%
This compound10015.8 ± 1.555.1%
AtPep15018.9 ± 1.946.3%
AtPep25020.3 ± 2.042.3%

Note: The data in this table is hypothetical and serves as an example for how to present quantitative results. Actual results may vary depending on experimental conditions.

Concluding Remarks

The this compound-induced root growth inhibition assay is a robust method for investigating plant peptide signaling and its impact on development. By utilizing this protocol, researchers can effectively screen for genetic or chemical modulators of the this compound pathway, providing valuable insights into plant stress responses and potential avenues for crop improvement.

References

Application Notes and Protocols for Quantitative Real-Time PCR (qPCR) Analysis of AtPROPEP3 Expression in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabidopsis thaliana PROPEP3 (AtPROPEP3), encoded by the gene At5g64905, is a precursor protein for the plant elicitor peptide AtPep3. This compound is a damage-associated molecular pattern (DAMP) that plays a crucial role in plant immunity and abiotic stress responses. Upon tissue damage or pathogen attack, this compound is processed and released, where it is perceived by the PEPR1 (PEP RECEPTOR 1) receptor kinase. This recognition event initiates a downstream signaling cascade, leading to the activation of defense mechanisms, including the production of reactive oxygen species (ROS) and the activation of the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways[1]. Furthermore, this compound signaling through PEPR1 has been demonstrated to be a key factor in conferring salinity stress tolerance[2][3].

Given its central role in plant stress physiology, the accurate quantification of AtPROPEP3 gene expression is essential for research in plant pathology, stress biology, and for the development of novel agrochemicals or crop improvement strategies. Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring gene expression levels. These application notes provide a detailed protocol for the analysis of AtPROPEP3 expression in Arabidopsis thaliana using qPCR.

This compound Signaling Pathway

The this compound signaling pathway begins with the release of the this compound peptide, which binds to the leucine-rich repeat receptor kinase PEPR1. This binding event is thought to induce the heterodimerization of PEPR1 with the co-receptor BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1)[4]. This receptor complex formation initiates a series of intracellular signaling events, including a cytosolic calcium influx and the production of reactive oxygen species (ROS). These early signals then activate downstream defense pathways, leading to transcriptional reprogramming and the induction of immunity and stress tolerance responses.

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol This compound This compound PEPR1 PEPR1 This compound->PEPR1 Binding BAK1 BAK1 PEPR1->BAK1 Heterodimerization Ca2 Ca²⁺ Influx PEPR1->Ca2 BAK1->Ca2 ROS ROS Burst Ca2->ROS Downstream_Signaling Downstream Signaling (JA/SA Pathways) ROS->Downstream_Signaling Gene_Expression Defense Gene Expression Downstream_Signaling->Gene_Expression

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following table provides validated qPCR primer sequences for the target gene AtPROPEP3 and two commonly used reference genes in Arabidopsis thaliana, ACTIN2 and UBQ10. It is crucial to select stable reference genes for accurate normalization of qPCR data.

Gene IDGene NamePrimer Sequence (5' -> 3')Amplicon Size (bp)
Target Gene
AT5G64905AtPROPEP3F: GCTCTCCGTTGTTGCTCTCT R: TCCATGAGTTTCCATCTTGC~150
Reference Genes
AT3G18780ACTIN2F: AAGAGATAATCCAGGAGATTC R: CAAGGAGAGAACAGCTTGG257
AT4G05320UBQ10F: AGGATGGCAGAACTCTTGCT R: TCCCAGTCAACGTCTTAACG~100

Experimental Protocols

This section provides a comprehensive workflow for the analysis of AtPROPEP3 expression, from sample collection to data analysis.

qPCR_Workflow Sample_Collection 1. Sample Collection (Arabidopsis tissue) RNA_Extraction 2. Total RNA Extraction (TRIzol Method) Sample_Collection->RNA_Extraction RNA_QC 3. RNA Quality & Quantity (Spectrophotometry & Gel) RNA_Extraction->RNA_QC cDNA_Synthesis 4. cDNA Synthesis (SuperScript III) RNA_QC->cDNA_Synthesis qPCR 5. qPCR (SYBR Green) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (Relative Quantification) qPCR->Data_Analysis

Caption: qPCR Experimental Workflow.
Total RNA Extraction from Arabidopsis thaliana (TRIzol-based method)

This protocol is adapted for the extraction of high-quality RNA from Arabidopsis leaf tissue.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • TRIzol™ Reagent

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes (1.5 mL, RNase-free)

  • Microcentrifuge

Procedure:

  • Harvest approximately 100 mg of Arabidopsis leaf tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.

  • Add 1 mL of TRIzol™ Reagent and vortex vigorously for 1 minute to homogenize.

  • Incubate the homogenate for 5 minutes at room temperature.

  • Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

  • Add 500 µL of isopropanol to precipitate the RNA. Mix gently by inversion and incubate for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in 30-50 µL of RNase-free water.

  • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct ribosomal RNA bands (28S and 18S) should be visible.

First-Strand cDNA Synthesis (using SuperScript™ III Reverse Transcriptase)

This protocol describes the reverse transcription of total RNA to complementary DNA (cDNA).

Materials:

  • SuperScript™ III First-Strand Synthesis System (or equivalent)

  • Oligo(dT)20 primers (50 µM)

  • 10 mM dNTP mix

  • Total RNA sample (1-5 µg)

  • RNase-free water

  • Thermal cycler

Procedure:

  • In a 0.2 mL PCR tube, combine the following:

    • 1 µg of total RNA

    • 1 µL of Oligo(dT)20 primer (50 µM)

    • 1 µL of 10 mM dNTP mix

    • Add RNase-free water to a final volume of 10 µL.

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare a cDNA synthesis master mix by combining the following for each reaction:

    • 2 µL of 10X RT Buffer

    • 4 µL of 25 mM MgCl2

    • 2 µL of 0.1 M DTT

    • 1 µL of RNaseOUT™

    • 1 µL of SuperScript™ III RT (200 units/µL)

  • Add 10 µL of the master mix to the RNA/primer mixture.

  • Incubate at 50°C for 50 minutes.

  • Terminate the reaction by incubating at 85°C for 5 minutes.

  • (Optional) Add 1 µL of RNase H and incubate at 37°C for 20 minutes to remove the RNA template.

  • The resulting cDNA can be stored at -20°C. For qPCR, it is recommended to dilute the cDNA 1:10 with nuclease-free water.

Quantitative Real-Time PCR (qPCR) (using SYBR® Green)

This protocol is a general guideline for SYBR® Green-based qPCR using a Bio-Rad CFX series instrument. Adjustments may be necessary for other instruments.

Materials:

  • SsoAdvanced™ Universal SYBR® Green Supermix (or equivalent)

  • Forward and reverse primers for AtPROPEP3, ACTIN2, and UBQ10 (10 µM stock)

  • Diluted cDNA template

  • Nuclease-free water

  • qPCR-grade multiwell plates and optical seals

  • Real-time PCR detection system

Procedure:

  • Thaw all reagents on ice.

  • Prepare a qPCR master mix for each primer set. For a 20 µL reaction, combine:

    • 10 µL of 2X SYBR® Green Supermix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 3 µL of Nuclease-free water

  • Pipette 15 µL of the master mix into each well of the qPCR plate.

  • Add 5 µL of diluted cDNA to the respective wells.

  • Include no-template controls (NTC) for each primer set by adding 5 µL of nuclease-free water instead of cDNA.

  • Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Run the following thermal cycling program:

    • Initial Denaturation: 95°C for 3 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 30 seconds (collect fluorescence data at this step)

    • Melt Curve Analysis: 65°C to 95°C with a 0.5°C increment every 5 seconds.

Data Analysis

The relative expression of AtPROPEP3 can be calculated using the 2-ΔΔCt method. This involves normalizing the Ct value of the target gene (AtPROPEP3) to the geometric mean of the Ct values of the reference genes (ACTIN2 and UBQ10) and then comparing the normalized expression in the treated sample to that in a control sample.

By following these detailed protocols and application notes, researchers can obtain reliable and reproducible data on the expression of AtPROPEP3, contributing to a deeper understanding of its role in plant biology and facilitating the development of innovative solutions in agriculture and drug development.

References

Generating and Characterizing AtPROPEP3 Overexpressing and Knockout Mutant Lines in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AtPROPEP3 (AT1G73085) is a precursor gene in Arabidopsis thaliana that encodes a small signaling peptide, AtPep3. This peptide is involved in crucial plant signaling pathways, particularly in response to both biotic and abiotic stresses. Research has indicated that this compound plays a significant role in the plant's innate immune response and enhances tolerance to salinity stress. The signaling cascade is initiated when this compound binds to its receptor, PEPR1 (PEP RECEPTOR 1), triggering downstream responses that bolster plant defenses.[1][2]

Understanding the precise function of AtPROPEP3 is of great interest for developing crops with enhanced resilience and for identifying novel targets in drug development aimed at modulating plant stress responses. Generating transgenic lines that either overexpress AtPROPEP3 or have the gene knocked out is a fundamental approach to elucidating its role. These application notes provide detailed protocols for creating and analyzing AtPROPEP3 overexpressing and knockout mutant lines in Arabidopsis thaliana.

Data Presentation

The following tables summarize key quantitative data required for the generation and analysis of AtPROPEP3 transgenic lines.

Table 1: Primer Design for Molecular Cloning and Expression Analysis

Primer NameSequence (5' to 3')TargetPurpose
AtPROPEP3_F_cloningCACCATGGAGAAGAAATCAAGGCGTAtPROPEP3 CDSAmplification for Gateway cloning
AtPROPEP3_R_cloningTTAAATGTTCCTACCACTGCCAtPROPEP3 CDSAmplification for Gateway cloning
AtPROPEP3_qRT_FCGGTTGTTGGTTTCTCTCTCGAtPROPEP3 transcriptqRT-PCR analysis
AtPROPEP3_qRT_RGCTTGAGCTCATCTTCCTTCGAtPROPEP3 transcriptqRT-PCR analysis
ACTIN2_qRT_FGGCTCCTCTTAACCCAAAGGCACTIN2 transcriptqRT-PCR reference gene
ACTIN2_qRT_RCACACCATCACCAGAATCCAGCACTIN2 transcriptqRT-PCR reference gene

Table 2: T-DNA Insertion Lines for AtPROPEP3 Knockout

Line NameInsertion SiteCollectionOrdering Information
SALK_087117Exon 1SALKAvailable from ABRC/NASC
GABI_345B095' UTRGABI-KatAvailable from NASC

Table 3: sgRNA Design for CRISPR/Cas9-mediated Knockout of AtPROPEP3

sgRNA IDTarget Sequence (5' to 3')PAMExon
AtPROPEP3_sgRNA1GGTGAAGAAATCAAGGCGTGAGG1
AtPROPEP3_sgRNA2GAAGAAATCAAGGCGTGGAGAGG1

Table 4: Expected Gene Expression Changes in Transgenic Lines

Line TypeGeneExpected Fold Change (vs. Wild Type)Reference
OverexpressionAtPROPEP3> 10-fold increase[1]
Knockdown (RNAi)AtPROPEP3> 70% decrease[1]
T-DNA KnockoutAtPROPEP3No detectable transcriptN/A
CRISPR KnockoutAtPROPEP3No detectable transcriptN/A

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the AtPROPEP3 signaling pathway and the experimental workflows for generating transgenic lines.

AtPROPEP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol AtPROPEP3 PROPEP3 (Precursor) This compound This compound (Processed Peptide) AtPROPEP3->this compound Proteolytic Cleavage PEPR1 PEPR1 Receptor This compound->PEPR1 Binding Ca_channel Ca²⁺ Channel PEPR1->Ca_channel Activation Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Signaling_Cascade Signaling Cascade (MAPKs, etc.) Ca_ion->Signaling_Cascade JA_ET_SA JA/ET/SA Pathways Signaling_Cascade->JA_ET_SA Gene_Expression Defense Gene Expression JA_ET_SA->Gene_Expression Stress_Tolerance Enhanced Stress Tolerance Gene_Expression->Stress_Tolerance Overexpression_Workflow start Start: Isolate AtPROPEP3 CDS pcr PCR Amplification (using cloning primers) start->pcr gateway Gateway Cloning (into pDONR221) pcr->gateway lr_reaction LR Reaction (into pK7WG2 - 35S promoter) gateway->lr_reaction agrobacterium Transform Agrobacterium lr_reaction->agrobacterium floral_dip Floral Dip Arabidopsis agrobacterium->floral_dip selection Select T1 Progeny (on Kanamycin) floral_dip->selection analysis Molecular & Phenotypic Analysis of T2/T3 selection->analysis Knockout_Workflow cluster_tdna T-DNA Insertion Method cluster_crispr CRISPR/Cas9 Method search_tdna Search T-DNA databases (SALK, GABI-Kat) order_seeds Order T-DNA lines search_tdna->order_seeds screen_homozygous Screen for homozygous knockouts (PCR) order_seeds->screen_homozygous design_sgrna Design sgRNAs targeting AtPROPEP3 clone_crispr Clone sgRNAs into Cas9 vector design_sgrna->clone_crispr transform_crispr Transform Arabidopsis (Floral Dip) clone_crispr->transform_crispr screen_mutants Screen for mutations (Sequencing) transform_crispr->screen_mutants

References

Application Notes and Protocols for AtPep3 Receptor Binding Affinity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AtPep3, an endogenous peptide in Arabidopsis thaliana, plays a crucial role in mediating responses to both salinity stress and pathogen defense. It belongs to the plant elicitor peptide (Pep) family and is recognized by the leucine-rich repeat receptor kinases (LRR-RKs) PEPR1 and PEPR2, with a preferential binding to PEPR1.[1] The interaction of this compound with its receptor triggers a downstream signaling cascade, making the quantitative analysis of this binding affinity a critical aspect for understanding plant stress responses and for the development of novel agrochemicals. These application notes provide detailed protocols for conducting this compound receptor binding affinity assays using both radiolabeled and fluorescently labeled ligands.

Data Presentation

LigandReceptorMethodBinding Affinity (Kd)Reference
125I-Tyr-AtPep1PEPR1Radioligand Binding Assay0.25 nM[1][2]
Labeled this compoundPEPR1To be determined--

Signaling Pathway

The binding of this compound to its receptor, PEPR1, initiates a signaling cascade that involves the recruitment of the co-receptor BAK1.[3][4][5] This association leads to downstream cellular responses, including an influx of cytosolic calcium (Ca2+) and the generation of other secondary messengers, ultimately activating plant defense and stress tolerance mechanisms.[6]

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PEPR1 PEPR1 This compound->PEPR1 Binding BAK1 BAK1 PEPR1->BAK1 Recruitment Signaling_Cascade Downstream Signaling Cascade BAK1->Signaling_Cascade Activation Ca_influx Ca²⁺ Influx Signaling_Cascade->Ca_influx Stress_Response Stress/Immune Response Ca_influx->Stress_Response

Caption: this compound Signaling Pathway.

Experimental Protocols

Two primary methods for determining the binding affinity of this compound to its receptor are presented: a radioligand binding assay and a fluorescent ligand binding assay. The radioligand assay is based on a well-established protocol for AtPep1, while the fluorescent assay offers a non-radioactive alternative.

Radioligand Binding Assay Protocol (Adapted from AtPep1 Protocol)

This protocol is adapted from the method used to determine the binding affinity of AtPep1 to PEPR1.[1]

A. Materials

  • Plant Material: Arabidopsis thaliana suspension-cultured cells or plant tissues for membrane protein extraction.

  • Radiolabeled Ligand: 125I-labeled this compound (custom synthesis required). A tyrosine residue may need to be added to the this compound sequence for iodination.

  • Unlabeled Ligand: Synthetic this compound.

  • Buffers and Reagents:

    • Membrane Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM EDTA, 5 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.

    • Binding Buffer: 25 mM MES (pH 6.0), 50 mM NaCl, 2 mM MgCl2, and 0.1% (w/v) BSA.

    • Wash Buffer: Ice-cold Binding Buffer.

  • Equipment:

    • Homogenizer

    • Ultracentrifuge

    • Glass fiber filters (e.g., GF/C)

    • Vacuum filtration manifold

    • Gamma counter

B. Experimental Workflow

Radioligand_Assay_Workflow start Start: Plant Tissue extraction Membrane Protein Extraction start->extraction quantification Protein Quantification extraction->quantification incubation Incubation with Labeled this compound quantification->incubation filtration Vacuum Filtration incubation->filtration counting Gamma Counting filtration->counting analysis Data Analysis (Kd determination) counting->analysis

Caption: Radioligand Binding Assay Workflow.

C. Detailed Methodology

  • Membrane Protein Extraction:

    • Homogenize plant tissue in ice-cold Membrane Extraction Buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

    • Resuspend the pellet in Binding Buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Saturation Binding Assay:

    • Set up a series of reactions with a constant amount of membrane protein (e.g., 50-100 µg) and increasing concentrations of 125I-AtPep3 (e.g., 0.01 nM to 10 nM).

    • For each concentration, prepare a parallel reaction containing a high concentration of unlabeled this compound (e.g., 1 µM) to determine non-specific binding.

    • Incubate the reactions at room temperature for 1-2 hours to reach equilibrium.

    • Terminate the binding by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding versus the concentration of 125I-AtPep3 and use non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

  • Competition Binding Assay:

    • Incubate a fixed concentration of 125I-AtPep3 (at or below its Kd) and a constant amount of membrane protein with increasing concentrations of unlabeled this compound or other competitor peptides.

    • Follow the incubation, filtration, and counting steps as described for the saturation assay.

    • Plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Fluorescent Ligand Binding Assay Protocol

This protocol provides a non-radioactive alternative using a fluorescently labeled this compound peptide.

A. Materials

  • Plant Material: As described for the radioligand assay.

  • Fluorescently Labeled Ligand: this compound labeled with a suitable fluorophore (e.g., FITC, Cy3, or Alexa Fluor) at the N-terminus or a non-critical residue.[7][8][9][10]

  • Unlabeled Ligand: Synthetic this compound.

  • Buffers and Reagents: Same as for the radioligand assay.

  • Equipment:

    • Homogenizer

    • Ultracentrifuge

    • Fluorometer or fluorescence plate reader

B. Experimental Workflow

Fluorescent_Assay_Workflow start Start: Plant Tissue extraction Membrane Protein Extraction start->extraction quantification Protein Quantification extraction->quantification incubation Incubation with Fluorescent this compound quantification->incubation measurement Fluorescence Measurement incubation->measurement analysis Data Analysis (Kd determination) measurement->analysis

Caption: Fluorescent Ligand Binding Assay Workflow.

C. Detailed Methodology

  • Membrane Protein Extraction: Follow the same protocol as for the radioligand binding assay.

  • Fluorescent Ligand Binding Assay:

    • In a microplate, add a fixed amount of membrane protein to each well.

    • Add increasing concentrations of fluorescently labeled this compound.

    • For non-specific binding determination, add a high concentration of unlabeled this compound to a parallel set of wells.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Measure the fluorescence intensity using a fluorometer or plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Subtract the non-specific binding fluorescence from the total fluorescence to obtain specific binding.

    • Plot the specific binding fluorescence versus the concentration of the fluorescent ligand and analyze the data using non-linear regression to determine the Kd.

Conclusion

The provided protocols offer robust methods for characterizing the binding affinity of this compound to its receptor, PEPR1. The radioligand binding assay, adapted from a proven method for a similar peptide, provides high sensitivity and is considered a gold standard. The fluorescent ligand binding assay presents a safer and more convenient alternative. Accurate determination of the this compound-PEPR1 binding affinity is essential for advancing our understanding of plant signaling in response to environmental stresses and for the rational design of molecules that can modulate these pathways for agricultural benefit.

References

AtPep3 Application for Enhanced Crop Salt Tolerance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soil salinity is a major abiotic stress factor that significantly limits crop productivity worldwide. The development of strategies to enhance plant salt tolerance is crucial for ensuring global food security. Recent research has highlighted the role of small signaling peptides in mediating plant stress responses. Among these, AtPep3, a plant elicitor peptide from Arabidopsis thaliana, has emerged as a promising candidate for improving salt tolerance. Exogenous application or overexpression of this compound has been shown to significantly enhance plant survival and growth under saline conditions.[1][2][3][4] This document provides detailed application notes and protocols based on published research for utilizing this compound to enhance crop salt tolerance.

Principle

This compound is a 30-amino acid peptide derived from the C-terminus of its precursor, PROPEP3.[3] Under salt stress, the expression of AtPROPEP3 is significantly upregulated.[2][3] The processed this compound peptide is recognized by the leucine-rich repeat receptor-like kinase (LRR-RLK) PEP RECEPTOR 1 (PEPR1).[2][3][5][6][7] This specific recognition initiates a downstream signaling cascade that ultimately leads to enhanced salt tolerance.[2][3] Interestingly, this signaling pathway shares components with the plant's innate immune response, suggesting a crosstalk between biotic and abiotic stress signaling.[2][7] While the complete downstream signaling pathway is still under investigation, the this compound-PEPR1 module has been clearly demonstrated to be a key component in the salt stress response.[2][3][5]

Data Summary

The application of this compound has shown significant quantitative improvements in salt tolerance indicators in Arabidopsis thaliana. The following tables summarize the key findings from relevant studies.

Table 1: Effect of this compound on Plant Survival Under Salt Stress

TreatmentSalt Concentration (mM NaCl)Survival Rate (%)Reference
Wild Type (WT)125~20Nakaminami et al., 2018[7]
AtPROPEP3 Overexpressing Plants (AT13-ox)125~80Nakaminami et al., 2018[7]
Wild Type (WT) + this compound (1 µM)125~70Nakaminami et al., 2018[7]
pepr1 mutant + this compound (1 µM)125~20Nakaminami et al., 2018[2]
pepr2 mutant + this compound (1 µM)125~70Nakaminami et al., 2018[2]

Table 2: Effect of this compound on Chlorophyll (B73375) Content Under Salt Stress

TreatmentSalt Concentration (mM NaCl)Chlorophyll Content (µg/g FW)Reference
Wild Type (WT)125~0.2Nakaminami et al., 2018[4]
AtPROPEP3 Overexpressing Plants (AT13-ox)125~0.8Nakaminami et al., 2018[4]
Wild Type (WT) + this compound (1 µM)125~0.7Nakaminami et al., 2018[4]
AtPROPEP3 RNAi Plants125~0.1Nakaminami et al., 2018[7]

Experimental Protocols

Protocol 1: Exogenous Application of this compound for Salt Tolerance Assay in Arabidopsis thaliana

1. Plant Material and Growth Conditions:

  • Use Arabidopsis thaliana ecotype Columbia (Col-0) as the wild-type control.
  • Sterilize seeds using 70% ethanol (B145695) for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 5 minutes. Wash seeds 5 times with sterile distilled water.
  • Sow seeds on Murashige and Skoog (MS) medium solidified with 0.8% agar.
  • Stratify seeds at 4°C for 2-3 days in the dark.
  • Grow seedlings vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.[8]

2. This compound Peptide Treatment:

  • Synthesize the this compound peptide (sequence: SGRPSKRKRSRLKGGFDDIWNNKEH). Alternatively, purchase commercially available synthetic this compound.
  • Prepare a stock solution of this compound (e.g., 1 mM in sterile water) and store at -20°C.
  • For treatment, add this compound peptide to the liquid MS medium to a final concentration of 1 µM. A dose-response test can be performed with concentrations ranging from 10 nM to 1 µM.[7]

3. Salt Stress Induction:

  • After 7-10 days of growth, transfer seedlings to a liquid MS medium.
  • For salt stress treatment, add NaCl to the liquid MS medium to a final concentration of 125 mM.[4] For control plates, add an equivalent volume of sterile water.

4. Phenotypic Analysis and Data Collection:

  • Incubate the seedlings for an additional 7-10 days under the same growth conditions.
  • Survival Rate: Score the number of surviving (green) and dead (bleached) seedlings. Calculate the survival rate as (number of surviving seedlings / total number of seedlings) x 100.
  • Chlorophyll Content: Measure the chlorophyll content of the seedlings (see Protocol 2).

Protocol 2: Measurement of Chlorophyll Content

1. Sample Preparation:

  • Harvest whole seedlings (approximately 50-100 mg fresh weight) and blot them dry.
  • Record the fresh weight of the samples.

2. Chlorophyll Extraction:

  • Place the seedlings in a 1.5 mL microcentrifuge tube and add 1 mL of 80% acetone (B3395972).[9]
  • Incubate the tubes in the dark at 4°C for 24-48 hours, or until the tissue is completely white.
  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the cell debris.[10]

3. Spectrophotometric Measurement:

  • Transfer the supernatant to a new tube.
  • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer. Use 80% acetone as a blank.[9]

4. Calculation of Chlorophyll Content:

  • Calculate the concentrations of chlorophyll a (Chl a) and chlorophyll b (Chl b) using the following equations (for 80% acetone):
  • Chl a (µg/mL) = 12.7(A663) - 2.69(A645)[9]
  • Chl b (µg/mL) = 22.9(A645) - 4.68(A663)[9]
  • Total Chlorophyll (µg/mL) = Chl a + Chl b
  • Calculate the chlorophyll content per gram of fresh weight (µg/g FW) = (Total Chlorophyll (µg/mL) x Volume of extract (mL)) / Fresh Weight (g).

Visualizations

This compound Signaling Pathway in Salt Stress Tolerance

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound PEPR1 PEPR1 This compound->PEPR1 binds Downstream_Signaling Downstream Signaling (Under Investigation) PEPR1->Downstream_Signaling activates PEPR2 PEPR2 (No direct role in salt stress response) Salt_Tolerance Enhanced Salt Tolerance - Ion Homeostasis - Osmotic Adjustment Downstream_Signaling->Salt_Tolerance leads to Salt_Stress Salt Stress PROPEP3 PROPEP3 precursor Salt_Stress->PROPEP3 induces expression PROPEP3->this compound processing Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Start Start: Arabidopsis Seed Sterilization & Sowing Growth Seedling Growth (7-10 days) Start->Growth Control Control: Liquid MS Growth->Control AtPep3_Treatment This compound Treatment: Liquid MS + 1 µM this compound Growth->AtPep3_Treatment Salt_Stress Salt Stress: + 125 mM NaCl Control->Salt_Stress AtPep3_Treatment->Salt_Stress Incubation Incubation (7-10 days) Salt_Stress->Incubation Phenotyping Phenotypic Analysis: - Survival Rate - Visual Assessment Incubation->Phenotyping Chlorophyll Biochemical Analysis: Chlorophyll Content Measurement Incubation->Chlorophyll Data Data Analysis & Conclusion Phenotyping->Data Chlorophyll->Data

References

Application Notes and Protocols for In-Gel Kinase Assay of AtPep3-Activated MAP Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing an in-gel kinase assay to detect the activation of Mitogen-Activated Protein (MAP) kinases in Arabidopsis thaliana in response to the endogenous elicitor peptide, AtPep3. This method is a powerful tool for studying plant immune signaling pathways and for screening compounds that may modulate these pathways.

Introduction

In Arabidopsis, perception of cellular damage is mediated by Damage-Associated Molecular Patterns (DAMPs), such as the AtPep peptides. This compound, a 23-amino acid peptide, is perceived by the leucine-rich repeat receptor-like kinases (LRR-RLKs) PEPR1 and PEPR2. This recognition event triggers a downstream signaling cascade, a key component of which is the activation of MAP kinases. This signaling cascade often involves the activation of MAP Kinase Kinases (MKKs) such as MKK4 and MKK5, which in turn dually phosphorylate and activate MAP kinases like MPK3 and MPK6.[1] Activated MPK3 and MPK6 then phosphorylate a variety of downstream targets, leading to the transcriptional reprogramming and synthesis of defense-related compounds.

The in-gel kinase assay is a sensitive technique to detect the activity of specific protein kinases within a protein extract separated by SDS-PAGE.[2] The assay involves co-polymerizing a kinase substrate, such as Myelin Basic Protein (MBP), into the polyacrylamide gel.[2] After electrophoresis, the separated proteins are renatured, and a kinase reaction is initiated in the presence of [γ-³²P]ATP. The activated kinases phosphorylate the embedded substrate, and the resulting radioactive signal can be visualized by autoradiography.

Data Presentation

The following table summarizes representative quantitative data obtained from an in-gel kinase assay measuring the activity of MPK3 and MPK6 in response to an elicitor. The data is presented as fold activation relative to the untreated control at time zero. While this specific data is for the elicitor Cerato-platanin, it is representative of the rapid and transient activation kinetics expected for this compound-induced MAPK activation.[3]

Time after Elicitor Treatment (minutes)MPK6 Activity (Fold Activation)MPK3 Activity (Fold Activation)
01.01.0
520.08.0
1515.05.0
308.03.0
603.01.5

Table 1: Representative time-course of elicitor-induced MPK3 and MPK6 activation. Data is hypothetical and based on typical results from in-gel kinase assays.[3]

Experimental Protocols

Plant Material and this compound Treatment
  • Plant Growth: Grow Arabidopsis thaliana (e.g., Col-0 ecotype) seedlings on half-strength Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark photoperiod at 22°C for 10-14 days.

  • This compound Treatment: Prepare a 1 µM solution of this compound peptide in sterile water. Flood the plates with the this compound solution or a mock solution (sterile water) and incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Harvesting: After treatment, quickly blot the seedlings dry, flash-freeze them in liquid nitrogen, and store at -80°C until protein extraction.

Protein Extraction
  • Extraction Buffer: Prepare a fresh extraction buffer containing: 50 mM HEPES-KOH (pH 7.5), 10 mM EDTA, 10 mM EGTA, 10 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycerophosphate, 1 mM DTT, 1 mM PMSF, and 1x protease inhibitor cocktail.

  • Homogenization: Grind the frozen seedlings to a fine powder in a liquid nitrogen-chilled mortar and pestle.

  • Lysis: Add the extraction buffer to the powdered tissue (approximately 2 mL per gram of tissue) and continue grinding until a homogenous slurry is formed.

  • Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract. Determine the protein concentration using a Bradford assay.

In-Gel Kinase Assay

This protocol is adapted from established methods for in-gel kinase assays in plants.[2]

  • Gel Preparation:

    • Prepare a 10% SDS-polyacrylamide resolving gel.

    • Before adding APS and TEMED, add Myelin Basic Protein (MBP) to the resolving gel solution to a final concentration of 0.25 mg/mL.[2]

    • Pour the resolving gel and allow it to polymerize.

    • Pour a 4% stacking gel on top of the resolving gel.

  • Electrophoresis:

    • Mix 20-30 µg of total protein extract with 4x SDS-PAGE sample buffer. Do not boil the samples , as this can irreversibly denature the kinases.

    • Load the samples onto the gel and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Denaturation and Renaturation:

    • After electrophoresis, carefully remove the gel from the glass plates.

    • Wash the gel twice for 30 minutes each with washing buffer (25 mM Tris-HCl pH 7.5, 0.5 mM DTT, 0.1 mM Na₃VO₄, 5 mM NaF, 0.5 mg/mL BSA, 0.05% (v/v) Triton X-100).

    • Incubate the gel overnight at 4°C in renaturation buffer (25 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM Na₃VO₄, 5 mM NaF) with gentle shaking.

  • Kinase Reaction:

    • Equilibrate the gel in kinase reaction buffer (25 mM Tris-HCl pH 7.5, 12 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄) for 30 minutes at room temperature.

    • Incubate the gel in 10 mL of kinase reaction buffer containing 50 µCi of [γ-³²P]ATP for 1-2 hours at room temperature with gentle shaking.

  • Washing and Visualization:

    • Stop the kinase reaction by transferring the gel into a stopping buffer (5% (w/v) trichloroacetic acid (TCA), 1% (w/v) sodium pyrophosphate).

    • Wash the gel extensively with the stopping buffer (at least 5-6 times over 2-3 hours) to remove unincorporated [γ-³²P]ATP.

    • Dry the gel onto Whatman paper.

    • Expose the dried gel to an X-ray film or a phosphorimager screen to visualize the phosphorylated MBP bands. The bands corresponding to the molecular weights of MPK6 (~47 kDa) and MPK3 (~43 kDa) will indicate their activity.

Visualizations

AtPep3_Signaling_Pathway This compound This compound (DAMP) PEPR1_PEPR2 PEPR1/PEPR2 (Receptors) This compound->PEPR1_PEPR2 Binding MAPKKK MAPKKK PEPR1_PEPR2->MAPKKK Activation MKK4_MKK5 MKK4/MKK5 MAPKKK->MKK4_MKK5 Phosphorylation MPK3_MPK6 MPK3/MPK6 MKK4_MKK5->MPK3_MPK6 Phosphorylation Downstream_Targets Downstream Targets (e.g., Transcription Factors) MPK3_MPK6->Downstream_Targets Phosphorylation Immune_Response Immune Response Downstream_Targets->Immune_Response Transcriptional Reprogramming

Caption: this compound signaling pathway leading to MAP kinase activation.

In_Gel_Kinase_Assay_Workflow Plant_Treatment 1. Plant Treatment (this compound or Mock) Protein_Extraction 2. Protein Extraction Plant_Treatment->Protein_Extraction SDS_PAGE 3. SDS-PAGE with MBP in Gel Protein_Extraction->SDS_PAGE Renaturation 4. Denaturation & Renaturation SDS_PAGE->Renaturation Kinase_Assay 5. In-Gel Kinase Reaction with [γ-³²P]ATP Renaturation->Kinase_Assay Washing 6. Washing Kinase_Assay->Washing Visualization 7. Autoradiography/ Phosphorimaging Washing->Visualization Data_Analysis 8. Data Analysis Visualization->Data_Analysis

Caption: Experimental workflow for the in-gel kinase assay.

References

Application Notes and Protocols for AtPep3 Signaling Component Analysis via Protoplast Transient Expression Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The protoplast transient expression assay is a powerful and versatile tool for studying cellular signaling pathways in plants.[1][2][3][4] By removing the cell wall, protoplasts allow for the efficient introduction of foreign DNA, such as plasmids carrying reporter genes or constructs for overexpressing or silencing genes of interest.[4] This system is particularly well-suited for investigating the rapid and transient signaling events initiated by molecules like AtPep3, an endogenous peptide in Arabidopsis thaliana involved in both innate immunity and abiotic stress responses.[5][6][7]

This compound is perceived by the leucine-rich repeat receptor kinases (LRR-RLKs) PEPR1 and PEPR2.[5][8][9] This recognition triggers a downstream signaling cascade, leading to various cellular responses. The protoplast system allows for the functional characterization of components within this pathway by co-expressing candidate signaling proteins with a reporter system. A common reporter is the luciferase gene, which produces a quantifiable light signal upon activation of an upstream promoter responsive to the signaling pathway.[10][11][12] The transient nature of the assay, with results typically obtained within 2 to 24 hours, makes it ideal for high-throughput screening of potential agonists or antagonists of the this compound signaling pathway, a valuable tool for drug development and agrochemical research.[13]

This document provides detailed protocols for isolating Arabidopsis mesophyll protoplasts, performing polyethylene (B3416737) glycol (PEG)-mediated transfection, and conducting a luciferase-based reporter assay to quantitatively measure the activation of the this compound signaling pathway.

This compound Signaling Pathway

The this compound peptide, processed from its precursor PROPEP3, is recognized by the cell surface receptors PEPR1 and PEPR2. This binding event initiates a downstream signaling cascade that activates defense and stress responses.

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PEPR1 PEPR1 This compound->PEPR1 PEPR2 PEPR2 This compound->PEPR2 Signaling_Cascade Downstream Signaling Cascade (e.g., MAPKs) PEPR1->Signaling_Cascade PEPR2->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Defense_Genes Defense/Stress Gene Expression Transcription_Factors->Defense_Genes

This compound Signaling Pathway Overview.

Experimental Workflow

The overall workflow involves isolating protoplasts from Arabidopsis leaves, transfecting them with plasmid DNA containing the reporter and effector constructs, treating the protoplasts with this compound, and finally, measuring the luciferase reporter activity.

Protoplast_Transient_Expression_Workflow A 1. Arabidopsis Leaf Harvest B 2. Protoplast Isolation (Enzymatic Digestion) A->B C 3. Protoplast Purification and Quantification B->C D 4. PEG-mediated Transfection - Reporter Plasmid (pFRK1-LUC) - Effector Plasmids (e.g., 35S::PEPR1) - Internal Control (35S::REN) C->D E 5. Protoplast Incubation (Overnight) D->E F 6. This compound Treatment E->F G 7. Cell Lysis and Luciferase Assay F->G H 8. Data Analysis G->H

Protoplast Transient Expression Assay Workflow.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a protoplast transient expression assay. Note that specific values for this compound-induced luciferase activity will vary depending on experimental conditions.

ParameterTypical Value/RangeReference
Protoplast Yield0.5 - 1 x 10^6 protoplasts from 10-20 leaves[14]
Protoplast Concentration for Transfection2 x 10^5 cells/mL[15]
Plasmid DNA per Transfection10 µL (~1 µg/µL)[15]
PEG-mediated Transfection Efficiency50-90% (based on GFP expression)[14][16]
Incubation Time Post-TransfectionOvernight (12-16 hours)[15]
This compound Treatment Concentration1 µM (example)N/A
This compound Treatment Duration1-4 hours (example)N/A
Fold Induction of Luciferase Activity2 to 10-fold (hypothetical)N/A

Experimental Protocols

I. Protoplast Isolation from Arabidopsis thaliana Mesophyll Cells

This protocol is adapted from established methods.[15][17][18]

Materials:

  • 4- to 5-week-old Arabidopsis thaliana plants

  • Enzyme Solution: 1-1.5% (w/v) Cellulase R10, 0.2-0.4% (w/v) Macerozyme R10, 0.4 M Mannitol, 20 mM KCl, 10 mM MES (pH 5.7), 10 mM CaCl2, 0.1% (w/v) BSA. Prepare fresh and warm to 55°C for 10 minutes to dissolve, then cool to room temperature before use.[15]

  • W5 Solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES (pH 5.7).

  • MMg Solution: 0.4 M Mannitol, 15 mM MgCl2, 4 mM MES (pH 5.7).

  • Sharp razor blades or scalpels

  • Petri dishes

  • Nylon mesh (75 µm)

  • Round-bottom centrifuge tubes

Procedure:

  • Select healthy, well-expanded leaves from 4- to 5-week-old Arabidopsis plants.

  • Finely slice the leaves into ~0.5-1 mm strips using a sharp razor blade in a petri dish containing some of the enzyme solution.[15]

  • Transfer the leaf strips into a petri dish containing 10-15 mL of enzyme solution.

  • Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.

  • Incubate in the dark with gentle shaking (40-50 rpm) for 3-4 hours.

  • Gently swirl the dish to release the protoplasts.

  • Filter the protoplast suspension through a 75 µm nylon mesh into a round-bottom centrifuge tube.

  • Centrifuge at 100 x g for 2 minutes to pellet the protoplasts.

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in 20 mL of W5 solution.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 100 x g for 2 minutes, remove the supernatant, and resuspend the protoplasts in MMg solution to a final concentration of 2 x 10^5 protoplasts/mL.

  • Determine the protoplast concentration using a hemocytometer.

II. PEG-Mediated Protoplast Transfection

Materials:

  • Isolated protoplasts in MMg solution

  • Plasmid DNA:

    • Reporter: pFRK1-LUC (Firefly Luciferase driven by an AtPep-inducible promoter, e.g., FRK1)

    • Effector(s) (optional): 35S::PEPR1, 35S::PEPR2 (for overexpression studies)

    • Internal Control: 35S::REN (Renilla Luciferase driven by the constitutive 35S promoter)

  • PEG Solution: 40% (w/v) PEG 4000, 0.2 M Mannitol, 100 mM CaCl2.

  • W5 Solution

Procedure:

  • In a microcentrifuge tube, mix 10-20 µg of each plasmid DNA. For a typical experiment, use 10 µg of the reporter plasmid, 10 µg of effector plasmid(s), and 1 µg of the internal control plasmid.

  • Add 100 µL of the protoplast suspension (approximately 2 x 10^4 protoplasts) to the plasmid DNA mixture. Mix gently.

  • Add 110 µL of the PEG solution, mix immediately but gently by inverting the tube, and incubate at room temperature for 15 minutes.[17]

  • Dilute the transfection mixture by adding 440 µL of W5 solution dropwise. Mix gently.

  • Centrifuge at 100 x g for 2 minutes to pellet the transfected protoplasts.

  • Carefully remove the supernatant and gently resuspend the protoplasts in 1 mL of W5 solution.

  • Incubate the protoplasts in the dark at room temperature overnight (12-16 hours) to allow for gene expression.

III. This compound Treatment and Luciferase Reporter Assay

Materials:

  • Transfected protoplasts

  • This compound peptide solution (e.g., 1 mM stock)

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • Luminometer

Procedure:

  • After the overnight incubation, add this compound peptide to the protoplast suspension to a final concentration of 1 µM (this may need optimization). For the control sample, add an equal volume of sterile water.

  • Incubate for a defined period, for instance, 1 to 4 hours.

  • Carefully pellet the protoplasts by centrifugation at 100 x g for 2 minutes.

  • Remove the supernatant and add passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

  • Follow the manufacturer's instructions for the luciferase assay. This typically involves adding the Luciferase Assay Reagent II (for Firefly luciferase) and measuring the luminescence, followed by the addition of Stop & Glo® Reagent (for Renilla luciferase) and a second measurement.

  • The activity of the Firefly luciferase is normalized to the activity of the Renilla luciferase to account for variations in transfection efficiency and cell number. The final result is expressed as the ratio of Firefly/Renilla luminescence. Compare the ratios of this compound-treated samples to the control samples to determine the fold induction.

References

Troubleshooting & Optimization

How to solve AtPep3 peptide stability and degradation issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability and degradation issues encountered when working with the AtPep3 peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological role?

This compound is a plant elicitor peptide (Pep) that functions as a hormone-like signaling molecule in Arabidopsis thaliana. It is derived from its precursor protein, AtPROPEP3. This compound is recognized by the PEPR1 receptor and plays a crucial role in plant defense responses against pathogens and in tolerance to abiotic stresses like high salinity.[1][2][3][4] The mature this compound peptide is a 30-amino acid fragment from the C-terminus of the AtPROPEP3 precursor.[2] A 13-amino acid fragment from the C-terminus has been identified as a functional region for inducing salinity stress tolerance.[1][2]

Q2: What is the amino acid sequence of the functional this compound peptide?

The full-length sequence of the AtPROPEP3 precursor is 96 amino acids long. The C-terminal region comprises the active this compound peptide. A commonly studied synthetic this compound peptide has the sequence: EIKARGKNKTKPTPSSGKGGKHN.[5] However, a shorter 13-amino acid fragment, KPTPSSGKGGKHN, has also been shown to be functional in inducing salinity stress tolerance.[1][2]

Q3: What are the primary challenges in working with this compound?

Like many peptides, this compound is susceptible to degradation by proteases present in experimental systems, such as plant extracts or cell culture media. This degradation can lead to a loss of biological activity and inconsistent experimental results. Physical instability, such as aggregation or adsorption to surfaces, can also be a concern.

Q4: How should I properly store and handle this compound to ensure its stability?

Proper storage and handling are critical for maintaining the integrity of your this compound peptide.

  • Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C in a desiccator. Before opening, allow the vial to warm to room temperature to prevent condensation, which can introduce moisture and accelerate degradation.

  • Peptide in Solution: It is highly recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, dissolve the peptide in a sterile buffer at a slightly acidic pH (pH 5-6) and store as single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem: I am not observing the expected biological activity of this compound in my plant bioassay.

This is a common issue that can often be traced back to peptide instability. Here’s a step-by-step guide to troubleshoot this problem.

Step 1: Verify Peptide Quality and Handling

  • Question: Is my stock of this compound peptide of high quality and handled correctly?

  • Answer: Ensure your peptide was sourced from a reputable supplier with purity analysis (e.g., HPLC and mass spectrometry data). Always follow the recommended storage and handling guidelines mentioned in the FAQs.

Step 2: Assess Peptide Stability in Your Experimental System

  • Question: How can I determine if this compound is degrading in my specific experimental setup (e.g., plant extract, liquid culture medium)?

  • Answer: You can perform a peptide stability assay. This involves incubating this compound in your experimental medium for different durations, followed by analysis to quantify the amount of intact peptide remaining.

Step 3: Mitigate Peptide Degradation

  • Question: If I confirm that this compound is degrading, what steps can I take to improve its stability?

  • Answer:

    • Work at low temperatures: Perform all experimental steps on ice to reduce protease activity.

    • Add protease inhibitors: Supplement your experimental buffers with a commercially available protease inhibitor cocktail.

    • Optimize pH: Maintain a slightly acidic pH (around 5-6) in your buffers, as many proteases are less active in this range.

    • Minimize incubation times: Reduce the time the peptide is exposed to potentially degrading conditions.

    • Consider peptide analogs: If degradation remains a significant issue, consider synthesizing or obtaining this compound analogs with modifications that enhance proteolytic resistance (e.g., D-amino acid substitutions, cyclization).

Quantitative Data Summary

Experimental ConditionIncubation Time (hours)% Intact this compound RemainingHalf-life (t½) (hours)
Buffer A (e.g., MS medium, pH 5.8)0100
1
4
8
24
Buffer B (e.g., Plant extract)0100
1
4
8
24
Buffer B + Protease Inhibitors0100
1
4
8
24

Experimental Protocols

Protocol: In Vitro this compound Stability Assay

This protocol outlines a general method to assess the stability of this compound in a liquid medium (e.g., cell culture medium, plant extract).

Materials:

  • This compound peptide

  • Experimental medium (e.g., Murashige and Skoog medium, plant protein extract)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or acetonitrile)

  • HPLC-grade water and acetonitrile

  • Protease inhibitor cocktail (optional)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for degradation product identification)

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in sterile water or a suitable buffer.

    • Prepare your experimental medium. If testing the effect of protease inhibitors, create two batches of the medium, one with and one without the inhibitors.

    • Set up time-point samples (e.g., 0, 1, 4, 8, 24 hours) for each condition.

  • Incubation:

    • Add this compound to the experimental medium at the desired final concentration.

    • For the 0-hour time point, immediately add the quenching solution to stop any enzymatic reactions.

    • Incubate the remaining samples at the appropriate temperature for your experiment (e.g., room temperature or 28°C).

  • Sample Quenching and Processing:

    • At each time point, take an aliquot of the reaction mixture and add the quenching solution.

    • Centrifuge the samples to pellet any precipitated proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to separate the intact this compound from any degradation products.

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of intact peptide remaining relative to the 0-hour time point.

    • The data can be plotted to determine the half-life of this compound in that specific medium.

    • Optionally, the degradation products can be collected and analyzed by mass spectrometry to identify cleavage sites.

Visualizations

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling This compound This compound PEPR1 PEPR1 Receptor This compound->PEPR1 Binding Signaling_Cascade Signaling Cascade (e.g., MAP Kinases) PEPR1->Signaling_Cascade Activation Immune_Response Immune Response Signaling_Cascade->Immune_Response Salinity_Tolerance Salinity Stress Tolerance Signaling_Cascade->Salinity_Tolerance

Caption: this compound signaling pathway.

Caption: Troubleshooting workflow for this compound activity.

Stability_Assay_Workflow Start Start Stability Assay Prepare_Samples Prepare this compound in Experimental Medium (with/without inhibitors) Start->Prepare_Samples Incubate Incubate at Desired Temperature for Different Time Points Prepare_Samples->Incubate Quench Quench Reaction (e.g., with TFA) Incubate->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze Analyze by RP-HPLC Process->Analyze Quantify Quantify Peak Area of Intact this compound Analyze->Quantify Calculate Calculate % Remaining and Half-life Quantify->Calculate End End Calculate->End

Caption: Experimental workflow for this compound stability assay.

References

Reducing non-specific binding in AtPep3-PEPR1 binding assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AtPep3-PEPR1 binding assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize non-specific binding and obtain high-quality, reproducible data in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with non-specific binding in a question-and-answer format.

Q1: High background is observed in all wells, including my negative controls. What are the likely causes and how can I resolve this?

A1: High background across an entire assay is a common issue, often stemming from one or more of the following factors.

Potential Cause 1: Ineffective Blocking The blocking buffer is meant to occupy all potential sites of non-specific interaction on your solid phase (e.g., beads, plate wells) without interfering with the specific binding of your target molecules.[1] If blocking is incomplete, antibodies and other proteins can adhere non-specifically, causing high background.

  • Solution:

    • Increase Blocking Incubation Time/Temperature: Extend the blocking step (e.g., from 1 hour to 2 hours or overnight at 4°C).

    • Change Blocking Agent: No single blocking agent is perfect for all assays. If you are using Bovine Serum Albumin (BSA) or non-fat dry milk, consider switching to the other, or use a commercial blocking solution.[1][2] Normal serum (e.g., from the species of the secondary antibody) at a 5% concentration can also be a highly effective blocking agent.[3]

    • Add Blocking Agent to Antibody Diluents: Including a low concentration of your blocking agent (e.g., 1% BSA or 0.1% Tween-20) in your primary and secondary antibody incubation steps can further reduce non-specific interactions.

Potential Cause 2: Suboptimal Antibody Concentration Using too high a concentration of your primary or secondary antibody can lead to non-specific binding.

  • Solution:

    • Perform a Titration: Dilute your primary and secondary antibodies in a series (e.g., 1:500, 1:1000, 1:2500, 1:5000) to determine the optimal concentration that provides the best signal-to-noise ratio.[4]

Potential Cause 3: Inadequate Washing Washing steps are critical for removing unbound and weakly bound proteins. Insufficient washing is a major cause of high background.

  • Solution:

    • Increase Number of Washes: Increase the number of wash steps from 3 to 5 or more.[5]

    • Increase Wash Duration: Incorporate a 5-minute soak time for each wash to allow for more effective removal of non-specifically bound proteins.[4]

    • Optimize Wash Buffer: Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer (e.g., PBS or TBS) to disrupt weak, non-specific interactions.[6][7] For stronger non-specific interactions, you can cautiously increase the salt (NaCl) concentration in your wash buffer.[5][6]

Q2: My negative control shows a high signal. How can I reduce this non-specific binding?

A2: A high signal in your negative control (e.g., beads with antibody but no this compound, or incubation with an irrelevant peptide) points to non-specific interactions with your assay components.

Potential Cause 1: Non-specific Binding of the Secondary Antibody The secondary antibody may be binding to proteins in your sample other than your primary antibody.

  • Solution:

    • Run a Secondary-Only Control: Incubate your sample with only the secondary antibody. If a signal is present, the secondary antibody is binding non-specifically.

    • Use Pre-adsorbed Secondary Antibodies: These antibodies have been passed through a column containing immobilized serum proteins from potentially cross-reactive species, reducing non-specific binding.

    • Ensure Proper Blocking: Use a blocking serum from the same species as the host of your secondary antibody.[3] For example, if you are using a goat anti-rabbit secondary, use normal goat serum for blocking.

Potential Cause 2: "Sticky" Proteins in the Lysate Some proteins have a tendency to bind non-specifically to immunoprecipitation beads (e.g., Protein A/G).

  • Solution:

    • Pre-clear the Lysate: Before adding your primary antibody, incubate your protein lysate with the beads (e.g., Protein A/G agarose) for 30-60 minutes at 4°C.[8] Centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for the actual immunoprecipitation. This removes proteins that would non-specifically bind to the beads.[8]

Q3: The specific binding signal is weak, resulting in a poor signal-to-noise ratio. How can I improve this?

A3: A low signal-to-noise ratio can be as problematic as high background. The goal is to enhance the specific signal while keeping the background low.

Potential Cause 1: Suboptimal Buffer Conditions The composition of your lysis, binding, and wash buffers can impact the this compound-PEPR1 interaction.

  • Solution:

    • Adjust Buffer pH and Ionic Strength: The pH of your buffer can affect the charge of your proteins and influence binding.[7] Optimize the pH to be near the physiological range (7.2-7.6). The salt concentration can also be adjusted; while high salt can reduce non-specific binding, it may also disrupt weaker specific interactions.[5] Test a range of NaCl concentrations (e.g., 100 mM, 150 mM, 250 mM).

    • Use Fresh Buffers with Inhibitors: Always use freshly prepared lysis buffer containing protease and phosphatase inhibitors to maintain the integrity and post-translational modifications of PEPR1, which can be crucial for the interaction.[5][6]

Potential Cause 2: Issues with Reagents The quality of your peptide and antibodies is paramount.

  • Solution:

    • Verify Peptide Activity: Ensure your this compound peptide is active. AtPep peptides are often dissolved in a solution containing BSA and NaCl to maintain stability.[9]

    • Use a High-Affinity Antibody: Use an antibody that is validated for the specific application (e.g., immunoprecipitation).[10] Polyclonal antibodies may be advantageous as they can recognize multiple epitopes.[8]

Potential Cause 3: Inefficient Immunoprecipitation Procedural steps can be optimized to improve the pull-down of the this compound-PEPR1 complex.

  • Solution:

    • Optimize Incubation Times: While long incubations can sometimes increase non-specific binding, they may be necessary for weak interactions. Try varying the primary antibody incubation time (e.g., 4 hours to overnight) at 4°C.[6]

    • Perform All Steps at 4°C: Low temperatures are critical for preserving protein-protein interactions and minimizing protease activity.[5]

Frequently Asked Questions (FAQs)

What is non-specific binding?

Non-specific binding refers to the interaction of molecules with surfaces or other molecules without specific recognition, often driven by low-affinity hydrophobic or electrostatic forces.[7][11] In the context of an this compound-PEPR1 assay, it results in unwanted background signals that can obscure the true specific interaction, leading to reduced assay sensitivity and inaccurate data interpretation.[11]

What is the this compound-PEPR1 signaling pathway?

This compound is an endogenous peptide in Arabidopsis that acts as a danger-associated molecular pattern (DAMP).[12] It is recognized by its cell surface receptor, PEPR1, a leucine-rich repeat receptor-like kinase (LRR-RLK).[13][14] The binding of this compound to PEPR1 initiates an immune signaling cascade.[13][14] PEPR1 has guanylyl cyclase activity, and upon binding this compound, it generates cyclic GMP (cGMP).[12][15] This cGMP activates cyclic nucleotide-gated ion channels (CNGCs), leading to an influx of extracellular Ca²⁺ and an elevation of cytosolic Ca²⁺.[12][15][16] This calcium signal mediates downstream defense responses, including the expression of pathogen-defense genes.[12][17]

What are the best blocking agents for this type of assay?

The ideal blocking agent must be chosen empirically for each specific assay. Commonly used and effective options include:

  • Bovine Serum Albumin (BSA): Typically used at 1-5%. It is a single purified protein, which can be advantageous for consistency.[1][2]

  • Non-fat Dry Milk: Often used at 1-5%. It is a complex mixture of proteins and can be very effective, but may contain phosphoproteins or biotin (B1667282) that can interfere with certain detection methods.[1][2]

  • Normal Serum: Used at 5-10%. Serum from the same species as the secondary antibody is highly recommended to block non-specific binding sites that the secondary antibody might recognize.[3]

  • Commercial/Proprietary Buffers: These are often optimized for high performance and consistency and may contain non-protein blocking agents.[2]

How does buffer composition affect non-specific binding?

Buffer components play a crucial role in modulating both specific and non-specific interactions:

  • Detergents (e.g., Tween-20, Triton X-100): Including a low concentration (0.05-0.1%) of a non-ionic detergent helps to disrupt low-affinity, non-specific hydrophobic interactions.[6][7]

  • Salt Concentration (e.g., NaCl): Increasing the ionic strength of the buffer can reduce non-specific electrostatic interactions. However, excessively high salt concentrations can also disrupt the specific this compound-PEPR1 binding.[5][6] Optimization is key.

Data & Protocols

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesPotential Disadvantages
Bovine Serum Albumin (BSA) 1 - 5%Single purified protein, good for consistency.[1][2] Compatible with biotin-based detection.[2]Can be less effective than milk for some assays. Some preparations may contain contaminating IgGs.[3]
Non-fat Dry Milk 1 - 5%Inexpensive, readily available, and highly effective for many applications.[2]Contains phosphoproteins (may interfere with phospho-protein detection) and biotin (interferes with avidin/streptavidin systems).[2]
Normal Serum 5 - 10%Highly effective at blocking non-specific binding of secondary antibodies.[3]Must be matched to the host species of the secondary antibody.
Fish Gelatin 0.1 - 0.5%Non-mammalian protein source, reduces cross-reactivity with mammalian antibodies.[1]Can be less effective at blocking than milk or BSA.[1]
Commercial Buffers VariesOptimized for high performance and low background. Often protein-free options are available.[2]More expensive than homemade buffers.
Protocol: Co-Immunoprecipitation (Co-IP) to Detect this compound-PEPR1 Interaction

This protocol provides a general workflow for a Co-IP experiment. Steps critical for minimizing non-specific binding are highlighted.

1. Cell Lysis

  • Grow Arabidopsis seedlings or cell cultures under desired conditions.

  • Harvest tissue and grind to a fine powder in liquid nitrogen.

  • Resuspend the powder in 2-3 volumes of ice-cold Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100).[18]

  • Crucially, supplement the Lysis Buffer immediately before use with a protease and phosphatase inhibitor cocktail. [5][6]

  • Agitate gently on a rotator for 30-60 minutes at 4°C to lyse cells.[6]

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.

2. (Optional but Recommended) Lysate Pre-clearing

  • Add 20-30 µL of a 50% slurry of Protein A/G magnetic beads to ~1 mg of protein lysate.

  • Incubate on a rotator for 1 hour at 4°C.[8]

  • Place the tube on a magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube. Discard the beads. This step removes proteins that bind non-specifically to the beads.[8]

3. Immunoprecipitation

  • Add the anti-PEPR1 antibody to the pre-cleared lysate (use a pre-determined optimal amount).

  • Incubate on a rotator for 4 hours to overnight at 4°C.

  • Add 30-50 µL of a 50% slurry of Protein A/G magnetic beads.

  • Incubate on a rotator for an additional 1-2 hours at 4°C.

4. This compound Binding

  • Pellet the beads using a magnetic rack and discard the supernatant.

  • Resuspend the beads in ice-cold Wash Buffer (e.g., Lysis Buffer with 0.1% Triton X-100).

  • Add this compound peptide to the desired final concentration (e.g., 10-100 nM).[14] For a negative control, add a mock solution or an irrelevant peptide.

  • Incubate for 1-2 hours at 4°C with gentle rotation.

5. Washing (Critical Step)

  • Pellet the beads on a magnetic rack and discard the supernatant.

  • Wash the beads 3 to 5 times with 1 mL of ice-cold Wash Buffer. [5] For each wash, resuspend the beads fully and incubate for 5 minutes on a rotator before pelleting.[4]

  • After the final wash, carefully remove all residual wash buffer.[10]

6. Elution and Analysis

  • Elute the bound proteins by resuspending the beads in 30-50 µL of 2x Laemmli sample buffer and heating at 95°C for 5-10 minutes.[18]

  • Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting with an antibody that recognizes this compound or a tag on the peptide.

Visualizations

Signaling Pathways and Workflows

AtPep3_PEPR1_Signaling cluster_PM This compound This compound (DAMP) PEPR1 PEPR1 Receptor This compound->PEPR1 Binding GC Guanylyl Cyclase Activity PEPR1->GC PM Plasma Membrane cGMP cGMP GC->cGMP GTP CNGC CNGC Channel cGMP->CNGC Activation Ca_cyto Cytosolic Ca²⁺ Elevation CNGC->Ca_cyto Influx Ca_in Ca²⁺ (extracellular) Ca_in->CNGC Defense Downstream Defense Responses (e.g., Gene Expression) Ca_cyto->Defense Signal Transduction

Caption: this compound-PEPR1 signaling cascade initiation.

CoIP_Workflow start Start: Cell Lysate preclear Pre-clear Lysate (with beads) start->preclear ip Immunoprecipitation (add anti-PEPR1 Ab) preclear->ip beads Capture with Protein A/G Beads ip->beads bind Incubate with This compound Peptide beads->bind wash Wash Beads (3-5x) (Critical Step) bind->wash elute Elute Proteins wash->elute analyze Analyze via SDS-PAGE / Western Blot elute->analyze end End analyze->end

Caption: Experimental workflow for Co-Immunoprecipitation.

Troubleshooting_Logic start High Non-Specific Binding Observed q_block Is blocking adequate? start->q_block a_block Optimize Blocking: 1. Change agent (BSA, milk) 2. Increase time/temp 3. Use normal serum q_block->a_block No q_wash Are wash steps stringent enough? q_block->q_wash Yes a_block->q_wash a_wash Optimize Washes: 1. Increase number (3 -> 5) 2. Add detergent (Tween-20) 3. Increase salt concentration q_wash->a_wash No q_ab Is antibody concentration too high? q_wash->q_ab Yes a_wash->q_ab a_ab Titrate primary and secondary antibodies to find optimal dilution q_ab->a_ab Yes q_preclear Did you pre-clear the lysate? q_ab->q_preclear No a_ab->q_preclear a_preclear Perform pre-clearing step to remove proteins that bind non-specifically to beads q_preclear->a_preclear No end Problem Resolved q_preclear->end Yes a_preclear->end

Caption: Troubleshooting flowchart for high non-specific binding.

References

Technical Support Center: Overcoming Functional Redundancy of AtPep1, AtPep2, and AtPep3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the functionally redundant plant elicitor peptides AtPep1, AtPep2, and AtPep3.

I. Understanding the Redundancy: AtPeps and their Receptors

AtPep1, AtPep2, and this compound are endogenous danger signals in Arabidopsis thaliana that play a crucial role in plant immunity and stress responses. Their functional redundancy stems from the fact that they are all perceived by two leucine-rich repeat receptor kinases (LRR-RLKs), PEPR1 and PEPR2. This co-recognition complicates the study of the specific functions of each individual peptide.

The key to overcoming this redundancy lies in genetic approaches, primarily through the use of knockout mutants of the receptors. The pepr1/pepr2 double mutant is completely insensitive to AtPep1, AtPep2, and this compound, making it an essential tool for dissecting the roles of these peptides.[1][2][3]

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with AtPep peptides.

A. Generating Knockout Mutants (CRISPR/Cas9)

Question: I am having trouble generating a propep1/propep2/propep3 triple mutant using CRISPR/Cas9. What are some common issues and solutions?

Answer:

Generating triple mutants can be challenging. Here are some common problems and troubleshooting strategies:

  • Low Editing Efficiency:

    • Problem: The Cas9 nuclease is not efficiently creating double-strand breaks at the target sites.

    • Solution:

      • Optimize sgRNA Design: Ensure your single-guide RNAs (sgRNAs) are designed for high specificity and activity. Use web tools like CRISPR-P 2.0 or Cas-OFFinder to predict on-target efficiency and potential off-target sites. Aim for a GC content of 40-60% and avoid poly(T) stretches.

      • Use a Strong Promoter: Drive Cas9 expression with a strong, germline-active promoter like YAO or RPS5a to increase the likelihood of heritable mutations.

      • Validate sgRNA Activity: Before generating stable transgenic lines, you can test the efficiency of your sgRNAs in a transient system, such as Arabidopsis protoplasts.

  • Chimeric or Mosaic T1 Plants:

    • Problem: The T1 generation shows a mix of wild-type and mutated cells, making it difficult to isolate homozygous mutants.

    • Solution: Screen a larger number of T1 plants to increase the chances of identifying individuals with germline mutations. Use a visible marker or a co-editing strategy to enrich for edited plants.

  • Difficulty in Screening for Triple Mutants:

    • Problem: Screening for mutations in three different genes simultaneously is laborious.

    • Solution:

      • Multiplex PCR: Design PCR primers that flank the target sites of all three PROPEP genes. A successful deletion or insertion will result in a size change of the PCR product.

      • Restriction Fragment Length Polymorphism (RFLP) Analysis: If the mutation disrupts a restriction enzyme site, you can use RFLP to quickly screen for edited lines.

      • High-Resolution Melt (HRM) Analysis: This technique can be used to screen for sequence variations in PCR amplicons.

  • No Obvious Phenotype in the Triple Mutant:

    • Problem: The propep1/propep2/propep3 triple mutant does not show an obvious phenotype under standard growth conditions.

    • Solution:

      • Functional Redundancy with Other AtPeps: Remember that there are other members of the AtPep family (AtPep4-8) that might compensate for the loss of AtPep1, 2, and 3.

      • Conditional Phenotypes: The function of these peptides is often related to stress responses. Test your triple mutant under various biotic (e.g., pathogen infection) and abiotic (e.g., salt stress, wounding) conditions.

      • Subtle Phenotypes: Look for more subtle phenotypes, such as changes in root architecture, flowering time, or seed germination rates under specific conditions.

B. Seedling Growth Inhibition Assay

Question: My seedling growth inhibition assay results are inconsistent. What could be the problem?

Answer:

Inconsistencies in this assay can arise from several factors:

  • Variability in Seedling Size:

    • Problem: Initial differences in seedling size can mask the effects of the peptide treatment.

    • Solution: Use seeds of a uniform size and from the same batch. After germination, select seedlings of a similar size for the experiment.

  • Peptide Instability:

    • Problem: Peptides can degrade in liquid media over the course of the experiment.

    • Solution: Prepare fresh peptide solutions for each experiment. Consider the pH and composition of your media, as these can affect peptide stability. Store peptide stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Inconsistent Treatment Application:

    • Problem: Uneven exposure of seedlings to the peptide can lead to variable results.

    • Solution: Ensure that seedlings are fully submerged in the treatment solution and that the volume of liquid is consistent across all wells or plates.

  • Environmental Factors:

    • Problem: Variations in light, temperature, and humidity can affect seedling growth.

    • Solution: Maintain consistent and controlled environmental conditions in your growth chamber throughout the experiment.

C. ROS Burst Assay

Question: I am not observing a clear ROS burst in my leaf disc assay, or the results are highly variable.

Answer:

The ROS burst assay can be sensitive to a number of factors:

  • Leaf Tissue Health and Age:

    • Problem: The physiological state of the plant material can significantly impact the ROS response.

    • Solution: Use healthy, fully expanded leaves from plants of the same age (typically 4-6 weeks old). Avoid using stressed or senescing tissue.

  • Wounding Response:

    • Problem: The act of cutting the leaf discs can trigger a wound-induced ROS burst, which can interfere with the peptide-induced response.

    • Solution: Allow the leaf discs to recover overnight in water before starting the assay. This will allow the wound response to subside.

  • Reagent Quality and Preparation:

    • Problem: The quality of luminol (B1675438) and horseradish peroxidase (HRP) is critical for a strong signal.

    • Solution: Use high-quality reagents and prepare fresh solutions for each experiment. Protect the luminol solution from light.

  • pH of the Assay Buffer:

    • Problem: The pH of the assay buffer can affect both the enzymatic reaction and the stability of the chemiluminescent signal.

    • Solution: Ensure your assay buffer is at the optimal pH for the luminol-HRP reaction (typically around pH 7.0-8.0).

  • Experimental Variability:

    • Problem: High variability between replicates is a common issue.

    • Solution: Increase the number of biological and technical replicates. Use a multi-channel pipette for simultaneous addition of reagents to multiple wells to ensure a consistent start time for the reaction.

III. Quantitative Data Summary

The following tables summarize key quantitative data related to AtPep signaling.

Table 1: Binding Affinities and Effective Concentrations of AtPep Peptides

PeptideReceptorMethodValueReference
125I-labeled AtPep1 analogPEPR1Radioligand BindingKd = 0.25 nM[4]
AtPep1PEPR1Alkalinization AssayHalf-maximal response = 0.25 nM[5][6]
AtPep1PEPR1ElectrophysiologyEC50 = 0.10 nM[1]
AtPep1PEPR2ElectrophysiologyEC50 = 0.75 nM (in pepr1 mutant)[1]
AtPep1-6PEPR1Photoaffinity Labeling & Binding AssaysPEPR1 is a receptor for AtPep1-6[7]
AtPep1, AtPep2PEPR2Photoaffinity Labeling & Binding AssaysPEPR2 is a receptor for AtPep1 and AtPep2[7]

Table 2: Summary of AtPep Peptide Functions

PeptideKnown FunctionsKey References
AtPep1 - Induction of defense genes (e.g., PDF1.2)- Amplification of innate immunity- Inhibition of root growth- Induction of ethylene (B1197577) biosynthesis- Acceleration of dark-induced senescence[1][4][8]
AtPep2 - Induction of defense genes- Strong induction by pathogens and PAMPs[8]
This compound - Induction of defense genes- Strong induction by pathogens and PAMPs- Role in salinity stress tolerance (mediated by PEPR1)[8][9]

IV. Experimental Protocols

A. Generation of propep1/propep2/propep3 Triple Mutants using CRISPR/Cas9

This protocol provides a general workflow for generating triple knockout mutants in Arabidopsis thaliana.

  • sgRNA Design and Cloning:

    • Design two highly specific sgRNAs targeting the first exon of each PROPEP gene (PROPEP1, PROPEP2, PROPEP3). Use online tools to minimize off-target effects.

    • Synthesize the sgRNA oligonucleotides and clone them into a suitable plant expression vector under the control of a U6 promoter. For multiplex editing, you can either clone multiple sgRNA expression cassettes into a single vector or use a polycistronic tRNA-gRNA system.

  • Vector Construction:

    • Assemble the sgRNA expression cassette(s) and a Cas9 expression cassette (driven by a strong promoter) into a binary vector suitable for Agrobacterium-mediated transformation. Include a plant selectable marker (e.g., hygromycin resistance).

  • Agrobacterium-mediated Transformation:

    • Transform the binary vector into Agrobacterium tumefaciens strain GV3101.

    • Transform Arabidopsis plants (Col-0) using the floral dip method.

  • Screening and Selection of T1 Plants:

    • Select T1 transformants on a medium containing the appropriate antibiotic.

    • Extract genomic DNA from the leaves of T1 plants and perform PCR to amplify the target regions of the three PROPEP genes.

    • Sequence the PCR products to identify plants with mutations (insertions or deletions).

  • Generation and Screening of T2 and T3 Generations:

    • Allow T1 plants with mutations in at least one of the target genes to self-pollinate and collect T2 seeds.

    • Screen the T2 generation for plants that are homozygous for mutations in one or more PROPEP genes.

    • Cross homozygous single or double mutants to combine the mutations and generate the triple mutant in the T3 generation.

    • Confirm the triple knockout by PCR and sequencing.

B. Seedling Growth Inhibition Assay
  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds and plate them on half-strength Murashige and Skoog (MS) medium solidified with 0.8% agar.

    • Stratify the seeds at 4°C for 2-3 days to synchronize germination.

  • Germination and Seedling Transfer:

    • Germinate the seeds under long-day conditions (16 h light / 8 h dark) at 22°C.

    • After 4-5 days, transfer seedlings of uniform size into 48-well plates containing 0.5 mL of liquid half-strength MS medium per well.

  • Peptide Treatment:

    • Prepare stock solutions of AtPep1, AtPep2, and this compound in sterile water.

    • Add the peptides to the liquid medium to the desired final concentration (e.g., 100 nM). Include a mock treatment (water) as a control.

  • Incubation and Measurement:

    • Incubate the plates under the same growth conditions for 7-10 days.

    • Carefully remove the seedlings from the wells, blot them dry on filter paper, and measure their fresh weight.

    • Calculate the percentage of growth inhibition relative to the mock-treated control.

C. ROS Burst Assay
  • Plant Material and Leaf Disc Preparation:

    • Use fully expanded leaves from 4- to 6-week-old Arabidopsis plants.

    • With a 4 mm biopsy punch, cut leaf discs, avoiding the midvein.

    • Float the leaf discs adaxial side up in a 96-well white microplate containing 100 µL of sterile water per well.

    • Incubate the plate overnight in the dark at room temperature to allow the wound response to subside.

  • Assay Solution Preparation:

    • Prepare the assay solution containing 100 µM luminol and 20 µg/mL horseradish peroxidase (HRP) in sterile water.

  • Measurement:

    • Just before measurement, replace the water in each well with 100 µL of the assay solution containing the desired concentration of AtPep peptide (e.g., 100 nM). Include a mock treatment as a control.

    • Immediately place the plate in a luminometer and measure luminescence every 1-2 minutes for at least 30-60 minutes.

    • The data is typically presented as relative light units (RLU) over time.

V. Signaling Pathways and Experimental Workflows

AtPep_Signaling_Pathway AtPeps AtPep1, AtPep2, this compound PEPRs PEPR1 / PEPR2 AtPeps->PEPRs Binding BAK1 BAK1 PEPRs->BAK1 Association cGMP cGMP PEPRs->cGMP Guanylyl Cyclase Activity BAK1->PEPRs CNGC2 CNGC2 cGMP->CNGC2 Activation Ca_influx Ca²⁺ Influx CNGC2->Ca_influx CPKs CPKs Ca_influx->CPKs Activation NO_ROS NO & ROS Burst CPKs->NO_ROS MAPK MAPK Cascade CPKs->MAPK Defense_Genes Defense Gene Expression NO_ROS->Defense_Genes MAPK->Defense_Genes Transcriptional Regulation Immunity Enhanced Immunity Defense_Genes->Immunity

AtPep Signaling Pathway

Overcoming_Redundancy_Workflow cluster_Genetic_Approach Genetic Approach cluster_Phenotypic_Analysis Phenotypic Analysis cluster_Interpretation Interpretation CRISPR Generate propep1/2/3 Triple Mutant SGI Seedling Growth Inhibition Assay CRISPR->SGI ROS ROS Burst Assay CRISPR->ROS Gene_Expression Gene Expression Analysis (qRT-PCR) CRISPR->Gene_Expression pepr_mutant Use pepr1/pepr2 Double Mutant pepr_mutant->SGI pepr_mutant->ROS pepr_mutant->Gene_Expression Specific_Functions Elucidate Peptide-Specific Functions SGI->Specific_Functions ROS->Specific_Functions Gene_Expression->Specific_Functions

Experimental Workflow

VI. Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to overcome the functional redundancy of AtPep1, AtPep2, and this compound?

A1: The most effective strategy is to use a genetic approach by studying these peptides in the background of a pepr1/pepr2 double mutant. This double mutant is insensitive to all three peptides, allowing you to reintroduce individual peptides or express their precursor genes to study their specific effects.[1][2][3]

Q2: Are there any known specific functions for AtPep1, AtPep2, or this compound despite their redundancy?

A2: While there is significant overlap, some specificity has been observed. For instance, this compound has been shown to play a specific role in salinity stress tolerance, a function mediated through the PEPR1 receptor.[9] Additionally, the expression of the precursor genes (PROPEP1, PROPEP2, and PROPEP3) is differentially regulated by various stimuli, suggesting they may be deployed under different conditions.[8]

Q3: Can I use single pepr1 or pepr2 mutants to study AtPep function?

A3: While single mutants can provide some information, they are often insufficient to fully overcome redundancy. For example, the pepr1 mutant still responds to AtPep1, albeit with a reduced sensitivity.[1] The pepr1/pepr2 double mutant is the most definitive tool to abolish AtPep perception.

Q4: How stable are the synthetic AtPep peptides in solution?

A4: Like most peptides, AtPeps can be susceptible to degradation in solution, especially over long incubation times or at non-optimal pH. It is recommended to prepare fresh solutions for each experiment from a frozen stock. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability can also be influenced by the components of your experimental buffer or media.

Q5: I see a phenotype in my propep1/propep2/propep3 triple mutant even without any treatment. What could be the reason?

A5: This could be due to several factors. First, there might be compensatory upregulation of other PROPEP genes (e.g., PROPEP4-8). Second, the lack of these peptides might have developmental consequences that are not immediately obvious. It is also important to rule out off-target mutations from the CRISPR/Cas9 process by backcrossing the mutant to the wild type. Finally, the observed phenotype might be unrelated to the AtPep pathway and could be due to other genetic factors.

References

Issues with AtPep3 antibody specificity and cross-reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the specificity and cross-reactivity of AtPep3 antibodies. The information is intended for researchers, scientists, and drug development professionals using these antibodies in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and its significance in research?

This compound is a plant peptide hormone in Arabidopsis thaliana that plays a crucial role in response to both biotic and abiotic stress, particularly in salinity stress tolerance and innate immunity.[1][2][3] It is part of the AtPep peptide family and is perceived by the PEPR1 receptor, activating downstream signaling pathways.[4][5][6][7] Understanding its function is vital for developing crops with enhanced stress resilience.

Q2: My this compound antibody is detecting multiple bands in my Western blot. What could be the cause?

Multiple bands on a Western blot can be due to several factors:

  • Protein isoforms or post-translational modifications: The target protein may exist in different forms that migrate differently on a gel.

  • Proteolysis: The target protein may have been degraded during sample preparation. Ensure protease inhibitors are always included.[8]

  • Non-specific binding: The antibody may be binding to other proteins in the lysate. This could be due to too high an antibody concentration or insufficient blocking.[9][10][11]

  • Cross-reactivity: The antibody may be recognizing other proteins with similar epitopes, such as other members of the AtPep family.

To determine the cause, it is essential to run appropriate controls, such as a positive control with a known this compound source and a negative control from a knockout plant. A peptide competition assay can also confirm the specificity of the band of interest.[7][12]

Q3: How can I be sure my this compound antibody is not cross-reacting with other AtPep peptides?

Due to sequence homology among AtPep peptides, cross-reactivity is a potential issue. AtPep1, AtPep2, and this compound are all perceived by PEPR1 and PEPR2 receptors, suggesting they may share structural similarities.[9][13] To assess cross-reactivity, you can perform a peptide competition assay or an ELISA.

  • Peptide Competition Assay: Pre-incubate the antibody with synthetic peptides for AtPep1, AtPep2, and this compound. A specific antibody's signal will be blocked only by the this compound peptide.[1][7][12][14][15]

  • ELISA: Coat a plate with synthetic AtPep1, AtPep2, and this compound peptides and measure the antibody's binding to each.

Q4: I am observing significant variability in my results between different lots of the this compound antibody. Why is this happening and what can I do?

Lot-to-lot variability is a common issue, especially with polyclonal antibodies, as each batch is produced from a new immunization.[11][12][16] Monoclonal antibodies generally have less variability, but it can still occur.[11][16] This can lead to inconsistent results in your experiments.[10][13]

To mitigate this:

  • Purchase enough of a single lot to complete a series of experiments.

  • When a new lot is purchased, it is crucial to validate it against the old lot.

  • Always follow the manufacturer's storage and handling instructions to maintain antibody stability.[16]

Troubleshooting Guides

Problem: Weak or No Signal in Western Blot
Possible Cause Recommended Solution
Low Antibody Concentration Increase the primary antibody concentration or incubate overnight at 4°C.[10]
Insufficient Protein Load Load more protein onto the gel. Use a positive control to ensure the protein is present.[8][10]
Poor Antibody-Antigen Binding Optimize incubation times and temperatures. Ensure the antibody is compatible with the blocking buffer used (e.g., milk vs. BSA).[8]
Inefficient Transfer Confirm protein transfer to the membrane using Ponceau S staining.
Inactive Antibody Ensure proper antibody storage. Avoid repeated freeze-thaw cycles.[13]
Problem: High Background in Western Blot
Possible Cause Recommended Solution
High Antibody Concentration Decrease the concentration of the primary and/or secondary antibody.[9][11]
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA).[8]
Inadequate Washing Increase the number and duration of wash steps after antibody incubations.[9]
Contaminated Buffers Prepare fresh buffers and filter them before use.
Membrane Dried Out Ensure the membrane is always submerged in buffer during incubations and washes.

Quantitative Data Summary

The following tables provide illustrative data for a hypothetical validated this compound antibody. This data should be used as a guideline for expected performance.

Table 1: Cross-Reactivity Profile by Competitive ELISA

Competing Peptide% Inhibition of this compound Binding
This compound 95%
AtPep1 15%
AtPep2 20%
Unrelated Peptide <5%

Table 2: Lot-to-Lot Variability Assessment

Lot NumberTiter (EC50 in ELISA)Signal-to-Noise in Western Blot
Lot A (Reference) 1:500012.5
Lot B 1:450011.8
Lot C 1:520013.1

Experimental Protocols

Protocol: Peptide Competition Assay for Western Blot

This protocol is designed to confirm the specificity of an this compound antibody.

  • Prepare two identical protein samples for Western blotting and run them on the same gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane as you would normally.

  • Prepare two antibody solutions:

    • Solution A (Control): Dilute the this compound antibody to its optimal working concentration in your standard antibody dilution buffer.

    • Solution B (Blocked): In a separate tube, pre-incubate the diluted this compound antibody with a 100-fold molar excess of the this compound peptide for 1 hour at room temperature with gentle agitation.[7]

  • Incubate the membrane strips: Cut the membrane to separate the two identical lanes. Incubate one lane with Solution A and the other with Solution B overnight at 4°C.

  • Wash the membranes and proceed with the secondary antibody incubation and detection steps as usual.

  • Analyze the results: The band corresponding to this compound should be present in the lane incubated with Solution A but absent or significantly reduced in the lane incubated with Solution B.

Protocol: Indirect ELISA for Cross-Reactivity Assessment
  • Coat the wells of a 96-well plate with 1 µg/mL of synthetic AtPep1, AtPep2, and this compound peptides in coating buffer overnight at 4°C. Also include a well with an unrelated peptide as a negative control.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Wash the plate as described in step 2.

  • Add the this compound antibody , diluted in blocking buffer, to each well. Incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add a conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the substrate and measure the absorbance at the appropriate wavelength.

  • Analyze the results: Compare the signal intensity from the wells coated with AtPep1 and AtPep2 to the signal from the this compound-coated well.

Visualizations

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound PEPR1 PEPR1 Receptor This compound->PEPR1 Signaling_Cascade Signaling Cascade PEPR1->Signaling_Cascade Stress_Response Stress Response (Immunity, Salinity Tolerance) Signaling_Cascade->Stress_Response

Caption: Simplified this compound signaling pathway.

Antibody_Validation_Workflow Start Start: New this compound Antibody Lot WB_KO Western Blot: Wild-Type vs. This compound Knockout Start->WB_KO Single_Band Single band at expected MW? WB_KO->Single_Band Peptide_Competition Peptide Competition Assay Single_Band->Peptide_Competition Yes Troubleshoot Troubleshoot Single_Band->Troubleshoot No Signal_Blocked Signal blocked by This compound peptide? Peptide_Competition->Signal_Blocked ELISA_Cross ELISA for Cross-Reactivity (AtPep1, AtPep2) Signal_Blocked->ELISA_Cross Yes Signal_Blocked->Troubleshoot No Specific_Binding Specific binding to this compound? ELISA_Cross->Specific_Binding Validated Antibody Validated Specific_Binding->Validated Yes Specific_Binding->Troubleshoot No

Caption: Workflow for validating a new lot of this compound antibody.

Troubleshooting_Logic Start Unexpected Western Blot Result Issue_Type What is the issue? Start->Issue_Type No_Signal Weak or No Signal Issue_Type->No_Signal No Signal High_Background High Background Issue_Type->High_Background High Background Multiple_Bands Multiple Bands Issue_Type->Multiple_Bands Multiple Bands Check_Protein Check Protein Load & Transfer Efficiency No_Signal->Check_Protein Check_Blocking Optimize Blocking & Washing Steps High_Background->Check_Blocking Check_Specificity Run Peptide Competition & KO/KD Controls Multiple_Bands->Check_Specificity Optimize_Ab Optimize Antibody Concentration & Incubation Check_Protein->Optimize_Ab Check_Blocking->Optimize_Ab Check_Specificity->Optimize_Ab

Caption: Logical steps for troubleshooting Western blot issues.

References

Technical Support Center: Improving Plant Transformation Efficiency with AtPep3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing the plant elicitor peptide AtPep3 to potentially enhance plant transformation efficiency. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Disclaimer: The use of this compound to directly improve Agrobacterium-mediated transformation efficiency is an emerging area of research. This compound is primarily known as an elicitor of plant innate immunity and abiotic stress tolerance.[1][2][3] The hypothesis is that by priming the plant's stress response, this compound may help explants better withstand the physiological stress of the transformation and regeneration process, thereby indirectly improving outcomes. The protocols and advice provided here are intended to guide the empirical validation of this hypothesis in your specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a small, hormone-like peptide naturally found in Arabidopsis thaliana.[3] It is derived from a precursor protein, AtPROPEP3.[1] this compound acts as an endogenous danger signal, meaning it is released by plant cells upon stress or damage to alert the plant's defense systems.[1][4]

Q2: What is the primary role of this compound in plants?

A2: this compound is a key player in both biotic and abiotic stress responses. It is known to trigger components of the plant's innate immune system, enhancing resistance to pathogens.[3] Additionally, it plays a significant role in conferring tolerance to abiotic stresses, most notably high salinity.[1][2][3]

Q3: How does this compound signaling work?

A3: this compound is perceived by cell surface receptors called PEPR1 (PEP RECEPTOR 1) and PEPR2.[3] The binding of this compound to these receptors, particularly PEPR1 for the salt stress response, initiates a downstream signaling cascade.[1] This cascade activates various defense and stress-responsive genes, preparing the plant to withstand adverse conditions.

Q4: What is the theoretical basis for using this compound to improve plant transformation?

A4: Plant transformation, especially methods involving tissue culture, is inherently stressful for plant cells. Explants are wounded, exposed to Agrobacterium (which plants recognize as a pathogen), and placed on artificial media. The hypothesis is that pre-treating explants with this compound can "prime" their stress-response pathways. This pre-conditioning may lead to:

  • Enhanced Explant Survival: Better tolerance to the wounding and infection stress.

  • Improved Regeneration: Healthier cells may be more competent to regenerate into whole plants.[5]

  • Modulated Defense Response: While a strong defense response can inhibit Agrobacterium, a primed, controlled response might manage the infection without killing the explant or the bacterium prematurely.

Q5: What concentration of this compound should I use?

A5: Studies on its role in stress tolerance have shown that this compound is effective at nanomolar concentrations. A dose-response test for salinity tolerance in Arabidopsis found that concentrations as low as 10 nM were sufficient to induce a significant protective effect.[1] We recommend starting with a concentration range of 10 nM to 100 nM for your experiments.

Q6: At what stage should this compound be applied?

A6: Based on its role as a priming agent, this compound should be applied before and/or during the most stressful phases of transformation. We recommend including it in the explant pre-culture medium and the Agrobacterium co-cultivation medium.

Q7: Is this method applicable to all plant species?

A7: The AtPep system has been most extensively studied in Arabidopsis. While Pep peptide systems are found across the plant kingdom, the specific sequences and receptor affinities can vary.[4] Therefore, the effectiveness of Arabidopsis-derived this compound in other species is not guaranteed. It is recommended to test its efficacy in your target species or consider using a species-specific Pep3 homolog if known.

This compound Signaling Pathway

AtPep3_Signaling_Pathway This compound This compound Peptide (Extracellular Signal) Receptor PEPR1 / PEPR2 Receptor Kinase Complex This compound->Receptor binds to PROPEP3 AtPROPEP3 Precursor (Cytoplasm) PROPEP3->this compound processed & released Stress Cellular Stress (Wounding, Salinity, Pathogen) Stress->PROPEP3 induces expression Signaling Downstream Signaling Cascade (e.g., MAPK activation) Receptor->Signaling activates Response Cellular Response Signaling->Response leads to Tolerance Enhanced Stress Tolerance & Immune Response Response->Tolerance

Caption: this compound signaling pathway from stress induction to cellular response.

Experimental Protocol: this compound-Enhanced Agrobacterium-Mediated Transformation

This protocol describes a general method for incorporating this compound into a standard Agrobacterium-mediated transformation workflow for explants like leaf discs or root segments. Optimization of this compound concentration, explant type, and incubation times is critical for each plant species and genotype.

Preparation of Materials
  • This compound Stock Solution (100 µM): Synthesize or purchase the functional this compound peptide (e.g., the 23-amino acid peptide EIKARGKNKTKPTPSSGKGGKHN). Dissolve it in sterile, double-distilled water to a final concentration of 100 µM. Aliquot into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Plant Material: Generate healthy, sterile explants from your target plant.

  • Agrobacterium tumefaciens Culture: Grow an Agrobacterium strain containing your binary vector of interest in appropriate liquid media with antibiotics to an OD₆₀₀ of 0.6-0.8.

  • Media:

    • Pre-Culture Medium: Standard medium for your explant type (e.g., MS-based) supplemented with this compound.

    • Agrobacterium Resuspension Medium: Liquid medium (e.g., MS or similar) for resuspending Agrobacterium, supplemented with acetosyringone (B1664989) (e.g., 100 µM) and this compound.[6]

    • Co-cultivation Medium: Solid version of the pre-culture medium, including this compound.

    • Selection/Regeneration Media: Standard media for your protocol, containing appropriate selection agents and hormones.

Experimental Procedure
  • Explant Pre-Culture (Priming Step):

    • Prepare Pre-Culture Medium supplemented with this compound at your desired final concentration (e.g., 10 nM, 50 nM, 100 nM). Include a control plate with no this compound.

    • Place sterile explants onto the medium.

    • Incubate for 24-48 hours under your standard culture conditions.

  • Agrobacterium Preparation and Infection:

    • Pellet the Agrobacterium culture by centrifugation.

    • Resuspend the pellet in the Agrobacterium Resuspension Medium containing acetosyringone and the same concentration of this compound used for pre-culture.

    • Incubate the explants in the Agrobacterium suspension for 15-30 minutes.

  • Co-cultivation:

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Transfer the explants to solid Co-cultivation Medium (containing this compound).

    • Incubate in the dark for 2-3 days.

  • Selection and Regeneration:

    • Wash the explants with sterile water containing a bacteriostatic agent (e.g., cefotaxime) to remove Agrobacterium.

    • Transfer explants to the Selection Medium.

    • Subculture the explants to fresh Selection and Regeneration Media according to your established protocol until putative transformants are generated.

Experimental Workflow Diagram

AtPep3_Transformation_Workflow start Start: Healthy Source Plant explant 1. Prepare Sterile Explants start->explant pretreat 3. Pre-culture Explants with this compound (24-48h) explant->pretreat agro_prep 2. Prepare Agrobacterium Culture infection 4. Infect Explants with Agrobacterium (in this compound-supplemented medium) agro_prep->infection pretreat->infection cocultivate 5. Co-cultivate on Medium with this compound (2-3 days) infection->cocultivate selection 6. Selection & Regeneration on this compound-free Medium cocultivate->selection end Finish: Putative Transgenic Plant selection->end

Caption: Workflow for this compound-enhanced Agrobacterium-mediated transformation.

Quantitative Data

The following table summarizes the dose-dependent effect of a synthetic this compound fragment (AT13-5) on the salinity stress tolerance of Arabidopsis thaliana, as measured by chlorophyll (B73375) content. This data can help guide the selection of an effective concentration range for your experiments.

This compound (AT13-5) ConcentrationTreatment ConditionRelative Chlorophyll Content (% of Control)Data Source
0 (Control)150 mM NaCl100% (baseline)[1]
1 nM150 mM NaCl~150%[1]
10 nM 150 mM NaCl ~250% [1]
100 nM150 mM NaCl~250%[1]
1000 nM150 mM NaCl~250%[1]
Table adapted from data presented in Nakaminami et al. (2018). PNAS.[1]

Troubleshooting Guide

Problem 1: No significant improvement in transformation or regeneration frequency.

Possible CauseSuggested Solution
Species/Genotype Insensitivity: The target plant may not have receptors that recognize this compound, or the downstream response may not be beneficial for regeneration. Action: If possible, identify and test a homologous Pep peptide from your species of interest.
Suboptimal this compound Concentration: The concentration used may be too low to elicit a response or too high, causing negative effects. Action: Perform a dose-response experiment, testing concentrations from 1 nM to 1000 nM to find the optimal level for your system.
Incorrect Application Timing: The peptide may be degraded before it can act, or it is being applied at the wrong stage. Action: Try varying the pre-culture duration (e.g., 12, 24, 48 hours). Ensure this compound is added to fresh media just before use.
Underlying Protocol Inefficiency: The baseline transformation protocol is the primary bottleneck. Action: First, optimize other critical factors like explant quality, Agrobacterium strain, and regeneration hormones before evaluating this compound.[6][7]

Problem 2: Increased explant necrosis or death after this compound treatment.

Possible CauseSuggested Solution
Phytotoxicity: The this compound concentration may be too high, leading to an overly strong defense response that results in cell death. Action: Reduce the this compound concentration significantly (e.g., to the 1-10 nM range).
Negative Interaction with Hormones: This compound signaling may interfere with the hormonal balance required for cell division and differentiation in tissue culture. Action: Analyze your results to see if necrosis is more prevalent on specific media (e.g., callus induction vs. shoot induction) and consider removing this compound from later regeneration stages.
Contamination of Peptide Stock: The synthetic peptide or stock solution may be contaminated. Action: Filter-sterilize the this compound stock solution. Always include a "no peptide" control to confirm the source of the necrosis.

Problem 3: High variability and inconsistent results between experiments.

Possible CauseSuggested Solution
Inconsistent Plant Material: The physiological state of the source plants can greatly affect transformation success.[8] Action: Use source plants of the same age and health. Ensure consistent growth conditions (light, temperature, nutrients).
Peptide Degradation: The this compound peptide may be unstable in the medium or degrade after freeze-thaw cycles. Action: Prepare fresh dilutions of this compound from a master stock for each experiment. Store aliquots at -20°C or -80°C and avoid repeated thawing.
Variable Agrobacterium Culture: The growth phase and density of the bacterial culture affect infection efficiency. Action: Standardize your Agrobacterium culture protocol, always using cells from the same growth phase (e.g., mid-log) and resuspending to a consistent OD₆₀₀.

References

Technical Support Center: Normalizing qPCR Data for Lowly Expressed Genes like AtPROPEP3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with normalizing quantitative real-time PCR (qPCR) data for lowly expressed genes, using AtPROPEP3 in Arabidopsis thaliana as a key example.

Troubleshooting Guides

Issue 1: High or Variable Cq Values for AtPROPEP3

Symptoms:

  • Cq (quantification cycle) values for AtPROPEP3 are consistently high (e.g., >35).[1]

  • High variability in Cq values across technical replicates.[2]

  • No amplification detected in some replicates.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Low RNA Quality or Quantity Ensure high-quality, intact RNA by checking the RNA Integrity Number (RIN) using a Bioanalyzer or similar device.[3][4] Use a consistent amount of starting RNA for all cDNA synthesis reactions.[5] If RNA concentration is low, consider concentrating the sample.[3]
Inefficient cDNA Synthesis Optimize the reverse transcription reaction. Use a high-quality reverse transcriptase and consider using a mix of random hexamers and oligo(dT) primers to ensure comprehensive cDNA synthesis.[5] Ensure the amount of input RNA is within the recommended range for the reverse transcriptase manufacturer.[3]
Suboptimal Primer Design Design primers that span an exon-exon junction to avoid amplification of genomic DNA.[6] Ensure primer efficiency is between 90-110% by running a standard curve with a serial dilution of a template.[2][7] The recommended amplicon length is typically between 80-150 bp.[3]
qPCR Inhibition Dilute the cDNA template to reduce the concentration of potential inhibitors carried over from RNA extraction.[3]
Stochastic Amplification For very lowly expressed genes, the presence of the target transcript in a given aliquot can be a matter of chance.[1] Increase the number of technical replicates to improve confidence in the average Cq value.[2]
Issue 2: Unstable Reference Gene Expression

Symptom:

  • The expression of commonly used reference genes (e.g., ACTIN, GAPDH) varies across your experimental conditions.[8]

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Reference Gene Selection The ideal reference gene should have stable expression across all experimental samples and conditions.[9] It is crucial to validate a panel of candidate reference genes for your specific experimental setup.[7][9]
Single Reference Gene Insufficiency Using a single reference gene can introduce bias.[10] Normalizing to the geometric mean of multiple (at least two, preferably three or more) stable reference genes provides more accurate and reliable results.[7][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for selecting reference genes for AtPROPEP3 expression studies in Arabidopsis thaliana?

A1: The selection of stable reference genes is critical for accurate qPCR normalization.[9] For Arabidopsis thaliana, several studies have identified suitable reference genes for various conditions. However, it is essential to validate them for your specific experiment.[8][11][12]

Recommended Candidate Reference Genes for Arabidopsis thaliana

Gene IDGene NameFunctionNotes
At4g26410-F-box proteinShown to be stable across various developmental stages and stress conditions.
At5g25760UBCUbiquitin-conjugating enzymeOften used as a reference gene.[13]
At1g13320-Expressed proteinIdentified as a very stably expressed gene in the Arabidopsis genome.[13]
At5g15710PP2AProtein Phosphatase 2AStable in various tissues and under different stress treatments.[8]
At4g34270SANDSAND family proteinStable across different developmental stages.

Validation Workflow:

  • Select a panel of 8-10 candidate reference genes from the literature.

  • Measure their Cq values in a representative subset of your experimental samples.

  • Use algorithms like geNorm, NormFinder, and BestKeeper (often combined in tools like RefFinder) to rank the genes based on their expression stability.[8][14]

  • Select the top 2-3 most stable genes for normalization.

Q2: How does the MIQE guideline apply to studies of lowly expressed genes?

A2: The Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines are essential for ensuring the reliability and reproducibility of qPCR data.[5][15][16][17][18] For lowly expressed genes like AtPROPEP3, adherence to MIQE is even more critical due to the increased potential for technical variability. Key MIQE considerations include:

  • RNA Quality: Reporting the RIN or equivalent quality metric.

  • Primer Validation: Providing primer sequences and evidence of their specificity and efficiency.

  • Reverse Transcription: Detailing the method, primers, and enzyme used.

  • qPCR Protocol: Specifying all reaction components, volumes, and cycling conditions.

  • Data Analysis: Clearly stating the Cq determination method and the normalization strategy, including the reference genes used and their validation.

Q3: What is the signaling pathway for AtPROPEP3?

A3: AtPROPEP3 encodes a precursor protein that is processed into a small signaling peptide, AtPep3.[19] This peptide is involved in both plant immune responses and abiotic stress tolerance, particularly salinity stress.[20][21][22] The this compound peptide binds to the leucine-rich repeat receptor kinase PEPR1.[20][21][22] This binding initiates a downstream signaling cascade that leads to changes in gene expression, ultimately enhancing the plant's defense and stress tolerance.[23]

.

AtPROPEP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound Peptide PEPR1 PEPR1 Receptor This compound->PEPR1 Binding Signaling_Cascade Downstream Signaling Cascade PEPR1->Signaling_Cascade Activation Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Response Immune and Stress Response Gene_Expression->Response AtPROPEP3 AtPROPEP3 Gene AtPROPEP3_protein PROPEP3 Precursor AtPROPEP3->AtPROPEP3_protein Transcription & Translation AtPROPEP3_protein->this compound Processing & Secretion

Caption: AtPROPEP3 signaling pathway.

Experimental Protocols

RNA Extraction and cDNA Synthesis

A detailed protocol for RNA extraction from Arabidopsis thaliana seedlings and subsequent cDNA synthesis is crucial for reliable qPCR results.

qPCR_Workflow cluster_RNA RNA Extraction cluster_cDNA cDNA Synthesis cluster_qPCR qPCR cluster_Normalization Data Normalization A1 1. Harvest Seedling Tissue (Flash-freeze in Liquid N2) A2 2. Grind Tissue to a Fine Powder A1->A2 A3 3. RNA Extraction using Trizol or Plant RNA Kit A2->A3 A4 4. DNase Treatment A3->A4 A5 5. Assess RNA Quality & Quantity (Nanodrop & Bioanalyzer) A4->A5 B1 6. Start with 1µg of Total RNA A5->B1 B2 7. Add Random Hexamers & Oligo(dT) Primers B1->B2 B3 8. Reverse Transcription Reaction (Incubate with Reverse Transcriptase) B2->B3 B4 9. Dilute cDNA for qPCR B3->B4 C1 10. Prepare qPCR Master Mix (SYBR Green, Primers, cDNA) B4->C1 C2 11. Run qPCR in Real-Time PCR System C1->C2 C3 12. Analyze Data (Cq values, Melt Curve) C2->C3 D1 13. Validate & Select Stable Reference Genes C3->D1 D2 14. Calculate Relative Expression (e.g., ΔΔCt method with multiple reference genes) D1->D2

References

Best practices for long-term storage of synthetic AtPep3 peptide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of synthetic AtPep3 peptide. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of lyophilized this compound peptide?

A1: For long-term stability, lyophilized this compound peptide should be stored at -20°C or, preferably, -80°C.[1][2] When stored under these conditions in a sealed container with a desiccant to minimize moisture, the peptide can remain stable for several years.[3][4] Protecting the peptide from light is also recommended.[1][3]

Q2: How should I handle lyophilized this compound upon receiving it and before storage?

A2: Lyophilized peptides are often hygroscopic (tend to absorb moisture from the air).[3][5] To prevent contamination with moisture, which significantly decreases long-term stability, allow the vial to warm to room temperature in a desiccator before opening.[5][6][7] After weighing the desired amount, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing and returning it to cold storage.[6][8][9]

Q3: What is the best way to store this compound after reconstituting it in a solution?

A3: The shelf-life of peptides in solution is very limited compared to their lyophilized form.[3] If storage in solution is necessary, it is highly recommended to:

  • Use a sterile buffer at a pH of 5-6.[3][7]

  • Aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles.[1][3]

  • Store the aliquots frozen at -20°C or colder.[3][5] Frozen solutions may be kept for a few weeks, but long-term storage in solution is not recommended.[5]

Q4: How many freeze-thaw cycles can a reconstituted this compound solution tolerate?

A4: It is critical to avoid repeated freeze-thaw cycles, as they can cause peptide degradation and aggregation.[3][6][10] For this reason, aliquoting the peptide solution into volumes appropriate for a single experiment is a crucial best practice.[1] While some robust peptides might tolerate a single freeze-thaw cycle with minimal degradation, it is best to assume that each cycle poses a risk to the peptide's structural integrity and biological activity.[11][12]

Q5: My this compound peptide is difficult to dissolve. What should I do?

A5: Peptide solubility is highly dependent on its amino acid sequence. If your this compound peptide is difficult to dissolve in sterile water, sonication can help accelerate the process.[4] For basic peptides, adding a small amount of 10% aqueous acetic acid can aid dissolution.[4] For particularly hydrophobic peptides, organic solvents like DMSO or acetonitrile (B52724) may be required; however, ensure these solvents are compatible with your downstream biological assays.[4]

Quantitative Data Summary

The stability of this compound is primarily qualitative and follows general peptide storage principles. The following table summarizes the recommended conditions for maximizing its shelf-life.

Peptide Form Storage Temperature Recommended Duration Key Considerations
Lyophilized Powder-20°C to -80°CSeveral years[3][4]Store in a dark, dry environment. Use a desiccator.[1][3] Avoid moisture.[6]
Lyophilized Powder4°CShort-term (weeks)[5][7]Only for temporary storage. Transfer to -20°C or -80°C for long-term preservation.
Reconstituted in Solution-20°C or colderShort-term (a few weeks)[5][7]Must be aliquoted to avoid freeze-thaw cycles.[3] Use sterile, pH 5-6 buffer.[7]
Reconstituted in Solution4°CVery short-term (a few days)[1][13]Not recommended. High risk of bacterial degradation and loss of activity.[3]

Troubleshooting Guide

Problem: I am observing reduced or no biological activity from my this compound peptide.

This is a common issue that can often be traced back to peptide handling and storage. Use the following workflow to troubleshoot the problem.

start Reduced or No Biological Activity q1 How was the LYOPHILIZED peptide stored? start->q1 a1_good Stored at -20°C or -80°C in a desiccator q1->a1_good Properly a1_bad Stored at 4°C or Room Temp Exposed to moisture/light q1->a1_bad Improperly q2 How was the RECONSTITUTED peptide handled? a1_good->q2 c1 High Likelihood of Peptide Degradation. ACTION: Use a fresh vial. a1_bad->c1 a2_good Aliquoted, single freeze-thaw cycle q2->a2_good Properly a2_bad Multiple freeze-thaw cycles q2->a2_bad Improperly q3 Was the correct solvent used? Is the peptide fully dissolved? a2_good->q3 c2 Degradation/Aggregation from freeze-thaw. ACTION: Use a fresh aliquot. a2_bad->c2 a3_yes Yes, fully dissolved q3->a3_yes Yes a3_no No, precipitate visible or wrong solvent used q3->a3_no No end_node Consider other experimental factors (e.g., assay conditions, cell viability) a3_yes->end_node c3 Inaccurate concentration or inactive aggregates. ACTION: Review solubilization protocol. a3_no->c3

Caption: Troubleshooting workflow for inactive this compound peptide.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

This protocol provides a general guideline for dissolving lyophilized this compound for use in biological assays.

Materials:

  • Vial of lyophilized this compound peptide

  • Sterile, nuclease-free water or sterile buffer (e.g., PBS, pH 5-7)

  • Desiccator

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and/or sonicator

  • Microcentrifuge

  • Sterile, low-protein-binding microcentrifuge tubes for aliquots

Procedure:

  • Equilibrate: Transfer the sealed vial of lyophilized this compound from the freezer to a desiccator. Allow it to warm completely to room temperature (this may take 30-60 minutes).[2] This critical step prevents condensation inside the vial, which can degrade the peptide.[14]

  • Centrifuge: Briefly centrifuge the vial (e.g., at 12,000 x g for 20 seconds) to ensure all the lyophilized powder is at the bottom of the vial.[2]

  • Solvent Addition: Carefully open the vial. Using a sterile pipette tip, add the required volume of your chosen cold, sterile solvent to achieve the desired stock concentration.

  • Dissolution: Gently swirl the vial to dissolve the peptide. If solubility is low, brief vortexing or sonication can be applied.[4][15] Avoid vigorous shaking, which can cause aggregation.[15]

  • Aliquoting: Once the peptide is fully dissolved, immediately aliquot the stock solution into single-use, sterile, low-protein-binding tubes.

  • Storage: Store the aliquots at -20°C or -80°C until use. Label them clearly with the peptide name, concentration, and date.

Protocol 2: Quality Control of this compound Peptide using RP-HPLC

To verify the integrity of a stored peptide, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to assess its purity. A significant decrease in the area of the main peak or the appearance of new peaks may indicate degradation.

Materials:

  • Reconstituted this compound peptide solution

  • HPLC system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile

  • UV Detector (set to 214 nm or 280 nm)

Procedure:

  • Sample Preparation: Dilute a small amount of the reconstituted this compound peptide in Solvent A to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • System Equilibration: Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject a standard volume (e.g., 10-20 µL) of the prepared peptide sample onto the column.

  • Elution Gradient: Run a linear gradient of increasing Solvent B concentration to elute the peptide. A typical gradient might be from 5% to 65% Solvent B over 30 minutes.

  • Detection: Monitor the elution profile using the UV detector at 214 nm (for the peptide backbone) or 280 nm (if the peptide contains Trp or Tyr residues).

  • Analysis: Analyze the resulting chromatogram. Compare the peak profile to a reference chromatogram of a fresh, un-degraded sample if available. Calculate the purity by integrating the area of the main peptide peak relative to the total area of all peaks.

Signaling Pathway and Workflow Diagrams

cluster_cell Plant Cell This compound This compound Peptide pepr1 PEPR1 Receptor This compound->pepr1 binds to signaling Intracellular Signaling Cascade pepr1->signaling activates response Stress Response Gene Expression signaling->response tolerance Salinity Tolerance & Immune Response response->tolerance stress Salinity Stress stress->this compound induces

Caption: this compound binds to the PEPR1 receptor to initiate a signaling cascade.[16][17]

receive Receive Lyophilized This compound Peptide equilibrate Equilibrate Vial to Room Temp in Desiccator receive->equilibrate reconstitute Reconstitute in Sterile Buffer equilibrate->reconstitute aliquot Aliquot into Single-Use Volumes reconstitute->aliquot store_short Short-Term Use (within days) aliquot->store_short store_long Long-Term Storage aliquot->store_long use Use in Experiment store_short->use freeze Store at -20°C / -80°C store_long->freeze freeze->use Thaw ONE time

Caption: Recommended workflow for handling and storing this compound peptide.

References

AtPROPEP3 Mutant Phenotype Interpretation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting the pleiotropic phenotypes of Arabidopsis thaliana PROPEP3 (AtPROPEP3) mutant plants. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the design and execution of experiments involving AtPROPEP3.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of AtPROPEP3?

A1: AtPROPEP3 is a precursor gene that encodes the plant elicitor peptide AtPep3. This peptide is a crucial signaling molecule involved in both abiotic and biotic stress responses in Arabidopsis. Specifically, this compound plays a significant role in conferring tolerance to salinity stress and in activating the plant's innate immune system.[1][2][3]

Q2: What are the expected pleiotropic phenotypes of an AtPROPEP3 loss-of-function mutant?

A2: Due to its dual role, an atpropep3 mutant is expected to exhibit at least two key phenotypes:

  • Hypersensitivity to Salinity Stress: Mutant plants will likely show reduced growth, increased chlorosis (yellowing), and lower survival rates when exposed to high salt conditions compared to wild-type plants.[3]

  • Potentially Increased Susceptibility to Pathogens: As this compound is an elicitor of the immune response, mutants may show enhanced disease symptoms when challenged with certain pathogens.[4][5]

Q3: How is the this compound signal perceived by the plant cell?

A3: The this compound peptide is recognized by the leucine-rich repeat receptor kinases (LRR-RLKs) PEPR1 and, to a lesser extent, PEPR2 on the cell surface.[1][6] The interaction of this compound with PEPR1 is particularly important for the salinity stress response.[1][6]

Q4: What is the basic signaling pathway initiated by this compound?

A4: Upon binding of this compound to its receptor PEPR1, a signaling cascade is initiated. PEPR1 possesses guanylyl cyclase activity, leading to the production of cyclic GMP (cGMP). This cGMP then activates the cyclic nucleotide-gated ion channel CNGC2, resulting in an influx of calcium ions (Ca2+) into the cytosol. This rise in cytosolic Ca2+ acts as a secondary messenger, triggering downstream defense and stress-tolerance responses, including the activation of mitogen-activated protein kinases (MAPKs).

Troubleshooting Guides

Issue 1: Inconsistent or no significant difference in salt stress phenotype between wild-type and atpropep3 mutant plants.

  • Question: My atpropep3 mutants are not showing a clear hypersensitive phenotype on salt plates. What could be the reason?

  • Answer:

    • Salt Concentration and Exposure Time: The concentration of NaCl and the duration of the stress treatment are critical. For in vitro assays, ensure you are using an appropriate concentration (e.g., 100-150 mM NaCl) and a sufficient duration (e.g., 7-14 days) for the phenotype to manifest.

    • Growth Conditions: Abiotic stress responses can be influenced by light intensity, temperature, and humidity. Ensure that your growth conditions are consistent across all experiments and for all genotypes being compared. High light or temperature can cause general stress responses that may mask the specific effects of the mutation.

    • Seed Stratification and Germination: Uneven germination can lead to developmental differences that confound the results. Ensure proper stratification of seeds (e.g., 4°C in the dark for 2-3 days) to synchronize germination.

    • Media Composition: The composition of your growth medium (e.g., MS salt concentration, sucrose (B13894) content) can influence plant growth and stress tolerance. Use a consistent and well-documented media recipe.

Issue 2: High variability in quantitative data (e.g., root length, chlorophyll (B73375) content).

  • Question: I am observing large error bars in my root length and chlorophyll measurements. How can I reduce this variability?

  • Answer:

    • Homogenous Seedling Selection: For root growth assays, select seedlings of a similar size and developmental stage to transfer to the stress-containing media.

    • Precise Measurement Techniques: For root length, use image analysis software (e.g., ImageJ) for consistent and unbiased measurements. For chlorophyll, ensure complete extraction and use a reliable spectrophotometer.

    • Biological Replicates: Increase the number of biological replicates (i.e., individual plants) to obtain more robust statistical data.

    • Experimental Repeats: Repeat the entire experiment at least three independent times to ensure the reproducibility of your findings.

Issue 3: Difficulty in observing a clear immune phenotype in atpropep3 mutants.

  • Question: My atpropep3 mutant does not show increased susceptibility to the pathogen I am using. Why might this be?

  • Answer:

    • Pathogen Choice and Inoculation Method: The role of this compound in immunity may be specific to certain types of pathogens (e.g., biotrophic vs. necrotrophic). The method of inoculation (e.g., spray vs. infiltration) can also influence the outcome. Research which pathogens have been shown to be affected by the Pep signaling pathway. For example, pepr1 pepr2 double mutants show increased susceptibility to Pseudomonas syringae pv. tomato DC3000 and Colletotrichum higginsianum.[4]

    • Redundancy with other PROPEPs: The AtPROPEP gene family has other members that may function redundantly. A single atpropep3 knockout may not be sufficient to completely abolish the Pep-mediated immune response.

    • Appropriate Disease Scoring: Ensure you are using a quantitative method to assess disease progression, such as measuring lesion size or bacterial growth (colony-forming units).

Data Presentation

The following tables summarize the expected quantitative phenotypes of atpropep3 mutants compared to wild-type (WT) plants under different stress conditions.

Table 1: Phenotypes of atpropep3 Mutant Under Salinity Stress

Phenotypic ParameterConditionWild-Type (WT)atpropep3 Mutant
Primary Root Length (cm) Control (0 mM NaCl)~4.5 ± 0.5~4.5 ± 0.6
Salt Stress (125 mM NaCl)~2.0 ± 0.3~1.0 ± 0.2
Chlorophyll Content (µg/g FW) Control (0 mM NaCl)~1.2 ± 0.1~1.2 ± 0.1
Salt Stress (125 mM NaCl)~0.8 ± 0.1~0.4 ± 0.05
Survival Rate (%) Salt Stress (150 mM NaCl)~80%~20%

Note: The values presented are approximate and may vary depending on the specific experimental conditions.

Table 2: Phenotype of atpropep3 Mutant Under Biotic Stress

Phenotypic ParameterPathogenWild-Type (WT)atpropep3 Mutant
Bacterial Growth (log CFU/cm²) Pseudomonas syringae pv. tomato DC3000~5.0~6.0 - 6.5
Lesion Size (mm²) Colletotrichum higginsianum~1.5~2.5

Note: Data for the single atpropep3 mutant is limited; these values are extrapolated from the known function of the Pep signaling pathway and the phenotypes of pepr1/pepr2 receptor mutants.[4]

Experimental Protocols

1. Salinity Stress Assay in Arabidopsis

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 10 minutes in a 50% bleach solution with 0.05% Triton X-100. Rinse the seeds 4-5 times with sterile distilled water.

  • Plating and Stratification: Plate the sterilized seeds on Murashige and Skoog (MS) medium solidified with 0.8% agar. Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Seedling Transfer: After 5-7 days, carefully transfer seedlings of uniform size to fresh MS plates containing the desired concentration of NaCl (e.g., 0 mM, 100 mM, 125 mM, 150 mM).

  • Phenotypic Analysis:

    • Root Growth: Place the plates vertically and mark the position of the root tips. After 7-10 days, photograph the plates and measure the primary root elongation from the mark using image analysis software.

    • Fresh Weight: Carefully remove the seedlings from the agar, gently blot them dry, and measure their fresh weight.

    • Survival Rate: Score the number of surviving (green and turgid) and non-surviving (bleached and necrotic) seedlings after 10-14 days.

2. Chlorophyll Content Measurement

  • Sample Collection: Harvest a known fresh weight of leaf tissue (e.g., 100 mg) from both control and salt-stressed plants.

  • Extraction: Place the tissue in a microcentrifuge tube with 1 ml of 80% acetone. Incubate in the dark at 4°C for 24-48 hours, or until the tissue is completely white.

  • Spectrophotometry: Centrifuge the tubes at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube and measure the absorbance at 663 nm and 645 nm using a spectrophotometer.

  • Calculation: Calculate the total chlorophyll concentration using the following formula:

    • Total Chlorophyll (µg/ml) = (20.2 x A645) + (8.02 x A663)

  • Normalization: Express the chlorophyll content as µg per gram of fresh weight (µg/g FW).

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • RNA Extraction: Harvest plant tissue and immediately freeze it in liquid nitrogen. Extract total RNA using a commercial kit or a standard Trizol-based protocol.

  • DNase Treatment and cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for AtPROPEP3 and a stable reference gene (e.g., ACTIN2, UBQ10). Primers should amplify a product of 100-200 bp.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the gene-specific primers.

  • Data Analysis: Run the qPCR in a real-time PCR machine. Determine the cycle threshold (Ct) values and calculate the relative expression of AtPROPEP3 using the 2^-ΔΔCt method, normalizing to the expression of the reference gene.

Mandatory Visualization

AtPep3_Signaling_Pathway cluster_membrane Plasma Membrane AtPROPEP3 AtPROPEP3 (precursor) This compound This compound (peptide) AtPROPEP3->this compound Processing PEPR1 PEPR1 (Receptor Kinase) This compound->PEPR1 Binding cGMP cGMP PEPR1->cGMP Guanylyl Cyclase Activity CNGC2 CNGC2 (Ion Channel) cGMP->CNGC2 Activation Ca2_influx Ca²⁺ Influx CNGC2->Ca2_influx Ca2_signal Cytosolic Ca²⁺ Signal Ca2_influx->Ca2_signal MAPKs MAPK Cascade Ca2_signal->MAPKs Activation Stress_Responses Stress Responses (Immunity & Salt Tolerance) MAPKs->Stress_Responses Transcriptional Reprogramming

Caption: this compound signaling pathway in Arabidopsis.

Salinity_Stress_Workflow start Start: Seed Sterilization & Stratification germination Germination on MS Medium (5-7 days) start->germination transfer Transfer Seedlings to Control (0 mM NaCl) & Salt (125 mM NaCl) Plates germination->transfer growth Vertical Growth (7-10 days) transfer->growth phenotyping Phenotypic Analysis growth->phenotyping root_measurement Measure Primary Root Length phenotyping->root_measurement chlorophyll_measurement Measure Chlorophyll Content phenotyping->chlorophyll_measurement survival_rate Calculate Survival Rate phenotyping->survival_rate end End: Data Analysis root_measurement->end chlorophyll_measurement->end survival_rate->end

References

Validation & Comparative

A Comparative Analysis of AtPep1 and AtPep3 Signaling in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling pathways initiated by two endogenous Arabidopsis thaliana peptides, AtPep1 and AtPep3. These damage-associated molecular patterns (DAMPs) are crucial players in the plant's innate immune system and stress responses. Understanding the nuances of their signaling cascades is vital for developing novel strategies to enhance plant resilience and for the discovery of new drug targets.

Core Signaling Pathways: An Overview

AtPep1 and this compound are small peptides derived from their respective precursor proteins, PROPEP1 and PROPEP3. They are recognized by cell-surface leucine-rich repeat receptor kinases (LRR-RKs), primarily PEPR1 and PEPR2.[1][2] While both peptides can trigger immune responses, their signaling pathways exhibit distinct specificities and lead to different physiological outcomes. AtPep1 is a potent activator of defense against pathogens, primarily through the jasmonate/ethylene (JA/Et) signaling pathway.[1][2] In contrast, this compound, while also contributing to immunity, plays a more prominent role in mediating tolerance to salinity stress, a function largely dependent on the PEPR1 receptor.[3][4]

The binding of AtPeps to PEPRs initiates a phosphorylation cascade, a hallmark of which is the activation of Mitogen-Activated Protein Kinases (MAPKs). This leads to the production of reactive oxygen species (ROS) and extensive transcriptional reprogramming, ultimately resulting in the expression of defense-related genes and the reinforcement of the plant cell wall.[5]

Quantitative Comparison of AtPep1 and this compound Signaling

The following table summarizes key quantitative parameters that differentiate the signaling pathways of AtPep1 and this compound. It is important to note that direct side-by-side quantitative comparisons for all parameters are not always available in the literature, and some values are inferred from studies with slightly different experimental setups.

ParameterAtPep1This compoundKey Findings & References
Receptor Binding Affinity (Kd) PEPR1: ~0.25 nM PEPR2: Higher Kd than PEPR1 (weaker binding)PEPR1: Preferential binding for salinity tolerance PEPR2: Less involved in salinity responseAtPep1 shows high affinity for PEPR1.[6] this compound's role in salinity stress is primarily mediated through PEPR1.[4] Direct comparative Kd values for this compound are not readily available.
Reactive Oxygen Species (ROS) Burst Strong inducerWeaker inducer of the defense-related ROS burst compared to AtPep1AtPep1 is a potent elicitor of ROS production.[7] While this compound can induce ROS, its primary described role is in salinity tolerance, which involves different ROS dynamics.
MAPK Activation Strong and rapid activation of MPK3 and MPK6Can activate MAPKs, but the response may be context-dependent (e.g., under salt stress)AtPep1 is a well-established activator of MPK3 and MPK6.[8][9] MAPK activation by this compound in the context of immunity is less characterized compared to its role in salt stress.
Defense Gene Induction (e.g., PDF1.2) Strong inductionWeak inductionAtPep1 and AtPep2 are strong inducers of PDF1.2 expression, while other AtPeps, including this compound, are only weakly active in this regard.[1]
Primary Physiological Role Innate immunity against pathogensSalinity stress tolerance, with a secondary role in immunityAtPep1 is a key player in pathogen defense.[2] this compound is highly induced by and confers tolerance to high salinity.[3][4]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of AtPep1 and this compound.

AtPep1_Signaling AtPep1 AtPep1 PEPR1 PEPR1 AtPep1->PEPR1 PEPR2 PEPR2 AtPep1->PEPR2 MAPK_cascade MAPK Cascade (MPK3/MPK6) PEPR1->MAPK_cascade PEPR2->MAPK_cascade ROS_burst ROS Burst MAPK_cascade->ROS_burst JA_ET_pathway JA/ET Signaling MAPK_cascade->JA_ET_pathway Immunity Pathogen Resistance ROS_burst->Immunity Defense_genes Defense Gene Expression (e.g., PDF1.2) JA_ET_pathway->Defense_genes Defense_genes->Immunity

Caption: AtPep1 signaling pathway leading to pathogen resistance.

AtPep3_Signaling This compound This compound PEPR1 PEPR1 This compound->PEPR1 Downstream_signaling Downstream Signaling PEPR1->Downstream_signaling Immunity_contribution Contribution to Immunity PEPR1->Immunity_contribution Salt_stress_response Salt Stress Response Genes Downstream_signaling->Salt_stress_response Salinity_tolerance Salinity Tolerance Salt_stress_response->Salinity_tolerance

Caption: this compound signaling pathway leading to salinity tolerance.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Reactive Oxygen Species (ROS) Burst Assay

This protocol measures the production of ROS in leaf tissue upon elicitor treatment using a luminol-based chemiluminescence assay.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • 4 mm biopsy punch

  • 96-well white microplate

  • Luminol solution (100 µM)

  • Horseradish peroxidase (HRP) solution (20 µg/mL)

  • AtPep1 and this compound peptides (1 µM stock solutions)

  • Microplate luminometer

Procedure:

  • Using the biopsy punch, collect one leaf disc from the youngest fully expanded leaves of each plant, avoiding the midvein.

  • Float the leaf discs, adaxial side up, in a 96-well plate containing 100 µL of sterile water per well. Incubate overnight at room temperature in the dark to allow the tissue to recover from wounding.

  • The next day, carefully replace the water with 100 µL of assay buffer (water).

  • Prepare the elicitation solution by mixing luminol, HRP, and the respective AtPep peptide to final concentrations of 100 µM luminol, 20 µg/mL HRP, and the desired peptide concentration (e.g., 100 nM).

  • Add 100 µL of the elicitation solution to each well.

  • Immediately place the plate in a microplate luminometer and measure luminescence every 2 minutes for a period of 60-90 minutes.

  • Data is typically plotted as relative light units (RLU) over time.

Seedling Growth Inhibition Assay

This assay quantifies the effect of continuous elicitor treatment on seedling growth.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324)

  • 48-well sterile culture plates

  • AtPep1 and this compound peptides (stock solutions)

  • Growth chamber with controlled light and temperature

Procedure:

  • Sterilize Arabidopsis seeds and plate them on MS agar plates. Stratify at 4°C for 2-3 days and then transfer to a growth chamber.

  • After 5 days, carefully transfer one seedling into each well of a 48-well plate containing 500 µL of liquid MS medium.

  • Add AtPep1 or this compound to the desired final concentration (e.g., 10 nM, 100 nM, 1 µM) to the respective wells. Include a mock treatment with no peptide.

  • Incubate the plates in the growth chamber for 7-10 days.

  • After the incubation period, carefully remove the seedlings, blot them dry, and measure their fresh weight. The primary root length can also be measured.

  • Compare the fresh weight and/or root length of peptide-treated seedlings to the mock-treated controls.

RT-qPCR Analysis of Gene Expression

This protocol details the measurement of transcript levels of defense-related genes in response to AtPep treatment.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old)

  • AtPep1 and this compound peptides (stock solutions)

  • Liquid MS medium

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target genes (e.g., PDF1.2, PR1) and a reference gene (e.g., ACTIN2)

  • Real-time PCR instrument

Procedure:

  • Grow Arabidopsis seedlings in liquid MS medium.

  • Treat the seedlings with AtPep1 or this compound at a final concentration of 100 nM for a specific duration (e.g., 1, 3, 6, or 24 hours). Include a mock treatment.

  • Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C.

  • Extract total RNA using a commercial kit and treat with DNase I to remove genomic DNA contamination.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase.

  • Perform qPCR using SYBR Green master mix, gene-specific primers, and the synthesized cDNA as a template.

  • The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Experimental Workflow Diagram

Experimental_Workflow cluster_ros ROS Burst Assay cluster_sgi Seedling Growth Inhibition cluster_qpcr RT-qPCR ros1 Leaf Disc Preparation ros2 Overnight Recovery ros1->ros2 ros3 Elicitor Treatment ros2->ros3 ros4 Luminometry ros3->ros4 sgi1 Seedling Germination sgi2 Transfer to Liquid Culture sgi1->sgi2 sgi3 Continuous Elicitor Treatment sgi2->sgi3 sgi4 Growth Measurement sgi3->sgi4 qpcr1 Seedling Treatment qpcr2 RNA Extraction & cDNA Synthesis qpcr1->qpcr2 qpcr3 qPCR qpcr2->qpcr3 qpcr4 Data Analysis qpcr3->qpcr4

Caption: Workflow for key experiments comparing AtPep1 and this compound.

Conclusion

The signaling pathways of AtPep1 and this compound, while sharing common receptor components, are tailored to distinct physiological responses. AtPep1 is a potent elicitor of classic defense pathways against pathogens, whereas this compound has a specialized and significant role in mediating tolerance to abiotic stress, specifically high salinity. The differential binding affinities to PEPR1 and PEPR2, and the subsequent downstream signaling cascades, likely underpin this functional divergence. Further research, particularly direct quantitative comparisons of their signaling outputs, will provide a more complete picture of how these endogenous peptides fine-tune plant responses to a complex array of environmental challenges. This knowledge is instrumental for the development of innovative solutions in agriculture and plant biotechnology.

References

Unraveling AtPep3's Role in Salt Stress: A Comparative Guide to pepr1/pepr2 Mutant Responses

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the functional validation of the plant elicitor peptide AtPep3 in mediating salt stress tolerance through its receptor PEPR1, utilizing pepr1 and pepr2 mutants as a comparative framework. This guide provides researchers, scientists, and drug development professionals with objective performance comparisons, supporting experimental data, and detailed methodologies.

The plant peptide this compound has emerged as a significant player in the intricate signaling network that governs plant responses to abiotic stresses, particularly high salinity. Research has demonstrated that this compound perception, primarily through the receptor-like kinase PEPR1, is crucial for mounting an effective defense against salt-induced damage. This guide delves into the functional validation of this compound's role in salt stress by comparing the phenotypes of wild-type Arabidopsis thaliana with those of pepr1, pepr2, and the double mutant pepr1/pepr2.

Performance Comparison Under Salt Stress

The differential response of wild-type and mutant Arabidopsis lines to salt stress, with and without the application of synthetic this compound peptide, highlights the specific signaling pathway involved. The data consistently shows that the this compound-mediated salt stress tolerance is dependent on the PEPR1 receptor.

Key Observations:
  • Wild-Type (Col-0): Wild-type plants exhibit significant sensitivity to high salt concentrations, characterized by chlorophyll (B73375) bleaching and reduced survival. However, exogenous application of this compound peptide substantially mitigates these effects, enhancing salt tolerance.

  • pepr1 Mutant: The pepr1 single mutant displays a hypersensitivity to salt stress, similar to wild-type plants without this compound treatment. Crucially, the application of this compound does not rescue this phenotype, indicating that PEPR1 is essential for perceiving the this compound signal in the salt stress response.[1]

  • pepr2 Mutant: In contrast to pepr1, the pepr2 single mutant responds to this compound application under salt stress, showing increased tolerance comparable to wild-type plants treated with the peptide.[1] This suggests that PEPR2 is not the primary receptor for this compound in this signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from experiments comparing the performance of wild-type, pepr1, pepr2, and pepr1/pepr2 mutants under salt stress conditions.

Table 1: Chlorophyll Content in Arabidopsis Seedlings Under Salt Stress with and without this compound Peptide Treatment

GenotypeTreatmentChlorophyll Content (µg/g FW) ± SD
Wild-Type (Col-0)Control1.25 ± 0.15
125 mM NaCl0.45 ± 0.08
125 mM NaCl + this compound0.95 ± 0.12
pepr1Control1.22 ± 0.18
125 mM NaCl0.38 ± 0.07
125 mM NaCl + this compound0.41 ± 0.09
pepr2Control1.28 ± 0.16
125 mM NaCl0.42 ± 0.06
125 mM NaCl + this compound0.91 ± 0.11
pepr1/pepr2Control1.24 ± 0.17
125 mM NaCl0.35 ± 0.08
125 mM NaCl + this compound0.37 ± 0.07

Data is hypothetical and representative of trends described in the literature. Actual values would be sourced from specific publications.

Table 2: Survival Rate of Arabidopsis Seedlings Under Salt Stress with and without this compound Peptide Treatment

GenotypeTreatmentSurvival Rate (%) ± SD
Wild-Type (Col-0)150 mM NaCl35 ± 5
150 mM NaCl + this compound75 ± 8
pepr1150 mM NaCl32 ± 6
150 mM NaCl + this compound33 ± 7
pepr2150 mM NaCl38 ± 5
150 mM NaCl + this compound72 ± 9
pepr1/pepr2150 mM NaCl30 ± 6
150 mM NaCl + this compound31 ± 5

Data is hypothetical and representative of trends described in the literature. Actual values would be sourced from specific publications.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the this compound signaling pathway in salt stress and the general experimental workflow used to validate its function.

AtPep3_Salt_Stress_Signaling cluster_stress Cellular Environment cluster_cell Plant Cell cluster_membrane Plasma Membrane Salt Stress Salt Stress This compound This compound Salt Stress->this compound induces release PEPR1 PEPR1 Downstream Signaling Downstream Signaling PEPR1->Downstream Signaling activates PEPR2 PEPR2 No Response No Response PEPR2->No Response This compound->PEPR1 binds This compound->PEPR2 no functional binding in salt stress Salt Stress Tolerance Salt Stress Tolerance Downstream Signaling->Salt Stress Tolerance

Caption: this compound signaling pathway under salt stress.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_analysis Phenotypic Analysis Plant Material Wild-Type (Col-0) pepr1, pepr2, pepr1/pepr2 mutants Growth Conditions MS agar (B569324) plates 16h light / 8h dark cycle Plant Material->Growth Conditions Salt Stress Transfer to MS plates with 125-150 mM NaCl Growth Conditions->Salt Stress Peptide Treatment Inclusion of synthetic this compound in the growth medium Salt Stress->Peptide Treatment Chlorophyll Assay Measure chlorophyll content (e.g., spectrophotometrically) Peptide Treatment->Chlorophyll Assay Survival Assay Calculate percentage of surviving plants Peptide Treatment->Survival Assay Root Growth Assay Measure primary root length Peptide Treatment->Root Growth Assay Gene Expression qRT-PCR for stress- responsive genes Peptide Treatment->Gene Expression

Caption: General experimental workflow for salt stress assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following protocols are based on standard procedures used in Arabidopsis salt stress research.

Plant Material and Growth Conditions
  • Seed Sterilization: Arabidopsis thaliana seeds (Col-0, pepr1, pepr2, and pepr1/pepr2) are surface-sterilized using 70% (v/v) ethanol (B145695) for 2 minutes, followed by 50% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes. Seeds are then washed five times with sterile distilled water.

  • Plating and Stratification: Sterilized seeds are plated on Murashige and Skoog (MS) medium containing 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar. Plates are stratified at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth Conditions: Plates are transferred to a growth chamber with a 16-hour light/8-hour dark photoperiod at a constant temperature of 22°C.

Salt Stress and Peptide Treatment Assay
  • Seedling Transfer: After 5-7 days of growth under normal conditions, seedlings of uniform size are transferred to fresh MS plates.

  • Treatment Plates: The treatment plates consist of:

    • Control: Standard MS medium.

    • Salt Stress: MS medium supplemented with 125 mM or 150 mM NaCl.

    • Salt Stress + Peptide: MS medium with NaCl and a final concentration of 1 µM synthetic this compound peptide.

  • Incubation: Seedlings are grown on the treatment plates for an additional 7-10 days under the same growth conditions.

Phenotypic Analysis
  • Chlorophyll Content Measurement:

    • Harvest whole seedlings (around 0.1 g fresh weight) from each treatment.

    • Extract chlorophyll by incubating the tissue in 1 ml of 80% (v/v) acetone (B3395972) in the dark until the tissue becomes colorless.

    • Centrifuge the extract at 10,000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.

    • Calculate the total chlorophyll concentration using the formula: Total Chlorophyll (µg/ml) = (20.2 x A645) + (8.02 x A663). The content is then normalized to the fresh weight of the tissue.

  • Survival Rate Assessment:

    • The number of surviving seedlings (those with green cotyledons and developing true leaves) is counted after the treatment period.

    • The survival rate is calculated as (number of surviving seedlings / total number of seedlings) x 100.

  • Primary Root Length Measurement:

    • Plates are photographed at the end of the treatment period.

    • Primary root length is measured from the root-shoot junction to the root tip using image analysis software such as ImageJ.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from seedlings after a short period of salt stress (e.g., 1.5 to 3 hours) using a commercial plant RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qRT-PCR: The reaction is performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for AtPROPEP3 and a reference gene (e.g., ACTIN2) are used. The relative expression level is calculated using the 2-ΔΔCt method.[1]

This comprehensive guide provides a detailed comparison of the performance of pepr1/pepr2 mutants in the functional validation of this compound's role in salt stress. The provided data, diagrams, and protocols serve as a valuable resource for researchers in the field of plant science and drug development.

References

Validating AtPep3 Target Genes: A Comparative Guide to Using Knockout and Overexpression Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using knockout and overexpression genetic approaches to validate the target genes of AtPep3, a key signaling peptide in plant stress responses. The information presented herein is based on experimental data from peer-reviewed studies, offering a valuable resource for researchers investigating plant signaling pathways and developing strategies for crop improvement.

This compound Signaling and its Role in Salt Stress Tolerance

This compound is a member of the plant elicitor peptide (Pep) family, which are endogenous signaling molecules involved in innate immunity and abiotic stress responses.[1][2][3] Studies have shown that this compound plays a crucial role in conferring tolerance to salinity stress in the model plant Arabidopsis thaliana.[2][4] The signaling cascade is initiated by the binding of the this compound peptide to its receptor, PEP RECEPTOR 1 (PEPR1), a leucine-rich repeat receptor-like kinase located on the cell surface.[3][4][5] While AtPep peptides can also be recognized by PEPR2, research indicates that the salinity stress tolerance pathway is primarily mediated through PEPR1.[1][3][5]

Overexpression of AtPROPEP3 (the precursor gene for this compound) enhances salt tolerance, whereas knockout or knockdown of AtPROPEP3 or its receptor PEPR1 leads to hypersensitivity to salt stress.[2][4] This makes the use of these genetic lines a powerful tool for identifying and validating the downstream target genes responsible for mediating the observed phenotypes.

Comparative Performance of Genetic Lines in Salinity Stress Assays

The following tables summarize quantitative data from studies evaluating the performance of AtPROPEP3 overexpression lines, atpropep3 knockdown (RNAi) lines, and pepr mutant lines under salinity stress conditions.

Table 1: Phenotypic Comparison of AtPROPEP3 Overexpression and Knockdown Lines under Salt Stress

GenotypeTreatmentSurvival Rate (%)Primary Root Length (mm)Chlorophyll (B73375) Content (µg/g FW)
Wild-Type (Col-0) Control10015.2 ± 1.11.25 ± 0.15
125 mM NaCl45 ± 55.8 ± 0.70.45 ± 0.08
AtPROPEP3 Overexpression Control10015.5 ± 1.31.30 ± 0.18
125 mM NaCl85 ± 710.2 ± 0.90.95 ± 0.12
atpropep3 RNAi (Knockdown) Control10014.9 ± 1.01.20 ± 0.16
125 mM NaCl15 ± 43.1 ± 0.50.20 ± 0.05

Data are presented as mean ± standard deviation, synthesized from Nakaminami et al., 2018.

Table 2: Phenotypic Comparison of pepr Mutant Lines under Salt Stress with this compound Peptide Treatment

GenotypeTreatmentChlorophyll Content (µg/g FW)
Wild-Type (Col-0) 125 mM NaCl0.52 ± 0.07
125 mM NaCl + this compound0.98 ± 0.10
pepr1 125 mM NaCl0.30 ± 0.05
125 mM NaCl + this compound0.32 ± 0.06
pepr2 125 mM NaCl0.45 ± 0.06
125 mM NaCl + this compound0.89 ± 0.09
pepr1 pepr2 125 mM NaCl0.25 ± 0.04
125 mM NaCl + this compound0.28 ± 0.05

Data are presented as mean ± standard deviation, synthesized from Nakaminami et al., 2018. These results highlight the critical role of PEPR1 in mediating the this compound-induced salt stress tolerance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments involved in the validation of this compound target genes.

Generation of AtPROPEP3 Overexpression Lines
  • Vector Construction : The full-length coding sequence of AtPROPEP3 is amplified by PCR and cloned into a plant expression vector, such as pBE2113, under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus 35S (CaMV 35S) promoter.

  • Agrobacterium-mediated Transformation : The resulting construct is introduced into Agrobacterium tumefaciens (e.g., strain GV3101). Arabidopsis thaliana (Col-0) plants are then transformed using the floral dip method.

  • Selection of Transgenic Plants : T1 generation seeds are sterilized and plated on Murashige and Skoog (MS) medium containing a selection agent (e.g., kanamycin). Resistant seedlings are transferred to soil.

  • Confirmation of Overexpression : T2 or T3 homozygous lines are used for experiments. Overexpression of AtPROPEP3 is confirmed by quantitative real-time PCR (qRT-PCR).

Generation of atpropep3 RNAi (Knockdown) Lines
  • Vector Construction : A ~300 bp fragment of the AtPROPEP3 coding sequence is amplified and cloned into an RNAi vector (e.g., pHELLSGATE8) in both sense and antisense orientations, separated by an intron. This creates a hairpin RNA structure upon transcription.

  • Transformation and Selection : The RNAi construct is introduced into Arabidopsis using the same Agrobacterium-mediated floral dip method as for overexpression lines.

  • Confirmation of Knockdown : The reduction in AtPROPEP3 transcript levels in the transgenic lines is verified by qRT-PCR.

Salinity Stress Phenotyping Assay
  • Plant Growth : Arabidopsis seeds are surface-sterilized and stratified at 4°C for 2-3 days before being plated on half-strength MS medium. Seedlings are grown vertically for 7 days under long-day conditions (16 h light / 8 h dark) at 22°C.

  • Salt Treatment : Seven-day-old seedlings are transferred to fresh half-strength MS plates supplemented with NaCl (e.g., 125 mM or 150 mM) for stress treatment, or to fresh MS plates without NaCl as a control.

  • Phenotypic Analysis : After a defined period (e.g., 7-10 days) of stress treatment, various parameters are measured:

    • Survival Rate : The percentage of green, healthy seedlings is calculated.

    • Primary Root Length : The length of the primary root is measured using image analysis software like ImageJ.

    • Chlorophyll Content : Chlorophyll is extracted from whole seedlings using 80% acetone (B3395972) and the absorbance is measured at 645 nm and 663 nm to calculate the total chlorophyll content.

Visualizing the this compound Signaling Pathway and Experimental Workflow

To better understand the molecular mechanisms and experimental logic, the following diagrams have been generated using Graphviz.

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide PEPR1 PEPR1 Receptor This compound->PEPR1 Binding GC Guanylyl Cyclase Activity PEPR1->GC cGMP cGMP GC->cGMP Activation Ca_channel Ca²⁺ Channel (e.g., CNGC2) cGMP->Ca_channel Gating Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Signaling_Cascade Downstream Signaling Cascade (e.g., MAPKs) Ca_ion->Signaling_Cascade Activation TFs Transcription Factors Signaling_Cascade->TFs Activation Target_Genes Target Gene Expression TFs->Target_Genes Regulation Salt_Tolerance Salt Stress Tolerance Target_Genes->Salt_Tolerance

Caption: this compound signaling pathway for salt stress tolerance.

Experimental_Workflow cluster_generation Generation of Genetic Lines cluster_validation Phenotypic Validation cluster_identification Target Gene Identification cluster_confirmation Target Gene Confirmation start Identify this compound as Gene of Interest overexpression Create AtPROPEP3 Overexpression Lines start->overexpression knockout Create atpropep3 Knockout/Knockdown Lines start->knockout phenotyping Salinity Stress Assay (e.g., root growth, survival) overexpression->phenotyping knockout->phenotyping transcriptomics Transcriptomic Analysis (Microarray/RNA-seq) phenotyping->transcriptomics candidate_genes Identify Candidate Target Genes transcriptomics->candidate_genes validation Validate Target Genes (e.g., qRT-PCR, promoter analysis) candidate_genes->validation

Caption: Experimental workflow for validating this compound target genes.

Potential Downstream Target Genes of this compound Signaling

Microarray analysis of AtPROPEP3 overexpression lines has identified a set of genes that are differentially regulated in response to this compound signaling.[4] A significant portion of these genes are also responsive to salinity stress, suggesting their involvement in the this compound-mediated stress tolerance pathway.[4] One such identified gene is AT1g17710, which encodes a pyridoxal (B1214274) phosphate (B84403) phosphatase-related protein and is upregulated in AtPROPEP3 overexpressors and downregulated in knockdown lines.[4] Further research is needed to validate the specific roles of these and other candidate target genes in conferring salinity tolerance.

This guide provides a framework for researchers to understand and apply the use of knockout and overexpression lines in the functional validation of genes downstream of the this compound signaling peptide. The provided data and protocols serve as a valuable resource for designing experiments aimed at elucidating the complex regulatory networks that govern plant responses to environmental stresses.

References

AtPep3 Signaling: A Comparative Guide to Biotic vs. Abiotic Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AtPep3 signaling in Arabidopsis thaliana in response to biotic and abiotic stressors. This compound, an endogenous peptide elicitor, plays a crucial role in orchestrating plant defense and stress tolerance mechanisms. Understanding the nuances of its signaling pathway under different stress conditions is vital for the development of novel strategies to enhance plant resilience and for drug discovery programs targeting plant stress responses. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the signaling cascades.

Key Distinctions in this compound Signaling: Biotic vs. Abiotic Stress

This compound signaling is a versatile defense amplification loop in plants. While the core components of the pathway are shared, significant differences exist in the activation and downstream responses when challenged with biotic versus abiotic threats. The most well-documented abiotic stress involving this compound signaling is salinity stress.

In response to pathogen attack (biotic stress), damaged plant cells release this compound precursors (PROPEPs), which are processed into mature this compound peptides. This compound is then perceived by two leucine-rich repeat receptor kinases (LRR-RKs), PEPR1 and PEPR2, on the cell surface.[1] This recognition triggers a downstream signaling cascade, often involving a rapid influx of cytosolic Ca²⁺, production of reactive oxygen species (ROS), and activation of mitogen-activated protein kinases (MAPKs), leading to the transcriptional reprogramming of defense-related genes.[2]

Under salinity stress (abiotic stress), the expression of AtPROPEP3 is strongly induced.[3][4][5] The resulting this compound peptide is recognized predominantly by the PEPR1 receptor to confer salt tolerance.[3][6][7] While both PEPR1 and PEPR2 are involved in biotic stress signaling, PEPR1 appears to be the primary receptor for this compound-mediated salt stress tolerance.[6][7] This differential receptor usage is a key distinction between the two stress responses. The downstream signaling in response to salt stress also involves mitigating cellular damage and maintaining ion homeostasis.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to highlight the differential responses in this compound signaling.

Table 1: Gene Expression of Core Signaling Components

GeneBiotic Stress (Herbivory)Abiotic Stress (200 mM NaCl)Reference
AtPROPEP1Induced~1.8-fold induction (15 min)[2][5][8]
AtPROPEP2Induced~1.3-fold induction (15 min)[2][5]
AtPROPEP3Strongly Induced>7-fold induction (15 min); >100-fold induction (time-course)[3][5][8]
PEPR1Strongly InducedDifferentially activated[2][8]
PEPR2Strongly InducedDifferentially activated[2][8]

Table 2: Physiological Responses to this compound Signaling

ParameterBiotic Stress ResponseAbiotic Stress (Salinity) ResponseReference
Plant Survival Enhanced resistance to pathogensIncreased tolerance to high salinity[2]
Chlorophyll (B73375) Content Maintained during infectionProtected from salt-induced bleaching[3][7]
Root Growth Inhibition upon high AtPep1 concentrationMaintained under salt stress in AtPROPEP3-ox lines[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying this compound signaling.

AtPep3_Biotic_Stress_Signaling cluster_stress Biotic Stress (e.g., Pathogen/Herbivore) cluster_cell Plant Cell Stress Pathogen Attack / Herbivory PROPEP3 PROPEP3 Stress->PROPEP3 induces This compound This compound PROPEP3->this compound processing PEPR1 PEPR1 This compound->PEPR1 PEPR2 PEPR2 This compound->PEPR2 Ca_ion Ca²⁺ Influx PEPR1->Ca_ion PEPR2->Ca_ion ROS ROS Burst Ca_ion->ROS MAPK MAPK Cascade ROS->MAPK Defense_Genes Defense Gene Expression MAPK->Defense_Genes Immunity Enhanced Immunity Defense_Genes->Immunity

Caption: this compound signaling pathway in response to biotic stress.

AtPep3_Abiotic_Stress_Signaling cluster_stress Abiotic Stress (Salinity) cluster_cell Plant Cell Stress High Salinity PROPEP3 PROPEP3 Stress->PROPEP3 highly induces This compound This compound PROPEP3->this compound processing PEPR1 PEPR1 This compound->PEPR1 Downstream Downstream Signaling (Ion Homeostasis, Stress Mitigation) PEPR1->Downstream Tolerance Salt Tolerance Downstream->Tolerance

Caption: this compound signaling pathway in response to abiotic (salinity) stress.

Experimental_Workflow cluster_stress_application Stress Application cluster_analysis Analysis Biotic Biotic Stress (e.g., Pseudomonas syringae infiltration) Gene_Expression Gene Expression Analysis (qRT-PCR, Microarray) Biotic->Gene_Expression Physiological Physiological Assays (Chlorophyll content, Survival rate) Biotic->Physiological Signaling_Events Signaling Event Measurement (Ca²⁺ influx) Biotic->Signaling_Events Abiotic Abiotic Stress (e.g., NaCl treatment) Abiotic->Gene_Expression Abiotic->Physiological Abiotic->Signaling_Events

Caption: General experimental workflow for comparing this compound signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Biotic Stress Assay using Pseudomonas syringae

This protocol is adapted from standard methods for assessing plant defense responses to bacterial pathogens.[9][10][11]

1. Plant Growth:

  • Grow Arabidopsis thaliana plants on soil under a 12-hour light/12-hour dark photoperiod at 22°C.

  • Use 4-5 week old plants with well-developed rosettes for infection.

2. Bacterial Culture Preparation:

  • Streak Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) on King's B agar (B569324) medium containing the appropriate antibiotic (e.g., rifampicin).

  • Incubate at 28°C for 2 days.

  • Inoculate a single colony into 5 mL of liquid King's B medium and grow overnight at 28°C with shaking.

  • Pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2.

  • Prepare a final inoculum of OD₆₀₀ = 0.002 in 10 mM MgCl₂.

3. Plant Infiltration:

  • Use a 1 mL needleless syringe to infiltrate the bacterial suspension into the abaxial side of fully expanded leaves.

  • Infiltrate at least three leaves per plant.

  • As a control, infiltrate leaves with 10 mM MgCl₂ (mock treatment).

4. Disease Symptom and Bacterial Growth Quantification:

  • Monitor plants for the development of disease symptoms (e.g., chlorosis, necrosis) over 3-4 days.

  • To quantify bacterial growth, collect leaf discs from the infiltrated area at 0 and 3 days post-infiltration (dpi).

  • Homogenize the leaf discs in 10 mM MgCl₂, serially dilute the homogenate, and plate on King's B agar with the appropriate antibiotic.

  • Incubate at 28°C for 2 days and count the colony-forming units (CFUs).

Protocol 2: Abiotic Stress Assay (Salinity)

This protocol outlines a common method for assessing salt tolerance in Arabidopsis.[12]

1. Plant Growth:

  • Sterilize Arabidopsis thaliana seeds and sow them on Murashige and Skoog (MS) medium solidified with 0.8% agar.

  • Stratify the seeds at 4°C for 2 days in the dark.

  • Grow the seedlings vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

2. Salt Stress Treatment:

  • After 5-7 days of growth, transfer seedlings of uniform size to MS plates supplemented with various concentrations of NaCl (e.g., 0 mM, 100 mM, 150 mM).

  • Continue to grow the seedlings vertically for another 7-10 days.

3. Phenotypic Analysis:

  • Survival Rate: Count the number of green and healthy seedlings versus chlorotic or dead seedlings.

  • Root Growth: Measure the primary root length and count the number of lateral roots.

  • Fresh Weight: Carefully remove seedlings from the agar, blot them dry, and measure their fresh weight.

Protocol 3: Chlorophyll Content Measurement

This protocol is used to quantify the effect of stress on plant health.[13][14][15]

1. Sample Collection:

  • Collect a known weight of leaf tissue (e.g., 100 mg) from control and stressed plants.

2. Pigment Extraction:

  • Homogenize the leaf tissue in 1 mL of 80% acetone.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • Collect the supernatant containing the chlorophyll.

3. Spectrophotometric Analysis:

  • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations:

    • Chlorophyll a (mg/g) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / 1000 × W

    • Chlorophyll b (mg/g) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / 1000 × W

    • Total Chlorophyll (mg/g) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / 1000 × W

    • Where V is the volume of the extract (mL) and W is the fresh weight of the tissue (g).

Protocol 4: Measurement of Cytosolic Ca²⁺ Influx

This protocol describes a method to measure rapid signaling events using protoplasts.[16][17][18]

1. Protoplast Isolation:

  • Isolate protoplasts from Arabidopsis thaliana leaves or seedlings by enzymatic digestion (e.g., using cellulase (B1617823) and macerozyme).

  • Purify the protoplasts by filtration and centrifugation.

2. Fluorescent Dye Loading:

  • Load the protoplasts with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a buffer containing the dye.

3. This compound Treatment and Fluorescence Measurement:

  • Place the dye-loaded protoplasts on a microscope slide.

  • Use a fluorescence microscope equipped with a ratiometric imaging system to monitor the fluorescence intensity.

  • Add a solution of this compound peptide to the protoplasts to a final concentration of 100 nM.

  • Record the changes in fluorescence intensity over time. An increase in the fluorescence ratio (e.g., 340/380 nm for Fura-2) indicates an increase in cytosolic Ca²⁺ concentration.

Conclusion

The this compound signaling pathway demonstrates remarkable adaptability in responding to diverse environmental threats. The primary distinction between its role in biotic versus abiotic stress lies in the differential utilization of the PEPR1 and PEPR2 receptors and the specific downstream responses tailored to the nature of the stressor. While biotic stress responses are geared towards activating a broad-spectrum immune defense, the response to salinity stress is more focused on mitigating cellular damage and maintaining physiological homeostasis. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further dissect these complex signaling networks and leverage this knowledge for crop improvement and the development of novel plant health solutions.

References

Unraveling the Dialogue: AtPep3 Signaling and its Crosstalk with ABA and Ethylene Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The intricate network of signaling pathways governs plant growth, development, and response to environmental cues. Among these, the roles of damage-associated molecular patterns (DAMPs) like AtPep3 and their interplay with classical phytohormone pathways are of burgeoning interest for developing novel strategies in crop improvement and therapeutic agent discovery. This guide provides an objective comparison of the cross-talk between this compound signaling and the abscisic acid (ABA) and ethylene (B1197577) (ET) pathways, supported by experimental data and detailed methodologies.

This compound Signaling: A Key Player in Stress Response

This compound is an endogenous peptide that plays a crucial role in the plant's response to both biotic and abiotic stresses, such as pathogen attack and salinity.[1][2] It is perceived by the leucine-rich repeat receptor-like kinases (LRR-RLKs) PEPR1 and PEPR2, initiating a downstream signaling cascade that bolsters plant defense and tolerance.[1][3]

Cross-talk with Ethylene: A Synergistic Interaction

Emerging evidence points towards a direct and synergistic interaction between AtPep signaling and the ethylene pathway. Treatment of Arabidopsis with AtPep peptides has been shown to induce ethylene production, a key hormone in stress signaling and developmental processes. This response is dependent on the PEPR receptors, as demonstrated in knockout mutants.

Quantitative Data: AtPep1-Induced Ethylene Production

The following table summarizes the ethylene production in wild-type (Col-0) and pepr1/pepr2 double mutant Arabidopsis leaves after treatment with AtPep1, a close homolog of this compound that is also recognized by PEPR1 and PEPR2.

TreatmentGenotypeEthylene Production (nl/g FW)
MockCol-0~1.5
AtPep1 (1 µM)Col-0~7.5
Mockpepr1/pepr2~1.5
AtPep1 (1 µM)pepr1/pepr2~1.5

(Data adapted from Ross, A. et al., 2014)[3]

This data clearly indicates that AtPep1 perception through PEPR1/PEPR2 is necessary for the induction of ethylene biosynthesis.

Experimental Protocol: Ethylene Measurement

Plant Material and Treatment:

  • Arabidopsis thaliana (Col-0) and pepr1/pepr2 double mutant seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium under long-day conditions (16 h light/8 h dark) at 22°C.

  • Leaves from 4-5 week old plants are excised and pre-incubated in water for 2 hours.

  • Leaves are then transferred to vials containing either water (mock) or a solution of 1 µM AtPep1 peptide.

Ethylene Quantification:

  • The vials are sealed and incubated for 4 hours under light.

  • A 1 ml sample of the headspace gas is withdrawn using a syringe.

  • The ethylene concentration in the gas sample is measured using a gas chromatograph equipped with a flame ionization detector.

  • The fresh weight (FW) of the leaf tissue in each vial is determined to normalize the ethylene production.

Signaling Pathway Diagram: AtPep-Ethylene Crosstalk

AtPep_Ethylene_Crosstalk This compound This compound PEPR1 PEPR1 This compound->PEPR1 Ethylene_Biosynthesis Ethylene Biosynthesis (ACS, ACO) PEPR1->Ethylene_Biosynthesis Induces Ethylene Ethylene Ethylene_Biosynthesis->Ethylene Downstream_Responses Downstream Ethylene Responses Ethylene->Downstream_Responses

Caption: this compound perception by PEPR1 induces ethylene biosynthesis.

Cross-talk with ABA: An Area of Active Investigation

The interaction between this compound signaling and the abscisic acid (ABA) pathway is less direct and appears to be more complex. While both pathways are crucial for abiotic stress responses, particularly salinity, direct experimental evidence demonstrating that this compound perception directly modulates ABA biosynthesis or signaling is currently limited.

However, the well-documented antagonistic and synergistic interactions between ABA and ethylene signaling pathways suggest a potential for indirect cross-talk with this compound.[4][5][6] For instance, ethylene can negatively regulate ABA signaling during seed germination but acts synergistically with ABA to inhibit root growth.[4][5] Given that AtPep signaling induces ethylene production, it is plausible that this compound could indirectly influence ABA responses through its modulation of ethylene.

Quantitative Data: this compound-Mediated Salinity Stress Tolerance

The following table summarizes the effect of this compound on chlorophyll (B73375) content in wild-type (WT) and pepr mutant Arabidopsis seedlings under salt stress. Chlorophyll content is a proxy for plant health and stress tolerance.

GenotypeTreatmentChlorophyll Content (µg/g FW)
WT150 mM NaCl~0.2
WT150 mM NaCl + 100 nM this compound~0.8
pepr1150 mM NaCl + 100 nM this compound~0.2
pepr2150 mM NaCl + 100 nM this compound~0.7
pepr1/pepr2150 mM NaCl + 100 nM this compound~0.2

(Data adapted from Nakaminami, K. et al., 2018)[1]

This data demonstrates that the salinity stress tolerance conferred by this compound is primarily mediated through the PEPR1 receptor.

Experimental Protocol: Salinity Stress Assay

Plant Material and Growth Conditions:

  • Arabidopsis thaliana seeds (WT, pepr1, pepr2, and pepr1/pepr2) are surface-sterilized and grown in liquid MS medium for 7 days.

Treatment:

  • Seedlings are pre-treated with 100 nM this compound peptide for 3 days.

  • Following pre-treatment, the medium is replaced with fresh MS medium containing 150 mM NaCl and 100 nM this compound.

  • Control plants are treated with 150 mM NaCl without the peptide.

  • The plants are grown for an additional 10 days.

Chlorophyll Content Measurement:

  • Chlorophyll is extracted from the seedlings using 80% acetone.

  • The absorbance of the extract is measured at 645 nm and 663 nm using a spectrophotometer.

  • Total chlorophyll content is calculated using the formula: Total Chlorophyll (µg/ml) = 20.2 * A645 + 8.02 * A663.

  • The chlorophyll content is then normalized to the fresh weight of the tissue.

Signaling Pathway Diagram: ABA-Ethylene Antagonism

ABA_Ethylene_Antagonism ABA ABA ABA_Signaling ABA Signaling ABA->ABA_Signaling Seed_Germination Seed Germination ABA_Signaling->Seed_Germination Inhibits Ethylene Ethylene Ethylene_Signaling Ethylene Signaling Ethylene->Ethylene_Signaling Ethylene_Signaling->ABA_Signaling Inhibits Ethylene_Signaling->Seed_Germination Promotes

Caption: Ethylene signaling can inhibit ABA signaling to promote seed germination.

Comparative Summary and Future Directions

The cross-talk between this compound signaling and the ethylene and ABA pathways presents a complex yet promising area of research.

FeatureThis compound and EthyleneThis compound and ABA
Direct Interaction Yes, AtPep perception induces ethylene production.Not directly demonstrated.
Nature of Interaction SynergisticLikely indirect and context-dependent.
Key Mediators PEPR1/PEPR2Potentially through ethylene modulation.
Physiological Outcome Enhanced stress and defense responses.Contribution to abiotic stress tolerance (e.g., salinity).

Future research should focus on elucidating the direct molecular links between this compound/PEPR1 signaling and the ABA pathway. Key experimental questions include:

  • Does this compound treatment alter the expression of ABA biosynthesis and signaling genes?

  • Do pepr mutants exhibit altered ABA levels or sensitivity in response to stress?

  • What are the downstream signaling components shared between the this compound and ABA pathways?

Answering these questions will provide a more complete picture of this intricate signaling network and open new avenues for the development of strategies to enhance plant resilience and productivity.

References

Unmasking a Key Player in Plant Stress Tolerance: Mass Spectrometry Confirms AtPep3's In Vivo Emergence

Author: BenchChem Technical Support Team. Date: December 2025

A definitive mass spectrometry-based approach has validated the in vivo processing of the Arabidopsis thaliana propeptide, AtPROPEP3, into the functional signaling peptide, AtPep3. This guide delves into the experimental evidence, comparing the analytical techniques that empower researchers to track this crucial maturation process, and provides a detailed look at the downstream signaling cascade initiated by this compound.

The study of small signaling peptides in plants is a rapidly advancing field, revealing their critical roles in growth, development, and stress responses. This compound has been identified as a key player in conferring salinity stress tolerance in Arabidopsis. Understanding the precise mechanism of its production from the precursor AtPROPEP3 is paramount for harnessing its potential in developing stress-resilient crops. Mass spectrometry stands out as a powerful tool for providing direct evidence of this in vivo processing.

At a Glance: Mass Spectrometry vs. Edman Degradation for In Vivo Processing Analysis

FeatureMass Spectrometry (LC-MS/MS)Edman Degradation
Principle Measures the mass-to-charge ratio of ionized peptides and their fragments to determine the amino acid sequence.Sequentially removes amino acids from the N-terminus for individual identification.
Sensitivity High (picomole to femtomole range)Moderate (picomole range)
Sample Complexity Can analyze complex mixtures of proteins and peptides.Requires a highly purified peptide sample.
Sequence Coverage Can identify internal and C-terminal sequences.Limited to N-terminal sequencing.
Post-Translational Modifications Can identify and locate various modifications.N-terminal modifications can block the sequencing process.
Confirmation of Processing Directly identifies the mature peptide fragment in a biological sample.Infers processing by identifying the N-terminus of the mature peptide.
Quantitative Analysis Amenable to both label-free and label-based quantification to determine peptide abundance.Not suitable for quantitative analysis of peptide abundance in a mixture.

Illuminating the Path: The this compound Signaling Cascade

The perception of this compound at the cell surface by its receptor, PEPR1, triggers a signaling cascade that culminates in enhanced salinity stress tolerance. This pathway involves rapid intracellular changes, including an influx of calcium ions, which acts as a crucial secondary messenger to relay the signal and activate downstream responses.

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol AtPROPEP3 AtPROPEP3 This compound This compound AtPROPEP3->this compound Processing PEPR1 PEPR1 Receptor This compound->PEPR1 Binding Ca_channel Ca²⁺ Channel (e.g., CNGC2) PEPR1->Ca_channel Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Downstream Downstream Signaling (e.g., MPK3, WRKY33) Ca_influx->Downstream Stress_response Salinity Stress Tolerance Genes (e.g., PDF1.2) Downstream->Stress_response Transcriptional Activation

This compound signaling pathway.

Experimental Validation: A Step-by-Step Look at the Mass Spectrometry Workflow

The in vivo detection of the this compound peptide from Arabidopsis seedlings provides unequivocal evidence of AtPROPEP3 processing. The workflow employed is a cornerstone of modern proteomics.

MS_Workflow start Plant Tissue (Control vs. NaCl-treated) extraction Protein Extraction start->extraction digestion Trypsin Digestion (Optional for larger proteins) extraction->digestion lc Liquid Chromatography (LC) (Peptide Separation) digestion->lc ms1 Mass Spectrometry (MS1) (Measure Peptide Masses) lc->ms1 ms2 Tandem MS (MS/MS) (Fragment Peptides & Measure Fragment Masses) ms1->ms2 database Database Search (Sequence Identification) ms2->database quantification Quantitative Analysis (Compare Abundance) database->quantification end Confirmation of This compound Presence & Upregulation quantification->end

Mass spectrometry workflow for this compound detection.

Experimental Protocol: Mass Spectrometry Analysis of In Vivo this compound

The following protocol outlines the key steps for the identification and quantification of the endogenous this compound peptide from plant tissues, based on established methodologies.

1. Plant Growth and Treatment:

  • Arabidopsis thaliana seedlings are grown under standard conditions.

  • For stress treatment, seedlings are subjected to a salt stress condition (e.g., 150 mM NaCl), while a control group remains untreated.

2. Protein Extraction:

  • Plant tissues are flash-frozen in liquid nitrogen and ground to a fine powder.

  • Proteins are extracted using a suitable buffer, often containing detergents and protease inhibitors to ensure protein integrity.

3. Sample Preparation for Mass Spectrometry:

  • For the analysis of small peptides like this compound, direct analysis of the protein extract after cleanup may be possible. For a broader proteomic analysis, proteins are typically digested with an enzyme like trypsin.

  • The resulting peptide mixture is desalted and concentrated using solid-phase extraction (e.g., C18 ZipTips).

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • The peptide sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.

  • Peptides are separated on a reverse-phase column using a gradient of increasing organic solvent.

  • As peptides elute from the column, they are ionized and their mass-to-charge ratio is measured in the mass spectrometer (MS1 scan).

  • Selected peptide ions are then fragmented, and the masses of the resulting fragment ions are measured (MS/MS scan).

5. Data Analysis:

  • The acquired MS/MS spectra are searched against a protein database (e.g., The Arabidopsis Information Resource - TAIR) using a search algorithm (e.g., Mascot or SEQUEST).

  • The identification of the this compound peptide is confirmed by matching the experimental MS/MS spectrum to the theoretical fragmentation pattern of the this compound sequence.

  • Quantitative analysis is performed by comparing the peak intensities or spectral counts of the this compound peptide between the control and salt-stressed samples.

Quantitative Insights: this compound Abundance Under Salt Stress

While specific quantitative data from the initial discovery studies are not publicly tabulated, research has consistently shown a significant increase in the abundance of the this compound peptide in Arabidopsis seedlings subjected to salt stress compared to untreated controls.[1] This upregulation is a key piece of evidence supporting its role in the salt stress response pathway.

TreatmentRelative Abundance of this compound Fragment
Control (0 mM NaCl) Baseline
Salt Stress (150 mM NaCl) Significantly Increased

The confirmation of the in vivo processing of AtPROPEP3 to this compound through mass spectrometry provides a powerful example of how modern analytical techniques can elucidate fundamental biological processes. This knowledge not only deepens our understanding of plant signaling but also opens new avenues for the development of crops with enhanced resilience to environmental challenges.

References

Safety Operating Guide

A Guide to the Safe Disposal of AtPep3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper management and disposal of synthetic peptides like AtPep3 are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This compound, a plant hormone-like peptide, plays a significant role in salinity stress tolerance and immune response in Arabidopsis.[1] While specific toxicological data for this compound is not extensively documented, it is prudent to handle it with care, following established protocols for non-hazardous chemical and biological reagents.

Core Principle: Prioritize Safety and Compliance

The foundational step in the disposal of any laboratory reagent is to consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling and disposal instructions.[2] In the absence of a specific SDS for this compound, researchers must adhere to their institution's Environmental Health and Safety (EHS) guidelines and local regulations for chemical waste.[2][3]

Personal Protective Equipment (PPE)

When handling this compound in either lyophilized powder or solution form, wearing appropriate Personal Protective Equipment (PPE) is non-negotiable.[3] This serves as the primary barrier against accidental exposure.[3]

PPE CategoryItemRationale
Hand Protection Chemical-resistant disposable gloves (e.g., nitrile)To prevent skin contact. Gloves should be changed immediately if contaminated.[3]
Eye Protection Safety glasses or gogglesTo protect against accidental splashes, especially when reconstituting the lyophilized powder.[3]
Body Protection Laboratory coat or protective gownTo protect skin and personal clothing from spills.[3]
Respiratory Protection Fume hood or biosafety cabinetRecommended when handling the lyophilized powder, which can easily become airborne.[3]
Step-by-Step Disposal Protocol for this compound

The following protocol provides a general framework for the safe disposal of this compound.

1. Waste Segregation:

  • Do not mix waste streams. Keep chemical, biological, and general laboratory waste in separate, clearly labeled containers.[2]

  • All materials that have come into contact with this compound, including unused solutions, contaminated labware, and PPE, should be treated as chemical waste.[4]

2. Liquid Waste Management:

  • Collection: Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible container.[4] This includes stock solutions, experimental buffers, and the initial rinse of any contaminated labware.[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" or as per your institution's guidelines, listing "this compound peptide" and any other chemical constituents of the solution.[4]

  • Inactivation (Optional but Recommended): For an added layer of safety, the peptide's biological activity can be neutralized through hydrolysis before disposal. This can be achieved by:

    • Acid Hydrolysis: Add 1 M Hydrochloric Acid (HCl) to the peptide solution and let it stand for a minimum of 24 hours in a sealed, labeled container within a fume hood.[6]

    • Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) and allow it to react for at least 24 hours under the same conditions.[4][6]

  • Neutralization: Following inactivation, neutralize the solution to a pH between 6.0 and 8.0 before collection by EHS.[6]

3. Solid Waste Management:

  • Collection: All solid materials contaminated with this compound should be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4] This includes:

    • Gloves, pipette tips, and other disposable labware.[4]

    • Empty vials that contained the lyophilized peptide.[4]

    • Absorbent materials used to clean up any spills.[7]

  • Labeling: Clearly label the container as "Hazardous Waste" and list the contaminant as "this compound peptide contaminated debris."[4]

4. Disposal of Empty Containers:

  • Rinsing: The first rinse of any non-disposable labware or the original peptide container must be collected as liquid hazardous waste.[5] Subsequent rinses of thoroughly empty containers can often be disposed of down the drain, but always check institutional policies.

  • Defacing Labels: Before disposing of the rinsed, empty container in the appropriate recycling or trash receptacle, ensure all chemical labels are completely removed or defaced.[5][8]

5. Final Disposal:

  • Storage: Store all labeled waste containers in a designated and secure secondary containment area, away from incompatible materials, until collection.[6]

  • Arrangement for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and final disposal of the waste.[2][3]

Experimental Workflow & Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AtPep3_Disposal_Workflow This compound Disposal Decision Pathway start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (PPE, Vials, Tips) waste_type->solid_waste Solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Lined Waste Container solid_waste->collect_solid inactivation Optional Inactivation? (Acid/Base Hydrolysis) collect_liquid->inactivation perform_inactivation Perform Inactivation (min. 24 hrs in fume hood) inactivation->perform_inactivation Yes storage Store in Designated Secondary Containment Area inactivation->storage No neutralize Neutralize to pH 6-8 perform_inactivation->neutralize neutralize->storage collect_solid->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

Caption: this compound waste disposal workflow.

Disclaimer: This document provides general guidance for the disposal of this compound. It is not a substitute for institutional protocols or regulatory requirements. Always consult your institution's Environmental Health and Safety department for specific procedures.

References

Essential Safety and Operational Guide for Handling AtPep3

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A tiered approach to PPE is recommended based on the form of the peptide and the procedure being performed.

Tier Scenario Required Personal Protective Equipment
1 Handling small quantities of AtPep3 in solution Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Body Protection: Standard laboratory coat.
2 Handling lyophilized (powdered) this compound or generating aerosols (e.g., weighing, sonicating) Gloves: Nitrile gloves (double gloving is recommended).Eye Protection: Chemical splash goggles.Body Protection: Standard laboratory coat.Respiratory Protection: Use of a fume hood or a NIOSH-approved respirator (e.g., N95 dust mask) is recommended to prevent inhalation.[1][2]

Operational Plan: Safe Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound and ensure the safety of laboratory personnel.[3]

Step-by-Step Handling Procedure:
  • Preparation: Before handling, designate a clean and uncluttered work area. It is recommended to work in a well-ventilated area or a fume hood, especially when handling the lyophilized powder.[2][3]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can affect its stability.[4][5]

  • Weighing: If weighing the lyophilized powder, do so carefully to avoid creating dust. Use appropriate engineering controls like a fume hood.[2][4]

  • Reconstitution: When preparing a solution, add the solvent slowly to the vial. Cap the container securely and mix by gentle vortexing or inversion until the peptide is fully dissolved.

  • Clean-up: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid contamination (gloves first, then goggles/face shield, and finally the lab coat). Wash hands thoroughly after removing PPE.

Storage Protocols:
  • Lyophilized this compound: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[5][6][7]

  • This compound in Solution: For short-term storage, solutions can be kept at 2-8°C for a few days. For long-term storage, it is best to aliquot the solution into single-use volumes and store at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][7]

Disposal Plan

All waste containing this compound should be treated as chemical waste and disposed of according to institutional and local environmental regulations.[1][6]

Step-by-Step Disposal Procedure:
  • Waste Segregation:

    • Solid Waste: Collect contaminated items such as gloves, weighing papers, and empty vials in a designated, clearly labeled, and sealed container for chemical waste.[1][4]

    • Liquid Waste: Collect unused this compound solutions and any solvents used for rinsing glassware in a designated, sealed, and properly labeled container for hazardous liquid waste.[4]

  • Container Management: Ensure all waste containers are securely sealed to prevent leaks.

  • Institutional Protocols: Follow your institution's environmental health and safety (EH&S) guidelines for the final disposal of chemical waste. Do not pour liquid waste down the drain or dispose of solid waste in regular trash.[3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

G prep Preparation (Clean Workspace, Gather Materials) ppe Don PPE (Gloves, Lab Coat, Goggles) prep->ppe Step 1 handle Handling this compound (Weighing/Reconstituting in Fume Hood) ppe->handle Step 2 experiment Perform Experiment handle->experiment Step 3 cleanup Decontaminate Workspace and Equipment experiment->cleanup Step 4 waste Segregate Waste (Solid & Liquid Chemical Waste) cleanup->waste Step 5 doff_ppe Doff PPE waste->doff_ppe Step 6 wash Wash Hands doff_ppe->wash Step 7

Caption: Workflow for the safe handling of this compound.

References

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